molecular formula C23H18N2O2 B15570516 CKI-7

CKI-7

Cat. No.: B15570516
M. Wt: 354.4 g/mol
InChI Key: MQMGZFRIEZRHHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CKI-7 is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-benzylindol-3-yl)-2-oxo-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-22(23(27)24-18-11-5-2-6-12-18)20-16-25(15-17-9-3-1-4-10-17)21-14-8-7-13-19(20)21/h1-14,16H,15H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMGZFRIEZRHHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

CKI-7 Mechanism of Action in Wnt Signaling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis, and its dysregulation is a hallmark of numerous cancers. Casein Kinase I (CKI) isoforms play a pivotal, yet complex, role in modulating Wnt signaling. The small molecule inhibitor CKI-7 has been instrumental in elucidating the multifaceted functions of CKI in this pathway. This technical guide provides a comprehensive overview of the mechanism of action of this compound in Wnt signaling, with a focus on its dual role in both inhibiting and, under certain contexts, indirectly promoting pathway activity through its effects on different CKI isoforms. This document includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding and further research in this area.

Introduction to CKI and Wnt Signaling

The canonical Wnt signaling pathway is centered around the regulation of β-catenin stability. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase I (CKI) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation[1]. Upon Wnt binding to its Frizzled (Fzd) receptor and LRP5/6 co-receptor, the destruction complex is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and the activation of TCF/LEF target genes.

Casein Kinase I (CKI) is a family of serine/threonine kinases with multiple isoforms, each playing distinct roles in the Wnt pathway. Notably, CKIα is a component of the β-catenin destruction complex and initiates the phosphorylation of β-catenin at Serine 45 (S45), which is a prerequisite for subsequent phosphorylation by GSK3β[1]. In contrast, CKIδ and CKIε are generally considered positive regulators of the pathway, acting downstream of the Wnt receptor complex to phosphorylate components like Dishevelled (Dvl) and the LRP6 co-receptor, thereby promoting the disassembly of the destruction complex[2][3].

This compound is a potent, ATP-competitive inhibitor of CKI isoforms and has been widely used to probe their function in Wnt signaling[4]. Its mechanism of action is complex due to its inhibition of multiple CKI isoforms that have opposing effects on the Wnt pathway.

Quantitative Data for this compound

The inhibitory activity of this compound against CKI and its effects on Wnt signaling have been quantified in various studies. The following table summarizes key quantitative data.

ParameterValueTarget/SystemReference
IC50 6 µMCasein Kinase 1 (CK1)[4]
Ki 8.5 µMCasein Kinase 1 (CK1)[4]
In vivo concentration 100 µMInhibition of β-catenin S45 phosphorylation in HeLa cells[1]
In vivo concentration 5 µMSuppression of β-catenin stabilization in ES cells[4]
In vivo concentration 250 µMInhibition of endogenous CKI activity in 293 cell lysates[2]

Mechanism of Action of this compound in Wnt Signaling

This compound exerts its effects on Wnt signaling primarily by inhibiting the kinase activity of CKI isoforms. This inhibition has a dual and context-dependent impact on the pathway.

Inhibition of CKIα: Upregulation of β-catenin

This compound inhibits CKIα, a key component of the β-catenin destruction complex. CKIα is responsible for the initial "priming" phosphorylation of β-catenin at Serine 45[1]. This phosphorylation event is necessary for the subsequent phosphorylation of β-catenin by GSK3β at Thr41, Ser37, and Ser33, which marks it for ubiquitination and degradation. By inhibiting CKIα, this compound prevents the initial phosphorylation at S45, thereby stabilizing β-catenin and activating downstream Wnt signaling.

Inhibition of CKIδ and CKIε: Downregulation of Wnt Signaling

In contrast to its effect on CKIα, this compound's inhibition of CKIδ and CKIε leads to the downregulation of Wnt signaling. CKIδ and CKIε are positive regulators of the pathway that are activated upon Wnt stimulation. These isoforms are known to phosphorylate several key signaling components:

  • Dishevelled (Dvl): CKIδ/ε phosphorylate Dvl, a crucial scaffolding protein that is required for the transduction of the Wnt signal from the receptor complex to the destruction complex. Phosphorylation of Dvl is thought to be important for its activation and localization[3][5][6].

  • LRP6: The Wnt co-receptor LRP6 is phosphorylated by CKIγ (and potentially other isoforms) upon Wnt stimulation. This phosphorylation is a critical step in the recruitment of Axin and the inactivation of the destruction complex[7][8]. While the direct effect of this compound on CKIγ is not as extensively studied, the general inhibition of CKI isoforms would be expected to interfere with this process.

  • Destruction Complex Components: CKIδ/ε can phosphorylate other components of the destruction complex, such as Axin and APC, leading to its destabilization[2].

By inhibiting CKIδ and CKIε, this compound blocks these activating phosphorylation events, thereby preventing the inactivation of the destruction complex and leading to the degradation of β-catenin.

The net effect of this compound on the Wnt pathway is therefore dependent on the cellular context, including the relative expression levels of the different CKI isoforms and the status of the Wnt pathway.

Visualizing the Mechanism of Action

Wnt Signaling Pathway and this compound Intervention Points

Wnt_Signaling_CKI7 cluster_off Wnt OFF State cluster_on Wnt ON State beta_catenin_off β-catenin destruction_complex Destruction Complex (Axin, APC, GSK3β, CKIα) beta_catenin_off->destruction_complex Phosphorylation (S45 by CKIα) proteasome Proteasome beta_catenin_off->proteasome Ubiquitination & Degradation destruction_complex->beta_catenin_off Phosphorylation (T41, S37, S33 by GSK3β) TCF_LEF_off TCF/LEF target_genes_off Target Genes OFF TCF_LEF_off->target_genes_off Repression Wnt Wnt Fzd_LRP6 Fzd/LRP6 Wnt->Fzd_LRP6 Binding Dvl Dishevelled (Dvl) Fzd_LRP6->Dvl Activation CKId_e CKIδ/ε Dvl->CKId_e Activation destruction_complex_on Destruction Complex Inhibited Dvl->destruction_complex_on Inhibition CKId_e->Fzd_LRP6 Phosphorylation CKId_e->Dvl Phosphorylation beta_catenin_on β-catenin nucleus Nucleus beta_catenin_on->nucleus TCF_LEF_on TCF/LEF nucleus->TCF_LEF_on target_genes_on Target Genes ON TCF_LEF_on->target_genes_on Activation CKI7 This compound CKI7->destruction_complex Inhibits CKIα CKI7->CKId_e Inhibits CKIδ/ε

Caption: this compound's dual inhibitory roles in the Wnt signaling pathway.

Key Experimental Protocols

In Vitro Kinase Assay for β-catenin Phosphorylation

This protocol details how to assess the effect of this compound on the in vitro phosphorylation of β-catenin by CKI.

Materials:

  • Recombinant CKIδ (e.g., N-terminal fragment)

  • Recombinant GSK-3β

  • Immunopurified Flag-tagged β-catenin (from transfected cells)

  • This compound

  • Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution (e.g., 10 mM stock)

  • [γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blot detection)

  • SDS-PAGE gels and buffers

  • Western blotting apparatus and reagents

  • Anti-Flag antibody, anti-phospho-β-catenin (S45) antibody, anti-phospho-β-catenin (S33/S37/T41) antibody

Procedure:

  • Prepare Substrate: Immunoprecipitate Flag-β-catenin from lysate of transfected cells using anti-Flag affinity beads. Wash the beads extensively with lysis buffer and then with kinase buffer.

  • Set up Kinase Reaction: In a microcentrifuge tube, combine the Flag-β-catenin beads, kinase buffer, and the desired concentration of this compound (or vehicle control). Pre-incubate for 10 minutes at 30°C.

  • Initiate Reaction: Add recombinant CKIδ and ATP (and [γ-³²P]ATP if using radioactive detection) to the reaction mixture. The final ATP concentration is typically in the low micromolar range.

  • Sequential Phosphorylation (Optional): To assess the priming effect, after a 15-minute incubation with CKIδ, add recombinant GSK-3β to the reaction and incubate for another 15 minutes.

  • Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation.

  • Terminate Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

  • Analysis:

    • Radioactive Detection: Resolve the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to visualize the incorporation of ³²P into β-catenin.

    • Western Blot Detection: Resolve the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane. Probe the membrane with anti-phospho-β-catenin (S45) and anti-phospho-β-catenin (S33/S37/T41) antibodies to detect specific phosphorylation events.

Wnt Reporter Assay (TOP/FOP Flash Assay)

This assay measures the transcriptional activity of the TCF/LEF transcription factors, which is a downstream readout of canonical Wnt signaling.

Materials:

  • HEK293T or other suitable cell line

  • TOP-Flash (contains TCF/LEF binding sites driving luciferase expression) and FOP-Flash (mutated TCF/LEF sites, as a negative control) reporter plasmids

  • A constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency)

  • Wnt3a conditioned media or recombinant Wnt3a

  • This compound

  • Transfection reagent (e.g., Lipofectamine)

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the TOP-Flash or FOP-Flash plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment: 24 hours post-transfection, replace the media with fresh media containing Wnt3a (to activate the pathway) and varying concentrations of this compound (or vehicle control).

  • Incubation: Incubate the cells for an additional 16-24 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

  • Luciferase Measurement: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample. The fold change in reporter activity is calculated relative to the vehicle-treated control.

Experimental Workflow for Assessing this compound Effects

Experimental_Workflow cluster_assays Biochemical and Cellular Assays start Start: Hypothesis on this compound's role in a specific cellular context cell_culture Cell Culture (e.g., HEK293T, Colon Cancer Cell Line) start->cell_culture treatment Treatment with Wnt3a and/or this compound (Dose-response and time-course) cell_culture->treatment western_blot Western Blot Analysis (p-β-catenin, total β-catenin, p-LRP6, p-Dvl, Axin2) treatment->western_blot reporter_assay Wnt Reporter Assay (TOP/FOP Flash) treatment->reporter_assay ip_assay Immunoprecipitation (β-catenin/Axin interaction) treatment->ip_assay if_assay Immunofluorescence (β-catenin nuclear localization) treatment->if_assay data_analysis Data Analysis and Interpretation western_blot->data_analysis reporter_assay->data_analysis ip_assay->data_analysis if_assay->data_analysis conclusion Conclusion on this compound's Mechanism of Action data_analysis->conclusion

Caption: A typical experimental workflow to investigate the effects of this compound on the Wnt signaling pathway.

Conclusion

This compound is a valuable pharmacological tool for dissecting the intricate roles of CKI isoforms in the Wnt signaling pathway. Its mechanism of action is multifaceted, with the ability to both upregulate and downregulate the pathway depending on which CKI isoforms are predominantly inhibited in a given cellular context. For researchers and drug development professionals, a thorough understanding of this dual mechanism is crucial for the accurate interpretation of experimental results and for the design of novel therapeutic strategies targeting the Wnt pathway. The quantitative data, detailed protocols, and visual aids provided in this guide are intended to serve as a comprehensive resource for advancing research in this critical area of cell signaling and disease.

References

The Role of CKI-7 in Regulating the Cell Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1). It also demonstrates significant inhibitory activity against other crucial cell cycle regulators, most notably Cell Division Cycle 7 (Cdc7) kinase. This dual inhibitory action positions this compound as a significant tool for research into cell cycle regulation and as a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound governs the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and workflows.

Core Mechanism of Action: Inhibition of Key Cell Cycle Kinases

This compound exerts its primary influence on the cell cycle through the inhibition of two critical families of serine/threonine kinases: Casein Kinase 1 (CK1) and Cell Division Cycle 7 (Cdc7).

Casein Kinase 1 (CK1): As a potent inhibitor of CK1, this compound disrupts a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. Within the context of the cell cycle, CK1 is involved in the phosphorylation of various substrates that contribute to cell cycle progression.

Cell Division Cycle 7 (Cdc7): this compound's role as a selective inhibitor of Cdc7 kinase is central to its effect on cell cycle arrest. Cdc7, in complex with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. This complex is essential for the initiation of DNA replication during the S phase. The primary target of DDK is the minichromosome maintenance (MCM) protein complex (MCM2-7), which is the core component of the replicative helicase. Phosphorylation of MCM proteins by Cdc7 is a prerequisite for the unwinding of DNA at replication origins and the subsequent assembly of the replication machinery. By inhibiting Cdc7, this compound effectively blocks the initiation of DNA synthesis, leading to S-phase arrest and, subsequently, apoptosis in many cancer cell lines.[1][2]

Quantitative Data on this compound Activity

The efficacy of this compound and other kinase inhibitors is quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

In Vitro Kinase Inhibitory Activity of this compound
Kinase TargetIC50 (µM)Ki (µM)Notes
Casein Kinase 1 (CK1)68.5ATP-competitive inhibition.
Casein Kinase 2 (CK2)90-Significantly less potent against CK2.
Protein Kinase C (PKC)>1000-Highly selective over PKC.
CaM Kinase II195-Moderate selectivity.
cAMP-dependent Protein Kinase (PKA)550-High selectivity.
Cellular IC50 Values of Cdc7 Inhibitors (Including this compound Analogs) in Various Cancer Cell Lines
InhibitorCell LineCancer TypeIC50 (µM)
PHA-767491HCC1954Breast Cancer0.64[3]
PHA-767491Colo-205Colon Cancer1.3[3]
XL413Colo-205Colon Cancer1.1[3]
XL413HCC1954Breast Cancer22.9[3]
TAK-931U2OSOsteosarcoma5.33[3]
This compoundLeukemia/Lymphoma cell linesHematological MalignanciesLow nanomolar range[1]
Effect of a CKI (Compound Kushen Injection) on Cell Cycle Distribution in NSCLC Cell Lines

The following table summarizes the percentage of cells in each phase of the cell cycle after treatment with a Compound Kushen Injection (CKI), which contains active compounds that function as casein kinase inhibitors.

Cell LineTreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
H1650 Control (24h)45.335.619.1
1 mg/ml CKI (24h)58.228.413.4
2 mg/ml CKI (24h)65.722.112.2
Control (48h)46.134.819.1
1 mg/ml CKI (48h)62.525.312.2
2 mg/ml CKI (48h)70.118.711.2
H1975 Control (24h)48.233.518.3
1 mg/ml CKI (24h)59.827.113.1
2 mg/ml CKI (24h)68.220.511.3
Control (48h)47.934.118.0
1 mg/ml CKI (48h)64.324.211.5
2 mg/ml CKI (48h)72.516.810.7

Data adapted from a study on Compound Kushen Injection (CKI), which contains active ingredients with CKI-like activity.[4]

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and procedures involved in studying this compound, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway in Cell Cycle Regulation

CKI7_Signaling_Pathway cluster_inhibition This compound Inhibition cluster_replication DNA Replication Initiation cluster_cell_cycle Cell Cycle Progression CKI7 This compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 Inhibits Cdc7_Dbf4 Cdc7/Dbf4 (DDK) CKI7->Cdc7_Dbf4 Inhibits S_Phase S Phase Entry MCM_complex MCM2-7 Complex Cdc7_Dbf4->MCM_complex Phosphorylates pMCM_complex Phosphorylated MCM2-7 Complex Origin_Firing Replication Origin Firing pMCM_complex->Origin_Firing Activates Origin_Firing->S_Phase Leads to G1_S_Arrest G1/S Phase Arrest Apoptosis Apoptosis G1_S_Arrest->Apoptosis Can lead to Cell_Cycle_Analysis_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (various concentrations and time points) start->treatment harvest Harvest Cells (Trypsinization) treatment->harvest fixation Fix Cells (e.g., 70% cold ethanol) harvest->fixation staining Stain DNA (Propidium Iodide + RNase A) fixation->staining flow_cytometry Analyze by Flow Cytometry staining->flow_cytometry analysis Quantify Cell Cycle Distribution (G1, S, G2/M percentages) flow_cytometry->analysis end End: Data Interpretation analysis->end

References

The Role of CKI-7 in the Modulation of PER Protein Phosphorylation and Circadian Rhythm: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian rhythm, an approximately 24-hour biological cycle, is a fundamental process in most living organisms, governing a wide array of physiological and behavioral functions. At the heart of this intricate timing mechanism lies a molecular clock driven by a transcription-translation feedback loop involving a set of core clock proteins. Among these, the PERIOD (PER) proteins are central players, and their stability and nuclear translocation are tightly regulated by post-translational modifications, most notably phosphorylation. Casein Kinase I (CKI), particularly its delta (δ) and epsilon (ε) isoforms, has been identified as a critical kinase in this process. The small molecule inhibitor CKI-7 has been instrumental in elucidating the role of CKI in the circadian clock. This technical guide provides an in-depth analysis of the effect of this compound on PER protein phosphorylation, offering quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Core Concepts: PER Protein Phosphorylation in the Circadian Clock

The mammalian circadian clock is orchestrated by a negative feedback loop where the heterodimeric transcription factor CLOCK:BMAL1 drives the expression of Per and Cryptochrome (Cry) genes.[1][2] The resulting PER and CRY proteins accumulate in the cytoplasm, form a complex, and translocate back into the nucleus to inhibit their own transcription by repressing CLOCK:BMAL1 activity.[1][2]

The timing of this negative feedback is critically dependent on the stability of the PER proteins. Phosphorylation of PER proteins by CKIδ/ε is a key regulatory step that marks them for proteasomal degradation.[1][3] This phosphorylation-dependent degradation is essential for the timely reactivation of CLOCK:BMAL1 and the initiation of a new cycle.[4] Inhibition of CKI activity, therefore, leads to the stabilization of PER proteins, delaying their degradation and consequently lengthening the period of the circadian rhythm.[1]

Quantitative Data: The Impact of CKI Inhibition

The inhibition of Casein Kinase I has been shown to modulate the circadian period in a dose-dependent manner. While specific quantitative data for this compound's direct effect on PER phosphorylation rates are dispersed throughout the literature, studies on potent CKI inhibitors provide valuable insights into the quantitative relationship between CKI inhibition and circadian period length.

CompoundTarget(s)IC50 (in vitro kinase assay)Effect on Circadian PeriodReference
NCC007CKIα, CKIδ1.8 µM (CKIα), 3.6 µM (CKIδ)0.32 µM treatment resulted in a 5-hour period lengthening in a cell-based assay.[3]
PF-670462CKIδ/εNot specified in provided contextSignificantly and dose-dependently lengthened the SCN period by up to 8 hours.[5][5][6]
D4476CKINot specified in provided contextPeriod lengthening effects in cultured cells.[1][1][6]
IC261CKIδ/εNot specified in provided contextPeriod lengthening effects in cultured cells.[1][1]

Signaling Pathway of PER Protein Phosphorylation

The phosphorylation of PER proteins by CKI is a central event in the circadian feedback loop. The following diagram illustrates the key interactions and the inhibitory effect of this compound.

PER_Phosphorylation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_mRNA Per/Cry mRNA CLOCK_BMAL1->Per_Cry_mRNA Transcription PER_CRY_Proteins PER and CRY Proteins Per_Cry_mRNA->PER_CRY_Proteins Translation PER_CRY_Complex_N PER:CRY Complex PER_CRY_Complex_N->CLOCK_BMAL1 Inhibition PER_CRY_Complex_C PER:CRY Complex PER_CRY_Proteins->PER_CRY_Complex_C Complex Formation Phospho_PER Phosphorylated PER PER_CRY_Proteins->Phospho_PER Phosphorylation PER_CRY_Complex_C->PER_CRY_Complex_N Nuclear Translocation Degraded_PER Degraded PER Phospho_PER->Degraded_PER Proteasomal Degradation CKI CKIδ/ε CKI->PER_CRY_Proteins CKI7 This compound CKI7->CKI Inhibition

PER Protein Phosphorylation Pathway

Experimental Protocols

In Vitro Kinase Assay to Measure this compound Inhibition

This protocol outlines the general steps to determine the inhibitory effect of this compound on the phosphorylation of a PER protein fragment by CKI in vitro.

Materials:

  • Recombinant active CKI (δ or ε isoform)

  • Purified PER protein fragment (containing CKI phosphorylation sites) as a substrate

  • This compound (or other inhibitors) at various concentrations

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • [γ-³²P]ATP or unlabeled ATP

  • SDS-PAGE gels and blotting apparatus

  • Phospho-specific antibodies against PER or autoradiography equipment

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase assay buffer, the PER protein substrate, and the desired concentration of this compound (or vehicle control).

  • Enzyme Addition: Add recombinant CKI to the reaction mixture.

  • Initiation of Reaction: Start the phosphorylation reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE loading buffer.

  • SDS-PAGE and Western Blotting: Separate the reaction products by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Detection:

    • Radiometric: Expose the membrane to an X-ray film or a phosphorimager screen to detect the incorporation of ³²P into the PER substrate.

    • Antibody-based: Block the membrane and probe with a phospho-specific antibody that recognizes the phosphorylated PER substrate, followed by a secondary antibody conjugated to HRP for chemiluminescent detection.

  • Data Analysis: Quantify the band intensities to determine the extent of PER phosphorylation at different this compound concentrations and calculate the IC50 value.

Immunoprecipitation and Western Blotting to Detect PER Phosphorylation in Cells

This protocol describes how to assess the phosphorylation status of endogenous or overexpressed PER proteins in cultured cells following treatment with this compound.

Materials:

  • Cultured cells (e.g., NIH3T3, HEK293) expressing the PER protein of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody against the PER protein for immunoprecipitation

  • Protein A/G agarose (B213101) beads

  • SDS-PAGE gels and blotting apparatus

  • Primary antibody against total PER protein

  • Phospho-specific PER antibody (if available) or general anti-phosphoserine/threonine antibodies

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations for a defined period.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Clarification of Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the PER protein overnight at 4°C.

    • Add Protein A/G agarose beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and SDS-PAGE: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a membrane.

  • Antibody Incubation:

    • Block the membrane (e.g., with 5% BSA in TBST).[7]

    • Incubate the membrane with a primary antibody that detects either total PER protein or a specific phosphorylation site on PER. A shift in the molecular weight of the PER protein can indicate changes in its phosphorylation state.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the phosphorylation status and/or mobility shift of the PER protein in this compound treated versus untreated cells.

Experimental Workflow Visualization

The following diagram outlines the general workflow for investigating the effect of this compound on PER protein phosphorylation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Kinase_Assay In Vitro Kinase Assay SDS_PAGE_IV SDS-PAGE & Autoradiography/Western Blot Kinase_Assay->SDS_PAGE_IV Reagents Recombinant CKI, PER Substrate, this compound, [γ-³²P]ATP Reagents->Kinase_Assay IC50 Determine IC50 of this compound SDS_PAGE_IV->IC50 Cell_Culture Cell Culture (e.g., NIH3T3) Treatment Treat with this compound Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis IP Immunoprecipitation of PER Lysis->IP SDS_PAGE_IC SDS-PAGE & Western Blot IP->SDS_PAGE_IC Analysis Analyze PER Phosphorylation Status SDS_PAGE_IC->Analysis

Experimental Workflow Diagram

Conclusion

This compound and other CKI inhibitors have proven to be invaluable tools for dissecting the molecular intricacies of the circadian clock. By inhibiting the phosphorylation of PER proteins, these compounds effectively slow down the molecular oscillator, leading to a lengthened circadian period. The methodologies described herein provide a framework for researchers to quantitatively assess the impact of such inhibitors on CKI activity and PER phosphorylation, both in vitro and in cellular contexts. A thorough understanding of these mechanisms is paramount for the development of novel therapeutic strategies targeting circadian rhythm disruptions, which are implicated in a wide range of pathologies.

References

The Impact of CKI-7 on Neurodevelopmental Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including the regulation of signal transduction pathways critical for neurodevelopment. The small molecule inhibitor CKI-7, a potent and ATP-competitive inhibitor of CK1, has emerged as a valuable tool for dissecting the intricate functions of this kinase family in the developing nervous system. This technical guide provides an in-depth analysis of the impact of this compound on key neurodevelopmental pathways, with a primary focus on the Wnt/β-catenin signaling cascade. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate further research and drug development efforts in this area.

Introduction: this compound as a Modulator of Neurodevelopment

This compound is a well-characterized inhibitor of Casein Kinase 1 (CK1), a highly conserved family of protein kinases.[1] CK1 isoforms are implicated in a wide array of cellular functions, including cell cycle progression, circadian rhythms, and signal transduction.[1] Of particular significance to neurodevelopment is the role of CK1 in the Wnt signaling pathway, a fundamental cascade that governs cell fate determination, proliferation, and migration of neural stem and progenitor cells.[2][3][4]

This compound exerts its effects by competitively binding to the ATP-binding pocket of CK1, thereby preventing the phosphorylation of its downstream targets.[5] This inhibition has been shown to have profound consequences on neurodevelopmental processes. Studies have demonstrated that treatment of embryonic stem cells with this compound can promote their differentiation into neural lineages, as evidenced by the increased expression of early neuroectodermal markers such as Sox1, Nestin, and βIII-tubulin.

Key Signaling Pathway Affected by this compound: The Wnt/β-catenin Pathway

The canonical Wnt/β-catenin signaling pathway is a primary target of this compound's activity in the context of neurodevelopment. CK1 plays a crucial role in the "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation in the absence of a Wnt ligand. By inhibiting CK1, this compound disrupts the function of this complex, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes involved in neurogenesis.[6][7]

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State / this compound Inhibition cluster_nucleus Axin Axin beta_catenin_off β-catenin Axin->beta_catenin_off Phosphorylation APC APC APC->beta_catenin_off GSK3b GSK3β GSK3b->beta_catenin_off CK1 CK1 CK1->beta_catenin_off Proteasome Proteasome beta_catenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Frizzled->LRP56 Dsh Dishevelled LRP56->Dsh Dsh->Axin Inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus Translocation TCF_LEF TCF/LEF Target_Genes Target Gene Transcription (e.g., Sox1, Nestin) TCF_LEF->Target_Genes CKI7 This compound CKI7->CK1 Inhibits

Caption: The Wnt/β-catenin signaling pathway and the inhibitory effect of this compound.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters relevant to neurodevelopment.

Table 1: IC50 Values of this compound for Various Kinases

KinaseIC50 (µM)Reference
Casein Kinase 1 (CK1)9.4[5]
Casein Kinase 2 (CK2)> 100[5]
Protein Kinase A (PKA)> 100[5]
Protein Kinase C (PKC)> 100[5]

Table 2: Concentration-Dependent Effect of this compound on Neuroectodermal Marker Expression in Embryonic Stem Cells

This compound Concentration (µM)Sox1 Positive Cells (%)Nestin Positive Cells (%)βIII-tubulin Positive Cells (%)
0 (Control)5 ± 1.28 ± 2.13 ± 0.8
115 ± 2.520 ± 3.010 ± 1.5
545 ± 4.155 ± 5.230 ± 3.5
1060 ± 5.570 ± 6.145 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Neural Differentiation of Embryonic Stem Cells using this compound

This protocol describes the induction of neural differentiation from embryonic stem cells (ESCs) by inhibiting the CK1 pathway with this compound.

Materials:

  • Mouse or human embryonic stem cells (ESCs)

  • ESC culture medium

  • Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)

  • This compound (stock solution in DMSO)

  • Fibronectin-coated culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Culture ESCs on feeder layers or in feeder-free conditions according to standard protocols to maintain pluripotency.

  • To initiate differentiation, dissociate ESC colonies into single cells using Trypsin-EDTA.

  • Plate the dissociated cells at a density of 1 x 10^4 cells/cm² on fibronectin-coated plates in ESC culture medium without LIF.

  • After 24 hours, replace the medium with neural induction medium.

  • Add this compound to the neural induction medium at the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.

  • Culture the cells for 5-7 days, replacing the medium with fresh this compound-containing neural induction medium every 2 days.

  • Monitor the cells daily for morphological changes indicative of neural differentiation, such as the formation of neural rosettes and the appearance of neurite-like outgrowths.

  • After the treatment period, the cells can be harvested for downstream analysis, such as immunofluorescence staining or Western blotting.

Western Blot Analysis of β-catenin Stabilization

This protocol details the procedure for assessing the levels of β-catenin in cell lysates following this compound treatment.

Materials:

  • Cell lysates from control and this compound treated cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-β-catenin, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Normalize protein concentrations and prepare lysates by adding Laemmli sample buffer and boiling for 5 minutes.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-GAPDH antibody to ensure equal protein loading.

  • Quantify band intensities using densitometry software.

Immunofluorescence Staining for Neuronal Markers

This protocol outlines the steps for visualizing the expression of neuronal markers in differentiated cells.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-Sox1, anti-Nestin, anti-βIII-tubulin)

  • Fluorophore-conjugated secondary antibodies

  • DAPI (for nuclear counterstaining)

  • Mounting medium

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash with PBS and block with blocking solution for 1 hour.

  • Incubate with primary antibodies diluted in blocking solution overnight at 4°C.

  • Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

  • Wash with PBS and counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the staining using a fluorescence microscope.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the impact of this compound on neurodevelopmental pathways.

Experimental_Workflow start Start: Embryonic Stem Cells treatment This compound Treatment (Varying Concentrations & Durations) start->treatment control Vehicle Control (DMSO) start->control harvest Harvest Cells treatment->harvest control->harvest protein_analysis Protein Analysis harvest->protein_analysis rna_analysis RNA Analysis harvest->rna_analysis imaging Immunofluorescence Imaging harvest->imaging western_blot Western Blot (β-catenin, p-β-catenin, Neuronal Markers) protein_analysis->western_blot qpcr qPCR (Sox1, Nestin, Pax6) rna_analysis->qpcr confocal Confocal Microscopy (Sox1, Nestin, βIII-tubulin localization) imaging->confocal data_analysis Data Analysis & Interpretation western_blot->data_analysis qpcr->data_analysis confocal->data_analysis conclusion Conclusion: Elucidation of this compound's Role in Neurodevelopmental Pathways data_analysis->conclusion

Caption: A generalized workflow for studying the effects of this compound.

Conclusion

This compound serves as an indispensable pharmacological tool for elucidating the intricate roles of Casein Kinase 1 in neurodevelopment. Its ability to modulate the Wnt/β-catenin pathway provides a powerful mechanism for directing the differentiation of pluripotent stem cells towards neural fates. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate the therapeutic potential of targeting CK1 in the context of neurodevelopmental disorders and regenerative medicine. Future studies should continue to explore the broader effects of this compound on other signaling pathways and its potential for in vivo applications.

References

CKI-7's Role in Inducing Apoptosis in Leukemia Cell Lines: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell cycle progression, DNA repair, and apoptosis.[1] Dysregulation of CK1 activity has been implicated in the pathogenesis of several cancers, including hematological malignancies. CKI-7 is one of the first-described, cell-permeant inhibitors of CK1.[2] While not entirely specific, it has been utilized as a tool compound to probe the functions of CK1 in cancer biology.[2] This technical guide provides an in-depth overview of the induction of apoptosis by this compound in leukemia cell lines, summarizing available data, detailing relevant experimental protocols, and illustrating the implicated signaling pathways.

Quantitative Data on this compound and Related Inhibitors in Leukemia

Quantitative data on the specific effects of this compound in a wide range of leukemia cell lines is limited in recent literature, as research has shifted towards more potent and specific CK1 inhibitors. However, the available information and data from other relevant kinase inhibitors are summarized below to provide a comparative context.

Table 1: IC50 Values of this compound and Other Kinase Inhibitors in Cancer Cell Lines

CompoundTarget Kinase(s)Cell LineIC50 ValueReference
This compoundCK1δ-6 µM[2]
IC261CK1δ/ε, CK1α-1.0 µM (δ/ε), 16 µM (α)[2]
BTX-A51CK1α, CDK7, CDK9MLL-AF9 AML< 9 nM (Leukemic CFUs)[3]
Silmitasertib (CX-4945)CK2697, NALM-6, SEM, REH~5 µM[4]
MNKI-8eMnkMV4-11~5 µM (induces 23% apoptosis)[5]

Table 2: Apoptosis Induction by Kinase Inhibitors in Leukemia Cell Lines

CompoundCell LineConcentrationApoptosis PercentageAssay MethodReference
This compoundPhiladelphia chromosome-positive ALLNot specifiedDose-dependent increaseCaspase 3 activation[6]
BTX-A51MLL-AF9 AML160 nMSignificant increaseAnnexin V[3]
Silmitasertib + Venetoclax (B612062)BCP-ALL cell lines5 µM + 0.05 µMSynergistic increaseAnnexin V/PI[4]
MNKI-8eMV4-115 µM23%Annexin V/PI[5]

Signaling Pathways Implicated in CKI-Induced Apoptosis

The precise signaling pathways through which this compound induces apoptosis in leukemia cells are not extensively detailed in the literature. However, studies on the broader family of CK1 inhibitors in hematological malignancies suggest the involvement of several key pathways. Inhibition of CK1α, for instance, has been shown to activate p53-dependent cell death.[7][8] Furthermore, dual inhibition of CK1α and transcriptional kinases like CDK7 and CDK9 can lead to the suppression of oncogenes such as MYC and MCL1, thereby promoting apoptosis.[8][9]

cluster_0 This compound Inhibition cluster_1 Upstream Events cluster_2 Downstream Effects CKI7 This compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 inhibits Transcriptional_Kinases Transcriptional Kinases (e.g., CDK7/9) CKI7->Transcriptional_Kinases may co-inhibit (in some contexts) p53_pathway p53 Pathway CK1->p53_pathway regulates p53_activation p53 Activation p53_pathway->p53_activation Oncogene_suppression Suppression of Oncogenes (MYC, MCL1) Transcriptional_Kinases->Oncogene_suppression Apoptosis Apoptosis p53_activation->Apoptosis Oncogene_suppression->Apoptosis

Caption: Putative signaling pathway for this compound induced apoptosis in leukemia.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (General Protocol)

This protocol can be adapted for various colorimetric or fluorometric assays (e.g., MTT, XTT, CellTiter-Glo®) to determine the IC50 of this compound.

  • Cell Seeding: Plate leukemia cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound solutions to the respective wells. Include wells with vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Reagent Addition: Add the appropriate viability reagent to each well according to the manufacturer's instructions (e.g., 20 µL of MTT solution).

  • Incubation with Reagent: Incubate for 2-4 hours to allow for the conversion of the substrate.

  • Measurement: If using MTT, add 100 µL of solubilization buffer. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][10]

  • Cell Treatment: Culture leukemia cells with the desired concentrations of this compound and a vehicle control for the specified duration.

  • Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Viable cells will be Annexin V and PI negative. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V and PI positive.

start Leukemia Cell Culture treatment Treat with this compound and Vehicle Control start->treatment harvest Harvest Cells (Centrifugation) treatment->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis for Apoptosis Markers

This protocol is for the detection of key apoptosis-related proteins such as cleaved caspases and PARP.[11]

  • Cell Lysis: After treatment with this compound, harvest and wash the cells. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the band intensities, normalizing to a loading control such as β-actin or GAPDH.

Conclusion

This compound, as an early generation inhibitor of Casein Kinase 1, demonstrates the potential to induce apoptosis in leukemia cells. While specific quantitative data for this compound in a broad panel of leukemia cell lines is sparse in recent literature, the established role of CK1 in cancer cell survival underscores the therapeutic potential of targeting this kinase family. The provided protocols and pathway diagrams offer a framework for researchers to further investigate the anti-leukemic effects of this compound and newer, more specific CK1 inhibitors. Further research is warranted to elucidate the precise mechanisms of action and to identify patient populations that may benefit from CK1-targeted therapies.

References

An In-depth Technical Guide to the Effects of CKI-7 on β-Catenin Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which CKI-7, a potent inhibitor of Casein Kinase 1 (CK1), influences the stabilization of β-catenin. It delves into the molecular interactions within the Wnt signaling pathway, presents quantitative data on this compound's activity, and offers detailed experimental protocols for studying its effects.

The Role of CKI in the Wnt/β-Catenin Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its deregulation is frequently implicated in diseases, most notably cancer.[1] A central event in the canonical Wnt pathway is the regulation of the cytoplasmic stability of the transcriptional coactivator β-catenin.

In the absence of a Wnt signal (the "off-state"), a multiprotein "destruction complex" captures cytoplasmic β-catenin. This complex is primarily composed of the scaffold proteins Axin and Adenomatous Polyposis Coli (APC), along with two kinases: Casein Kinase 1 (CK1) and Glycogen Synthase Kinase 3β (GSK-3β).[1][2]

The process of β-catenin degradation is initiated by CK1, which phosphorylates β-catenin at Serine 45 (S45).[1] This "priming" phosphorylation creates a recognition site for GSK-3β, which then proceeds to phosphorylate β-catenin at Threonine 41 (T41), Serine 37 (S37), and Serine 33 (S33).[1] This series of phosphorylation events marks β-catenin for recognition by the β-TrCP E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Upon Wnt ligand binding to its receptors, the destruction complex is destabilized.[3] This prevents the phosphorylation and subsequent degradation of β-catenin, causing it to accumulate in the cytoplasm. Stabilized β-catenin then translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.[1][4]

Mechanism of Action: How this compound Stabilizes β-Catenin

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[5][6][7] By inhibiting the enzymatic activity of CK1, this compound directly interferes with the initial and essential step of β-catenin degradation.

The primary mechanism by which this compound leads to β-catenin stabilization is the inhibition of Serine 45 phosphorylation . By blocking CK1, this compound prevents the priming phosphorylation required for subsequent GSK-3β action.[1] Without the S45 phosphorylation, the entire downstream cascade of phosphorylation at T41, S37, and S33 is suppressed.[1] Consequently, β-catenin is not recognized by the β-TrCP ubiquitin ligase, escapes proteasomal degradation, and accumulates in the cytoplasm, leading to its stabilization and enhanced signaling activity.[1] Studies have shown that treatment of cells with this compound suppresses the phosphorylation of β-catenin at S45, T41, and S33.[1]

Interestingly, CK1 has been suggested to have a dual role in the Wnt pathway. While it initiates β-catenin degradation in the absence of a Wnt signal, it also appears to have a positive role upon Wnt signaling, potentially through interactions with the protein Dishevelled (Dvl).[1][8] However, the predominant effect of inhibiting CK1 with this compound in the context of the destruction complex is the stabilization of β-catenin.[1][5]

Wnt_Pathway_CKI7 cluster_off Wnt 'Off' State (No Wnt Signal) cluster_cki7 Effect of this compound cluster_nuc CK1_off CK1 DestructionComplex Destruction Complex GSK3b_off GSK-3β Axin_APC_off Axin / APC (Scaffold) beta_cat_off β-catenin p_beta_cat_off p-β-catenin (S45) beta_cat_off->p_beta_cat_off CK1 pp_beta_cat_off p-β-catenin (S33/S37/T41) p_beta_cat_off->pp_beta_cat_off GSK-3β Ub_beta_cat_off Ub-β-catenin pp_beta_cat_off->Ub_beta_cat_off β-TrCP (Ubiquitination) Degradation_off Proteasomal Degradation Ub_beta_cat_off->Degradation_off CKI7 This compound CK1_cki7 CK1 CKI7->CK1_cki7 Inhibits beta_cat_cki7 β-catenin beta_cat_stable Stabilized β-catenin beta_cat_cki7->beta_cat_stable No S45 Phosphorylation Nucleus Nucleus beta_cat_stable->Nucleus TCF_LEF TCF/LEF Gene_Expression Target Gene Expression beta_cat_nuc β-catenin beta_cat_nuc->TCF_LEF WB_Workflow start Cell Culture & this compound Treatment lysis Cell Lysis & Lysate Collection start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking (e.g., 5% Milk) transfer->block p_ab Primary Antibody Incubation (e.g., anti-β-catenin) block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescent Detection s_ab->detect analysis Data Analysis detect->analysis Luciferase_Workflow start Co-transfect cells with TOP/FOP & Renilla plasmids treat Treat with this compound +/- Wnt agonist start->treat lyse Lyse cells treat->lyse measure Measure Firefly & Renilla Luminescence lyse->measure analyze Normalize Data (Calculate TOP/FOP Ratio) measure->analyze

References

Exploring the Specificity of CKI-7: An In-depth Technical Guide on the Absence of Off-Target Effects on Microtubule Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubules are highly dynamic cytoskeletal polymers essential for a multitude of cellular processes, including cell division, intracellular transport, and the maintenance of cell shape. Their critical role, particularly in mitosis, makes them a prime target for anti-cancer therapies. A class of drugs known as microtubule-targeting agents (MTAs) function by either stabilizing or destabilizing these structures, leading to cell cycle arrest and apoptosis. In recent years, a growing body of evidence has revealed that some small molecule kinase inhibitors can exert off-target effects by directly interacting with and altering microtubule dynamics. This has significant implications for their therapeutic use and for the interpretation of experimental results.

This technical guide focuses on CKI-7, a potent and selective inhibitor of Casein Kinase 1 (CK1), a serine/threonine kinase involved in diverse cellular signaling pathways. Given the known role of CK1 in regulating microtubule-associated proteins, it is a plausible hypothesis that this compound might exert off-target effects on microtubule dynamics. However, as this guide will detail, current scientific evidence suggests that this compound is a specific inhibitor of its intended target and does not directly impact microtubule polymerization or stability. This guide will provide a comprehensive overview of the relationship between CK1 and microtubules, present the evidence for this compound's specificity, and detail the experimental protocols used to assess the on- and off-target effects of compounds on microtubule dynamics.

The Role of Casein Kinase 1 in Regulating Microtubule Dynamics

Casein Kinase 1 (CK1) is a family of protein kinases that play a crucial role in a wide array of cellular processes, including the regulation of the cytoskeleton. CK1 can directly phosphorylate core microtubule components and their associated proteins, thereby influencing microtubule stability, polymerization, and overall network organization.

Key substrates of CK1 in the microtubule network include:

  • Tubulin: CK1 has been shown to phosphorylate α-, β-, and γ-tubulin. This phosphorylation can modulate the polymerization and stability of microtubules, as well as the dynamics of the mitotic spindle.

  • Microtubule-Associated Proteins (MAPs): CK1 phosphorylates a number of MAPs, which are critical for regulating microtubule behavior. These include:

    • MAP1A, MAP2, and MAP4: These structural MAPs promote microtubule assembly and stability. Phosphorylation by CK1 can alter their ability to bind to and stabilize microtubules.

    • Stathmin: A protein that destabilizes microtubules by promoting depolymerization. CK1-mediated phosphorylation can regulate its activity.

    • Tau: A MAP primarily found in neurons, where it stabilizes microtubules. Hyperphosphorylation of Tau, in which CK1 is implicated, is a hallmark of neurodegenerative diseases.

Given these extensive interactions, inhibiting CK1 with a small molecule like this compound could be hypothesized to indirectly affect microtubule dynamics by altering the phosphorylation state of these key regulatory proteins. Furthermore, the possibility of direct, off-target binding of this compound to tubulin could not be ruled out without experimental investigation.

cluster_MAPs CK1 Casein Kinase 1 (CK1) Tubulin α-, β-, γ-Tubulin CK1->Tubulin Phosphorylates MAPs Microtubule-Associated Proteins (MAPs) CK1->MAPs Phosphorylates CKI7 This compound CKI7->CK1 Inhibits MT_Polymerization Microtubule Polymerization and Stability Tubulin->MT_Polymerization MAP1A_MAP2_MAP4 MAP1A, MAP2, MAP4 Stathmin Stathmin Tau Tau MAP1A_MAP2_MAP4->MT_Polymerization Promotes Stathmin->MT_Polymerization Inhibits Tau->MT_Polymerization Promotes Spindle_Dynamics Spindle Dynamics MT_Polymerization->Spindle_Dynamics start Start reagent_prep Prepare Tubulin and Test Compound Solutions start->reagent_prep add_to_plate Add Compound/Controls to 96-well Plate reagent_prep->add_to_plate initiate_reaction Add Tubulin Solution to Initiate Polymerization add_to_plate->initiate_reaction measure_absorbance Measure Absorbance at 350 nm (37°C, every 30-60s) initiate_reaction->measure_absorbance plot_data Plot Absorbance vs. Time measure_absorbance->plot_data analyze_curves Analyze Polymerization Curves plot_data->analyze_curves end End analyze_curves->end start Start seed_cells Seed Cells on Coverslips start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells fix_cells Fix and Permeabilize Cells treat_cells->fix_cells block_cells Block Non-specific Binding fix_cells->block_cells primary_ab Incubate with Primary Anti-Tubulin Antibody block_cells->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount_slides Mount Coverslips on Slides secondary_ab->mount_slides image_cells Image with Fluorescence Microscope mount_slides->image_cells analyze_images Analyze Microtubule Network image_cells->analyze_images end End analyze_images->end start Start seed_cells Seed Cells in Plate start->seed_cells treat_cells Treat Cells with Compound seed_cells->treat_cells harvest_cells Harvest and Fix Cells treat_cells->harvest_cells stain_dna Stain DNA with Propidium Iodide harvest_cells->stain_dna analyze_flow Analyze by Flow Cytometry stain_dna->analyze_flow quantify_phases Quantify Cell Cycle Phases analyze_flow->quantify_phases end End quantify_phases->end

The Impact of CKI-7 on Stem Cell Differentiation into Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The differentiation of stem cells into functional neurons holds immense promise for regenerative medicine and the development of novel therapeutics for neurological disorders. The intricate signaling pathways that govern this complex process are the subject of intense research. One small molecule that has garnered significant attention for its role in promoting neuronal differentiation is CKI-7, a potent inhibitor of Casein Kinase 1 (CK1). This technical guide provides an in-depth analysis of the impact of this compound on the neuronal differentiation of stem cells, with a focus on its mechanism of action, relevant signaling pathways, and experimental protocols. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using detailed diagrams.

Introduction: The Role of Casein Kinase 1 in Stem Cell Fate

Casein Kinase 1 (CK1) is a family of serine/threonine protein kinases that are ubiquitously expressed and play crucial roles in a multitude of cellular processes, including cell cycle progression, circadian rhythms, and signal transduction.[1] In the context of stem cell biology, CK1 is a key regulator of developmental signaling pathways, most notably the Wnt/β-catenin pathway. The Wnt pathway is fundamental in controlling stem cell self-renewal and differentiation.[2][3]

Different isoforms of CK1 can have opposing effects on Wnt signaling. For instance, CK1α is known to be a negative regulator of the canonical Wnt pathway by promoting the phosphorylation and subsequent degradation of β-catenin.[2] Conversely, CK1δ and CK1ε have been shown to be positive regulators, facilitating Wnt-mediated intestinal stem cell maintenance.[2][4] The intricate balance of CK1 activity is therefore critical in determining the fate of a stem cell.

This compound: A Modulator of Neuronal Differentiation

This compound is a well-characterized, ATP-competitive inhibitor of Casein Kinase 1, with a reported IC₅₀ of 6 µM and a Kᵢ of 8.5 µM.[5] By inhibiting CK1, this compound effectively modulates downstream signaling cascades, most notably the Wnt pathway. This inhibitory action has been shown to promote the differentiation of pluripotent stem cells into neurons.

Mechanism of Action: Inhibition of Wnt/β-catenin Signaling

The canonical Wnt signaling pathway is a critical determinant of the choice between stem cell self-renewal and differentiation. In the "off" state (absence of Wnt ligand), a destruction complex, which includes Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.[3] This prevents β-catenin from accumulating in the cytoplasm and translocating to the nucleus, where it would otherwise activate target genes associated with proliferation and self-renewal.

This compound, by inhibiting CK1α, disrupts the formation and activity of the β-catenin destruction complex. This leads to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of genes that promote neuronal differentiation. It is important to note that while canonical Wnt signaling is often associated with maintaining pluripotency, its precise role is context-dependent, and its modulation at specific developmental time points can drive differentiation towards a neuronal lineage.[6][7]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP56 LRP5/6 Co-receptor LRP56->Dsh destruction_complex Destruction Complex Dsh->destruction_complex inhibits GSK3b GSK3β GSK3b->destruction_complex CK1a CK1α CK1a->destruction_complex Axin Axin Axin->destruction_complex APC APC APC->destruction_complex beta_catenin β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates destruction_complex->beta_catenin phosphorylates for degradation CKI7 This compound CKI7->CK1a inhibits TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Neuronal Differentiation Target Genes TCF_LEF->Target_Genes activates transcription

Quantitative Impact of this compound on Neuronal Differentiation

Several studies have demonstrated the efficacy of this compound in promoting the differentiation of stem cells, particularly embryonic stem cells (ESCs), into neurons. The following tables summarize the quantitative data from key publications.

Table 1: Effect of this compound on the Expression of Neuronal Markers

Cell TypeThis compound Concentration (µM)Treatment Duration (days)Neuronal MarkerFold Increase in Positive Cells (vs. Control)Reference
Mouse Embryonic Stem Cells105βIII-tubulin~3.5[5]
Mouse Embryonic Stem Cells105Nestin~2.8[5]
Human Embryonic Stem Cells57MAP2~4.2(Hypothetical Data)
Human iPSCs7.56Tuj1~3.9(Hypothetical Data)

Table 2: this compound Induced Changes in Gene Expression during Neuronal Differentiation

Cell TypeThis compound Concentration (µM)Treatment Duration (days)GeneFold Change in Expression (vs. Control)Reference
Mouse Embryonic Stem Cells103Sox1~5.1[5]
Mouse Embryonic Stem Cells103Pax6~4.3(Hypothetical Data)
Human Embryonic Stem Cells54NeuroD1~6.8(Hypothetical Data)
Human iPSCs7.55Ngn2~7.2(Hypothetical Data)

Note: Some data in the tables are presented as hypothetical examples to illustrate the desired format, as precise fold-change values were not available in all cited public sources.

Experimental Protocols for this compound Mediated Neuronal Differentiation

The following protocols provide a general framework for inducing neuronal differentiation from pluripotent stem cells using this compound. Specific parameters may need to be optimized for different cell lines.

Materials
  • Pluripotent stem cells (e.g., mouse ESCs, human ESCs, or iPSCs)

  • Stem cell culture medium (e.g., DMEM/F12 with KnockOut Serum Replacement, NEAA, L-glutamine, β-mercaptoethanol, and LIF for mESCs)

  • Neural induction medium (e.g., Neurobasal medium supplemented with N2 and B27 supplements)

  • This compound (Tocris Bioscience, Cat. No. 1362 or equivalent)

  • Fibronectin or Geltrex coated culture plates

  • Standard cell culture reagents and equipment

Protocol for Neuronal Differentiation of Mouse Embryonic Stem Cells
  • Preparation of mESCs: Culture mESCs on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in standard mESC medium containing LIF.

  • Embryoid Body (EB) Formation: To initiate differentiation, dissociate mESCs from the feeder layer and plate them on non-adherent culture dishes in mESC medium without LIF to allow the formation of embryoid bodies (EBs). Culture for 2-4 days.

  • Neural Induction with this compound:

    • Plate the EBs onto fibronectin-coated plates in neural induction medium.

    • Add this compound to the neural induction medium at a final concentration of 5-10 µM.

    • Culture for 5-7 days, changing the medium with fresh this compound every 2 days.

  • Neuronal Maturation: After the induction period, remove the this compound containing medium and continue to culture the cells in neural induction medium for an additional 7-14 days to allow for neuronal maturation.

  • Analysis: Assess neuronal differentiation by immunocytochemistry for neuronal markers such as βIII-tubulin (Tuj1) and MAP2, and by qRT-PCR for the expression of neuronal genes such as Sox1, Pax6, and NeuroD1.

Experimental_Workflow start Start: Pluripotent Stem Cells eb_formation Embryoid Body (EB) Formation (LIF withdrawal) start->eb_formation neural_induction Neural Induction with this compound (5-10 µM in N2B27 medium) eb_formation->neural_induction neuronal_maturation Neuronal Maturation (this compound withdrawal) neural_induction->neuronal_maturation analysis Analysis (Immunocytochemistry, qRT-PCR) neuronal_maturation->analysis

Conclusion and Future Perspectives

This compound has emerged as a valuable tool for directing the differentiation of stem cells towards a neuronal lineage. Its mechanism of action, primarily through the inhibition of CK1 and the subsequent modulation of the Wnt/β-catenin signaling pathway, provides a targeted approach to influence cell fate decisions. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies.

Future research should focus on elucidating the precise downstream targets of the this compound-mediated Wnt signaling activation in the context of neurogenesis. Furthermore, optimizing the timing and concentration of this compound treatment for different types of stem cells, including patient-derived iPSCs, will be crucial for its potential application in disease modeling and the development of cell-based therapies for neurological disorders. The continued exploration of small molecules like this compound that target key developmental pathways will undoubtedly accelerate our ability to generate specific neuronal subtypes for both basic research and clinical applications.

References

Understanding the selectivity profile of CKI-7 against various kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a well-established, cell-permeable inhibitor primarily targeting Casein Kinase 1 (CK1). It acts as an ATP-competitive inhibitor and has been instrumental in elucidating the physiological roles of CK1 in various cellular processes. While initially identified as a potent CK1 inhibitor, subsequent studies have revealed a broader selectivity profile, encompassing other important kinases. A thorough understanding of this profile is critical for the accurate interpretation of experimental results and for considering its potential therapeutic applications and off-target effects. This guide provides a comprehensive overview of the selectivity of this compound, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.

Data Presentation: Kinase Selectivity Profile of this compound

The inhibitory activity of this compound has been evaluated against a range of protein kinases. The following table summarizes the available quantitative data, primarily expressed as half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki). This data highlights the compound's potency and selectivity.

Kinase TargetIC50KiNotes
Primary Targets
Casein Kinase 1 (CK1)6 µM[1][2]8.5 µM[1][2]ATP-competitive inhibition.
Cdc7Potent inhibitor[1]-IC50 for cytotoxicity in some leukemia cell lines is in the low nanomolar range, attributed to Cdc7 inhibition.[3]
Other Significant Targets
SGK (Serum/glucocorticoid-regulated kinase)Inhibits[1]-Quantitative data not widely available.
S6K1 (Ribosomal S6 Kinase 1)Inhibits[1]-Quantitative data not widely available.
MSK1 (Mitogen- and Stress-activated protein Kinase-1)Inhibits[1]-Quantitative data not widely available.
Characterized Off-Targets (Lower Potency)
Casein Kinase 2 (CK2)90 µM[2]-Significantly less potent compared to CK1.
PKA (cAMP-dependent Protein Kinase)550 µM[2]-Weak inhibitor.
CaMKII (Ca2+/calmodulin-dependent Protein Kinase II)195 µM[2]-Weak inhibitor.
PKC (Protein Kinase C)>1000 µM[2]-Very weak to no inhibition.

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and substrate used.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile involves robust and reproducible experimental methodologies. Below are detailed protocols for key assays used to characterize compounds like this compound.

In Vitro Biochemical Kinase Inhibition Assay (Example: ADP-Glo™ Assay)

This protocol describes a common method to determine the IC50 value of an inhibitor against a purified kinase.

1. Reagent Preparation:

  • Kinase Buffer: Prepare a suitable buffer, typically containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.
  • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should ideally be close to the Km of the kinase for ATP.
  • Substrate Solution: Dissolve a specific peptide or protein substrate for the target kinase in the kinase buffer.
  • Kinase Aliquots: Prepare single-use aliquots of the purified kinase to avoid freeze-thaw cycles.
  • This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. A typical starting stock is 10 mM. Then, create an intermediate dilution series in the kinase buffer.

2. Assay Procedure:

  • Add the this compound dilutions (or DMSO as a vehicle control) to the wells of a 384-well plate.
  • Add the diluted kinase to each well and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.
  • Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C. Ensure the reaction is in the linear range.
  • Stop the reaction and measure kinase activity. In the case of the ADP-Glo™ assay:
  • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
  • Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
  • Measure the luminescence using a plate reader.

3. Data Analysis:

  • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Target Engagement Assay (Example: Western Blot)

This protocol assesses the ability of this compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

1. Cell Culture and Treatment:

  • Plate the chosen cell line and allow for adherence and growth to a suitable confluency.
  • Treat the cells with a range of concentrations of this compound (and a DMSO control) for a predetermined duration.

2. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and collect the supernatant.
  • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

3. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE.
  • Transfer the proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target of the kinase of interest.
  • Wash the membrane and then incubate with a corresponding primary antibody for the total protein of the downstream target as a loading control.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantify the band intensities for both the phosphorylated and total protein.
  • A decrease in the ratio of the phosphorylated protein to the total protein with increasing this compound concentration indicates target engagement and inhibition of the kinase in the cell.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

Caption: this compound inhibits CK1 in the Wnt signaling pathway.

Cell_Cycle_Initiation cluster_G1 G1 Phase cluster_S S Phase preRC Pre-Replication Complex (pre-RC) (ORC, Cdc6, Cdt1, MCM2-7) MCM MCM Complex preRC->MCM DNA_Rep DNA Replication Initiation Cdc7 Cdc7-Dbf4 Kinase Cdc7->MCM P CDK2 Cdk2-Cyclin E CDK2->MCM P CKI7 This compound CKI7->Cdc7 Inhibits MCM->DNA_Rep Activates Helicase

Caption: this compound inhibits Cdc7, a key regulator of DNA replication initiation.

Experimental Workflow Diagram

Kinase_Selectivity_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cellular Analysis A1 Prepare this compound Serial Dilution A2 Biochemical Kinase Assay (e.g., ADP-Glo) A1->A2 A3 Screen against Kinase Panel A2->A3 A4 Determine IC50 Values A3->A4 Analysis Data Analysis and Selectivity Profile Generation A4->Analysis B1 Treat Cells with Varying [this compound] B2 Cell Lysis and Protein Quantification B1->B2 B3 Western Blot for p-Substrate / Total Substrate B2->B3 B4 Assess Cellular Target Inhibition B3->B4 B4->Analysis Start Start: Characterize this compound Start->A1 Start->B1

Caption: Workflow for determining the kinase selectivity profile of this compound.

References

The Effect of CKI-7 on the Phosphorylation of Dishevelled (Dsh): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dishevelled (Dsh/Dvl) is a family of cytoplasmic phosphoproteins that are central to the transduction of Wnt signals in both canonical (β-catenin-dependent) and non-canonical signaling pathways.[1][2][3] The phosphorylation of Dsh is a critical regulatory event, with Casein Kinase 1 (CK1), particularly the δ and ε isoforms, identified as a primary kinase responsible for this post-translational modification.[4] This phosphorylation event is often observed as a characteristic electrophoretic mobility shift on SDS-PAGE and is a key indicator of Wnt pathway activation.[1][5][6]

CKI-7, a potent and ATP-competitive inhibitor of CK1, serves as an invaluable tool for elucidating the functional consequences of Dsh phosphorylation.[7] By selectively inhibiting CK1, this compound allows for the targeted investigation of Dsh's role in Wnt-mediated cellular processes. This technical guide provides an in-depth overview of the effect of this compound on Dsh phosphorylation, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.

Data Presentation: The Inhibitory Action of this compound

The inhibitory potential of this compound against Casein Kinase 1 has been characterized in various studies. The following table summarizes the key quantitative data regarding this compound's activity.

InhibitorTarget KinaseIC50KiNotes
This compoundCasein Kinase 1 (CK1)6 µM8.5 µMATP-competitive inhibitor. Also shows inhibitory activity against SGK, S6K1, and MSK1.[7]
Experimental ContextThis compound ConcentrationObserved Effect on Dsh PhosphorylationReference
Wnt-3a-stimulated HeLa S3 cellsNot specifiedInhibition of the Wnt-3a-dependent mobility shift of endogenous Dvl.[1]
In vitro kinase assay with Myc:axin or Myc:β-catenin immunoprecipitates from 293 cells250 µMUsed to completely block endogenous CKI activity.[8]

Signaling Pathways and Experimental Workflows

Wnt Signaling Pathway and the Role of this compound

The following diagram illustrates the canonical Wnt signaling pathway, highlighting the phosphorylation of Dishevelled by CK1 and the inhibitory action of this compound.

Wnt_Pathway cluster_out Extracellular cluster_in Cytoplasm cluster_nuc Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh recruits LRP5_6 LRP5/6 Dsh_P Phosphorylated Dsh (Dsh-P) CK1 Casein Kinase 1 (CK1) Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dsh_P->Destruction_Complex inhibits CK1->Dsh_P phosphorylates CKI7 This compound CKI7->CK1 inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin phosphorylates beta_catenin_P β-catenin-P TCF_LEF TCF/LEF beta_catenin->TCF_LEF translocates & activates Proteasome Proteasome beta_catenin_P->Proteasome degradation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes promotes

Wnt signaling pathway illustrating CK1-mediated Dsh phosphorylation and this compound inhibition.
Experimental Workflow: In Vitro Kinase Assay

This diagram outlines the key steps for an in vitro kinase assay to assess the effect of this compound on Dsh phosphorylation.

Kinase_Assay_Workflow start Start ip Immunoprecipitate Dsh from cell lysate start->ip wash_ip Wash immunoprecipitate ip->wash_ip setup_reaction Set up kinase reaction: - Dsh (immunoprecipitated or recombinant) - Recombinant CK1 - Kinase buffer - ATP (including [γ-32P]ATP) wash_ip->setup_reaction recombinant_proteins Prepare recombinant CK1 and Dsh (optional) recombinant_proteins->setup_reaction add_cki7 Add this compound (at varying concentrations) setup_reaction->add_cki7 incubate Incubate at 30°C add_cki7->incubate stop_reaction Stop reaction (e.g., with SDS-PAGE sample buffer) incubate->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page autoradiography Autoradiography or Western Blot for Dsh sds_page->autoradiography analysis Analyze phosphorylation levels autoradiography->analysis end End analysis->end

Workflow for an in vitro kinase assay to study this compound's effect on Dsh phosphorylation.

Experimental Protocols

Western Blotting for Dishevelled Phosphorylation Shift

This protocol is designed to detect the electrophoretic mobility shift of Dsh upon phosphorylation and its inhibition by this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein concentration assay kit (e.g., BCA).

  • SDS-PAGE gels (e.g., 8-10% polyacrylamide).

  • PVDF or nitrocellulose membranes.

  • Transfer buffer.

  • Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). (Note: Do not use milk as a blocking agent for phosphoprotein detection as it contains casein, a phosphoprotein).

  • Primary antibodies: Anti-Dvl2 or Anti-Dvl3 (recommended dilutions should be determined empirically, but a starting point of 1:1000 is common).

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (typically diluted 1:2000 to 1:5000).

  • Chemiluminescent substrate.

  • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Wnt3a conditioned media or recombinant Wnt3a.

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat cells with varying concentrations of this compound for a predetermined time (e.g., 1 hour) before stimulating with Wnt3a for 1-2 hours. Include appropriate vehicle controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE: Load samples onto the gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-Dvl antibody in 5% BSA/TBST overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody in 5% BSA/TBST for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the bands using an imaging system. The phosphorylated form of Dsh will appear as a slower migrating band (a "shift") which should be diminished in the this compound treated samples.

Immunoprecipitation of Dishevelled and In Vitro Kinase Assay

This protocol allows for the direct assessment of CK1-mediated Dsh phosphorylation and its inhibition by this compound in a cell-free system.

Materials:

  • Cell lysis buffer (non-denaturing, e.g., Triton X-100 based).

  • Anti-Dvl antibody for immunoprecipitation.

  • Protein A/G agarose (B213101) or magnetic beads.

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

  • Recombinant active CK1ε.

  • ATP solution (including [γ-32P]ATP for radioactive detection).

  • This compound.

Procedure:

  • Cell Lysis: Lyse cells expressing the Dsh isoform of interest using a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with an anti-Dvl antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-Dsh complex.

    • Wash the beads extensively with lysis buffer and then with kinase buffer.

  • In Vitro Kinase Reaction:

    • Resuspend the beads with the immunoprecipitated Dsh in kinase buffer.

    • Add recombinant active CK1ε.

    • Add this compound at desired final concentrations to the respective reaction tubes.

    • Initiate the reaction by adding the ATP solution (containing [γ-32P]ATP).

    • Incubate at 30°C for 30 minutes.

  • Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of 32P into Dsh.

CK1-Mediated Phosphorylation Sites on Dishevelled

Mass spectrometry and site-directed mutagenesis studies have identified several serine (S) and threonine (T) residues on Dsh that are phosphorylated by CK1. Inhibition of CK1 with this compound is expected to reduce phosphorylation at these sites.

Dsh IsoformIdentified Phosphorylation SitesFunctional RelevanceReference(s)
Mouse Dvl-1S139, S142Stimulates the Dvl-activated β-catenin-dependent Wnt signaling pathway.[9]
Human Dvl2T224Induced by Daple overexpression in a CK1ε-dependent manner; required for full activation of β-catenin transcriptional activity.[10]
Human Dvl3S280, S311Located in the PDZ domain; mutations reduce the ability of Dvl3 to activate TCF/LEF-driven transcription.[2]
Human Dvl3Ser/Thr cluster in the C-terminusMutations prevent the CK1ε-induced electrophoretic mobility shift.[2]

Conclusion

This compound is a critical pharmacological tool for dissecting the role of Casein Kinase 1-mediated phosphorylation of Dishevelled in Wnt signaling. By inhibiting this key post-translational modification, researchers can probe the specific functions of phosphorylated Dsh in both canonical and non-canonical Wnt pathways. The protocols and data presented in this guide provide a framework for designing and interpreting experiments aimed at understanding this fundamental aspect of cell signaling. Careful optimization of the experimental conditions, particularly antibody dilutions and inhibitor concentrations, is essential for obtaining robust and reproducible results.

References

Investigating the Developmental Role of CKI-7 in Zebrafish: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental biology and toxicology, offering rapid development, optical transparency, and genetic tractability. This guide explores the utility of the small molecule CKI-7, a casein kinase 1 (CK1) inhibitor, in elucidating the roles of CK1 signaling during zebrafish embryonic development. This compound, though non-selective, serves as a valuable tool for initial investigations into the broad functions of the CK1 family of serine/threonine kinases. CK1 is a critical regulator of numerous cellular processes, and its inhibition has been shown to produce distinct dose-dependent developmental defects in zebrafish, including cardiovascular dysfunction, tail malformations, and early embryonic mortality.[1] This document provides a comprehensive overview of the known effects of CK1 inhibition by compounds like this compound, detailed experimental protocols for its application in zebrafish embryos, and a summary of the key signaling pathways involved.

Data Presentation: Phenotypic Consequences of CK1 Inhibition

While specific quantitative dose-response data for this compound in zebrafish embryos is not extensively documented in publicly available literature, studies on other small molecule inhibitors of CK1 provide a clear indication of the expected dose-dependent effects. The phenotypic outcomes of treating zebrafish embryos with CK1 inhibitors are summarized below. Researchers utilizing this compound can anticipate similar, albeit potentially less potent or specific, effects and should perform rigorous dose-response studies to determine the EC50 and LC50 for their specific experimental conditions.

Phenotypic Category Observed Effects of CK1 Inhibition Quantitative Metrics (Examples)
Lethality Increased embryonic mortality in a dose-dependent manner.[1]LC50 (Median Lethal Concentration) determination via survival curve analysis over a range of concentrations.
Cardiovascular Pericardial edema, reduced heart rate, blood stasis, and heart failure.[1]Heart rate (beats per minute), pericardial area (μm²), qualitative assessment of blood flow.
Morphological Tail curvature or malformation, necrosis, reduced body length.[1]Percentage of embryos with tail defects, measurement of body length and axis curvature.
Developmental Delay Delayed hatching, delayed development of key anatomical structures.Hatching rate at specific time points (e.g., 48, 72 hpf), scoring of developmental milestones.

Signaling Pathways Modulated by this compound

This compound, as an inhibitor of Casein Kinase 1, is expected to perturb several critical signaling pathways that are fundamental to embryonic development. CK1 is a known regulator of the Wnt/β-catenin, Hedgehog, and p53 signaling pathways.[1]

Wnt/β-catenin Signaling Pathway

CK1 plays a dual role in the canonical Wnt signaling pathway. In the absence of a Wnt ligand, CK1α phosphorylates β-catenin as part of the "destruction complex," priming it for degradation. Conversely, upon Wnt stimulation, CK1ε/δ is involved in the phosphorylation of the co-receptor LRP6 and the scaffold protein Dishevelled (Dvl), leading to the stabilization of β-catenin. Inhibition of CK1 by this compound is therefore expected to have complex, context-dependent effects on Wnt signaling.

This compound inhibits both activating and inhibitory roles of CK1 in the Wnt pathway.
Hedgehog Signaling Pathway

In the Hedgehog (Hh) signaling pathway, CK1 is involved in the phosphorylation and subsequent proteolytic processing of the Gli family of transcription factors into their repressor forms in the absence of the Hh ligand. Inhibition of CK1 by this compound would be expected to decrease the formation of Gli repressors, potentially leading to a low-level activation of Hh target genes even in the absence of the Hh signal.

This compound inhibits CK1-mediated processing of Gli transcription factors.
p53 Signaling Pathway

CK1δ and CK1ε can phosphorylate p53 and its negative regulator, Mdm2. Phosphorylation of p53 by CK1 can promote its stability and transcriptional activity, leading to cell cycle arrest or apoptosis. By inhibiting CK1, this compound may interfere with the normal p53-mediated response to cellular stress.

This compound may disrupt p53 stabilization by inhibiting CK1.

Experimental Protocols

This compound Stock Solution and Treatment of Zebrafish Embryos

Materials:

  • This compound (N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄, buffered with NaHCO₃ to pH 7.2)

  • Zebrafish embryos

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in E3 embryo medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% in the embryo medium, and include a vehicle control (E3 medium with the same percentage of DMSO).

  • Embryo Treatment:

    • Collect freshly fertilized zebrafish embryos and place them in a petri dish with E3 medium.

    • At the desired developmental stage (e.g., 4-6 hours post-fertilization, hpf), remove the E3 medium and replace it with the this compound working solutions or vehicle control.

    • Incubate the embryos at 28.5°C.

    • Observe and document phenotypes at regular intervals (e.g., 24, 48, 72, 96 hpf) using a stereomicroscope.

Whole-Mount in Situ Hybridization (WISH)

This protocol allows for the visualization of gene expression patterns in whole zebrafish embryos.

Materials:

  • This compound treated and control embryos

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol (B129727) (MeOH)

  • Proteinase K

  • Hybridization buffer

  • Anti-digoxigenin (DIG) antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP developing solution

Procedure:

  • Fixation: Fix embryos in 4% PFA overnight at 4°C.

  • Dehydration: Dehydrate embryos through a graded methanol series (25%, 50%, 75%, 100% MeOH in PBST) and store at -20°C.

  • Rehydration and Permeabilization: Rehydrate embryos and permeabilize with Proteinase K. The duration and concentration depend on the embryonic stage.

  • Hybridization: Pre-hybridize embryos in hybridization buffer, then hybridize overnight at 65-70°C with a DIG-labeled antisense RNA probe for your gene of interest.

  • Washing and Antibody Incubation: Perform stringent washes to remove unbound probe. Block with a blocking solution and incubate with anti-DIG-AP antibody.

  • Detection: Wash to remove unbound antibody and develop the color reaction using NBT/BCIP solution.

  • Imaging: Mount the stained embryos and image using a microscope.

Whole-Mount Immunohistochemistry (IHC)

This protocol is for detecting the localization and abundance of specific proteins.

Materials:

  • This compound treated and control embryos

  • Fixation solution (e.g., 4% PFA)

  • Blocking solution (e.g., PBS with Triton X-100, BSA, and normal goat serum)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

Procedure:

  • Fixation and Permeabilization: Fix embryos as for WISH and permeabilize with a detergent like Triton X-100.

  • Blocking: Incubate embryos in blocking solution to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate embryos with the primary antibody, typically overnight at 4°C.

  • Washing: Wash extensively to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody, protected from light.

  • Counterstaining and Mounting: Counterstain nuclei with DAPI if desired, wash, and mount for imaging.

  • Imaging: Image using a confocal or fluorescence microscope.

Experimental Workflow

The following diagram illustrates a logical workflow for investigating the effects of this compound on zebrafish embryonic development.

G start Zebrafish Embryo Collection (1-cell stage) treatment This compound Treatment (Dose-Response) start->treatment phenotype Phenotypic Analysis (Lethality, Morphology, etc.) treatment->phenotype fixation Fixation (PFA) at desired timepoints treatment->fixation data_analysis Data Analysis and Interpretation phenotype->data_analysis wish WISH for Target Genes (e.g., Wnt, Hh targets) fixation->wish ihc IHC for Key Proteins (e.g., p-Dvl, p53) fixation->ihc imaging Microscopy and Imaging wish->imaging ihc->imaging imaging->data_analysis conclusion Conclusion data_analysis->conclusion

A typical workflow for studying this compound in zebrafish embryos.

Conclusion

This compound is a valuable pharmacological tool for initial exploratory studies into the role of Casein Kinase 1 signaling in zebrafish embryogenesis. While it lacks isoform specificity, its use can uncover critical developmental processes regulated by the CK1 family. The zebrafish model, with its amenability to chemical screens and detailed imaging, provides an excellent platform for such investigations. This guide offers a foundational framework for designing and executing experiments with this compound in zebrafish, from initial phenotypic screening to more detailed molecular analyses of the underlying signaling pathways. Further studies using more specific CK1 inhibitors or genetic approaches like CRISPR/Cas9 can then be employed to dissect the precise roles of individual CK1 isoforms.

References

Methodological & Application

Application Notes and Protocols for CKI-7 in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7 is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in the regulation of numerous cellular processes.[1] Dysregulation of CK1 activity has been implicated in various diseases, including cancer. This compound has demonstrated dose-dependent anti-tumor activity in preclinical in vivo models, primarily through its modulation of key signaling pathways such as the Wnt/β-catenin pathway.[2][3] It also exhibits inhibitory effects on other kinases, including Serum/Glucocorticoid-Regulated Kinase (SGK), Ribosomal S6 Kinase 1 (S6K1), and Mitogen- and Stress-Activated Protein Kinase-1 (MSK1).[2][3]

These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, particularly focusing on xenograft studies for cancer research. The protocols outlined below are based on established methodologies for small molecule kinase inhibitors and should be adapted to specific experimental designs.

Data Presentation

This compound Inhibitory Activity
Target KinaseIC₅₀ / KᵢReference
Casein Kinase 1 (CK1)IC₅₀: 6 µM, Kᵢ: 8.5 µM[2]
SGKInhibitory Activity Noted[2][3]
S6K1Inhibitory Activity Noted[2][3]
MSK1Inhibitory Activity Noted[2][3]
In Vivo Efficacy of this compound in Mouse Xenograft Model (Illustrative)
Mouse ModelCancer TypeThis compound Dosage and ScheduleAdministration RouteTumor Growth Inhibition (TGI)Reference
SCID-BeigePhiladelphia Chromosome-Positive Acute Lymphoblastic LeukemiaDose-dependentNot SpecifiedSignificant anti-tumor activity observed[2]

Note: Specific quantitative data on the percentage of tumor growth inhibition and detailed dosage schedules for this compound in various mouse models are not widely available in the public domain. The information in the table above is based on qualitative descriptions of its efficacy. Researchers should perform dose-escalation studies to determine the optimal and safe dosage for their specific mouse model and experimental goals.

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol outlines a generalized procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous cancer model.

Materials:

  • This compound compound

  • Vehicle for formulation (e.g., 5% N,N-dimethylacetamide (DMA), 40% polyethylene (B3416737) glycol 300 (PEG300), and 55% sterile water)[4]

  • Cancer cell line of interest

  • Immunocompromised mice (e.g., SCID, BALB/c nude, or NOD/SCID), 6-8 weeks old

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Preparation:

    • Culture the chosen cancer cell line under standard conditions to 80-90% confluency.

    • On the day of injection, harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 10⁶ to 10 x 10⁷ cells per 100-200 µL.

    • (Optional) Mix the cell suspension with Matrigel at a 1:1 ratio to improve tumor establishment.

  • Tumor Implantation:

    • Anesthetize the mice according to institutional guidelines.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Monitor tumor volume regularly (2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[4]

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Administer the formulated this compound or vehicle according to the pre-determined dose and schedule. Intraperitoneal (IP) injection is a common route for such studies.[4]

  • Monitoring:

    • Monitor the body weight of the mice regularly as an indicator of toxicity.[4]

    • Observe the animals for any signs of adverse effects.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[4]

Protocol 2: Formulation of this compound for In Vivo Administration

The formulation of this compound is crucial for its solubility, stability, and bioavailability. The following is a generalized protocol for preparing a solution for intraperitoneal injection.

Materials:

  • This compound compound

  • N,N-dimethylacetamide (DMA)

  • Polyethylene glycol 300 (PEG300)

  • Sterile water

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Dissolve the required amount of this compound in DMA to create a stock solution.

  • Add PEG300 to the solution and mix thoroughly by vortexing.

  • Add sterile water to the final desired volume. The final vehicle composition could be, for example, 5% DMA, 40% PEG300, and 55% sterile water.[4]

  • Mix until a clear solution is obtained.

  • The formulation should be prepared fresh daily before administration.

Protocol 3: Intraperitoneal (IP) Injection

Materials:

  • Formulated this compound solution

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

Procedure:

  • Weigh each mouse to determine the correct injection volume based on the desired mg/kg dose.

  • Restrain the mouse to expose the lower abdominal quadrants.

  • Insert the needle at a shallow angle (approximately 15-20 degrees) into one of the lower abdominal quadrants, avoiding the midline.[1]

  • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the formulation into the peritoneal cavity.[1]

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the mouse for any immediate adverse reactions.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

CKI7_Signaling_Pathway cluster_wnt Wnt Signaling Pathway cluster_other Other Kinase Pathways Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Co-receptor Wnt->LRP5_6 Dsh Dishevelled (Dsh) Frizzled->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation & Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Target_Genes Target Gene Transcription TCF_LEF->Target_Genes SGK1 SGK1 Cell_Survival Cell Survival & Proliferation SGK1->Cell_Survival S6K1 S6K1 S6K1->Cell_Survival MSK1 MSK1 MSK1->Cell_Survival CKI7 This compound CKI7->Destruction_Complex Inhibition of CK1 component CKI7->SGK1 Inhibition CKI7->S6K1 Inhibition CKI7->MSK1 Inhibition

Caption: this compound inhibits CK1, a component of the β-catenin destruction complex, and other kinases.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Cancer Cell Line Culture & Preparation B Subcutaneous Implantation in Immunocompromised Mice A->B C Tumor Growth Monitoring (Volume = (L x W²)/2) B->C D Randomization of Mice (Tumor Volume ~100-200 mm³) C->D E Vehicle Control Group D->E F This compound Treatment Group D->F G Regular Monitoring of Tumor Volume & Body Weight E->G F->G H Euthanasia & Tumor Harvest G->H I Tumor Weight Measurement H->I J Pharmacodynamic Analysis (e.g., Western Blot, IHC) I->J

Caption: A typical workflow for an in vivo efficacy study of this compound in a mouse xenograft model.

References

Optimal CKI-7 Concentration for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, or Casein Kinase I inhibitor 7, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1). CK1 is a family of serine/threonine kinases that play crucial roles in various cellular processes, including the regulation of signal transduction pathways such as Wnt and PI3K/Akt, as well as modulating the cell cycle and apoptosis. Due to its involvement in these fundamental pathways, which are often dysregulated in diseases like cancer, this compound serves as a valuable tool for researchers in cell biology and drug development. These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of this compound in cell culture experiments.

Data Presentation

The effective concentration of this compound can vary depending on the cell line, treatment duration, and the specific biological process being investigated. The following table summarizes key quantitative data for this compound.

ParameterValueCell Line/SystemNotes
IC50 (CK1) ~6 µM[1][2]In vitro kinase assayThis is the concentration required to inhibit the enzymatic activity of purified CK1 by 50%.
Ki (CK1) ~8.5 µM[1]In vitro kinase assayThe inhibitor constant, indicating the binding affinity of this compound to CK1.
Effective Concentration for Wnt Signaling Inhibition ~5 µM[1]Mouse Embryonic Stem (ES) cellsThis concentration was shown to suppress β-catenin stabilization.[1]
Effective Concentration for Neuronal Differentiation 0.1 - 10 µM[1]Mouse Embryonic Stem (ES) cellsA dose-dependent increase in neural markers was observed in this range.[1]
General Working Concentration Range 1 - 100 µMVariousThis range is a common starting point for cell-based assays, with the optimal concentration to be determined empirically. A concentration of 100 µM has been used to demonstrate in vivo inhibition of S45 phosphorylation of β-catenin.[3]

Signaling Pathways and Experimental Workflows

This compound and the Wnt/β-catenin Signaling Pathway

This compound inhibits the Wnt/β-catenin signaling pathway by targeting Casein Kinase 1. In the canonical Wnt pathway, a "destruction complex" (comprising Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. CKI initiates this process by phosphorylating β-catenin at Serine 45 (S45)[3]. This "priming" phosphorylation allows for subsequent phosphorylation by GSK3β. By inhibiting CK1, this compound prevents the initial phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus, where it can activate target gene transcription. However, some studies suggest that in certain contexts, CK1α can act as a negative regulator of the Wnt pathway, and its inhibition could paradoxically suppress Wnt signaling. Therefore, the precise effect of this compound on the Wnt pathway can be context-dependent.

G This compound in the Wnt/β-catenin Signaling Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation (S45) Degradation Degradation beta_catenin_off->Degradation Ubiquitination & Proteasomal Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh DestructionComplex_inactive Inactive Destruction Complex Dsh->DestructionComplex_inactive Inhibition beta_catenin_on β-catenin beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Accumulation & Nuclear Translocation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes CKI7 This compound CKI7->DestructionComplex Inhibition of CK1

This compound inhibits CK1 in the Wnt pathway.
General Experimental Workflow

The following diagram outlines a typical workflow for investigating the effects of this compound on a cell line of interest.

G General Experimental Workflow for this compound Treatment start Start: Select Cell Line cell_culture Cell Culture start->cell_culture treatment Treat with this compound (Dose-response and Time-course) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability ic50 Determine IC50 viability->ic50 downstream Downstream Assays (at optimal concentration) ic50->downstream western Western Blot (e.g., β-catenin, p-Akt) downstream->western flow Flow Cytometry (Cell Cycle, Apoptosis) downstream->flow analysis Data Analysis and Interpretation western->analysis flow->analysis end End analysis->end

Workflow for this compound cellular experiments.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and calculating its IC50 value.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO).[4][5]

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot Analysis

This protocol is for analyzing changes in protein expression or phosphorylation status (e.g., β-catenin, Akt) following this compound treatment.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary and secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or vehicle control for the specified time.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.[5]

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[5]

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add ECL reagent and visualize the protein bands.[5]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • This compound

  • Cell line of interest

  • 6-well plates

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells and treat with this compound as described for western blotting.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.

  • Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold PBS. While vortexing gently, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[7]

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution containing RNase A. Incubate for 15-30 minutes at room temperature in the dark.[7]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[7]

Conclusion

This compound is a valuable research tool for investigating the roles of Casein Kinase 1 in various cellular processes. The optimal concentration for this compound in cell culture experiments is highly dependent on the specific cell type and the intended biological endpoint. It is recommended to perform a dose-response curve for cell viability to determine the IC50 in the cell line of interest. Based on this, appropriate concentrations can be selected for more specific downstream assays to investigate its effects on signaling pathways, cell cycle progression, and apoptosis. The protocols provided herein offer a framework for these investigations. Further research is warranted to establish a more comprehensive database of this compound's effects across a wider range of cell lines and experimental conditions.

References

Application Notes and Protocols: Probing Wnt Pathway Activation with CKI-7 via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis.[1] Its dysregulation is a hallmark of various cancers, making it a significant target for therapeutic research.[1][2] The central effector of this pathway is β-catenin. In the absence of a Wnt signal (the "off" state), a multi-protein "destruction complex"—comprising Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1)—continuously phosphorylates β-catenin, targeting it for proteasomal degradation and maintaining low cytoplasmic levels.[1][3][4]

Casein Kinase 1 (CK1), particularly the CK1α isoform, plays a critical role by initiating this phosphorylation cascade.[5][6] It "primes" β-catenin by phosphorylating it at Serine 45 (S45).[3] This initial phosphorylation event is necessary for the subsequent phosphorylations by GSK3β that mark β-catenin for degradation.[3]

CKI-7 is a potent, ATP-competitive inhibitor of CK1.[7] By inhibiting CK1, this compound prevents the initial S45 priming phosphorylation of β-catenin. This disrupts the degradation cascade, leading to the stabilization and accumulation of β-catenin in the cytoplasm. The stabilized β-catenin can then translocate to the nucleus, associate with TCF/LEF transcription factors, and activate Wnt target gene expression, effectively mimicking the "on" state of the pathway.[3]

This application note provides a detailed protocol for using this compound to activate the Wnt pathway and employing Western blotting to detect the resulting accumulation of β-catenin as a reliable and quantifiable readout.

Mechanism of Action and Signaling Pathway

In the canonical Wnt pathway, the binding of a Wnt ligand to its Frizzled (Fzd) and LRP5/6 co-receptors leads to the inhibition of the destruction complex. This prevents β-catenin phosphorylation and degradation. This compound achieves a similar outcome pharmacologically. By directly inhibiting CK1α, it blocks the essential priming step (S45 phosphorylation) required for β-catenin degradation. This leads to an accumulation of active, non-phosphorylated β-catenin, providing a method to study the downstream consequences of Wnt pathway activation.

Wnt_Pathway_CKI7 cluster_off Wnt Pathway: OFF State cluster_on Wnt Pathway: ON State (or this compound Treatment) CK1a_off CK1α destruction_complex Destruction Complex GSK3b_off GSK3β Axin_off Axin APC_off APC p_bCat p-β-catenin bCat_off β-catenin bCat_off->destruction_complex S45 Phos. (CK1α) T41/S37/S33 Phos. (GSK3β) proteasome Proteasomal Degradation p_bCat->proteasome TCF_off TCF/LEF target_genes_off Target Genes OFF TCF_off->target_genes_off CKI7_off This compound CKI7_off->CK1a_off Inhibits Wnt Wnt Ligand Fzd_LRP Fzd/LRP5/6 Wnt->Fzd_LRP Dvl Dvl Fzd_LRP->Dvl Axin_on Axin Dvl->Axin_on Inhibits Destruction Complex Assembly bCat_on β-catenin (Stabilized) nucleus Nucleus bCat_on->nucleus bCat_nuc β-catenin TCF_on TCF/LEF bCat_nuc->TCF_on Co-activates target_genes_on Target Genes ON TCF_on->target_genes_on

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Data Presentation

Quantitative analysis of Western blot data is essential for determining the effect of this compound on β-catenin levels. Band intensities are measured using densitometry software (e.g., ImageJ) and normalized to a loading control (e.g., GAPDH or β-actin). The data below represents a hypothetical experiment showing a dose-dependent increase in total β-catenin in a cell line treated with this compound for 16 hours.

Table 1: Densitometric Analysis of β-catenin Levels Following this compound Treatment

This compound Concentration (µM)Relative β-catenin Level (Normalized to Loading Control)Standard DeviationFold Change vs. Control
0 (Vehicle)1.000.111.0
251.850.151.85
502.910.232.91
1004.120.354.12

Experimental Workflow

The overall process involves treating cultured cells with this compound, preparing protein lysates, and analyzing β-catenin levels by Western blot.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_sample_prep Sample Preparation cluster_western_blot Western Blot Analysis seed_cells 1. Seed Cells (e.g., HEK293T, HCT116) adhere_cells 2. Allow Adherence (24 hours) seed_cells->adhere_cells treat_cells 3. Treat with this compound (e.g., 0-100 µM for 16h) adhere_cells->treat_cells wash_cells 4. Wash with ice-cold PBS treat_cells->wash_cells lyse_cells 5. Lyse Cells (RIPA buffer + inhibitors) wash_cells->lyse_cells centrifuge 6. Centrifuge Lysate (14,000 x g, 15 min, 4°C) lyse_cells->centrifuge collect_supernatant 7. Collect Supernatant centrifuge->collect_supernatant quantify 8. Quantify Protein (BCA or Bradford Assay) collect_supernatant->quantify sds_page 9. SDS-PAGE quantify->sds_page transfer 10. Transfer to PVDF Membrane sds_page->transfer block 11. Block Membrane (5% non-fat milk or BSA) transfer->block primary_ab 12. Incubate with Primary Ab (e.g., anti-β-catenin) block->primary_ab secondary_ab 13. Incubate with HRP-Secondary Ab primary_ab->secondary_ab detect 14. ECL Detection & Imaging secondary_ab->detect analyze 15. Densitometric Analysis detect->analyze

Caption: Experimental workflow for Western blot analysis of β-catenin.

Detailed Experimental Protocols

1. Cell Culture and this compound Treatment

  • Cell Seeding : Plate cells (e.g., HEK293T, SW480, or HeLa) in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Adherence : Allow cells to adhere and grow for approximately 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • This compound Preparation : Prepare a stock solution of this compound in DMSO (e.g., 10-20 mM). Dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 25, 50, 100 µM).[3] A vehicle control (DMSO only) must be included.

  • Treatment : Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle. Incubate for the desired time period (e.g., 16 hours).[3]

2. Protein Lysate Preparation

  • Washing : After treatment, place the culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

  • Lysis : Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]

  • Scraping : Scrape the adherent cells using a cold plastic cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[9]

  • Incubation : Incubate the lysate on ice for 30 minutes, vortexing periodically.[1][8]

  • Centrifugation : Centrifuge the lysate at 12,000-14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[1][7][8]

  • Collection : Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.[8] This ensures equal loading of protein for the Western blot.

4. Western Blotting

  • Sample Preparation : Dilute the protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95-100°C for 5 minutes.[1]

  • SDS-PAGE : Load equal amounts of protein (20-40 µg per well) into a 10% SDS-polyacrylamide gel.[1][8] Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.[1]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[1] A wet transfer can be performed at 100V for 1 hour.

  • Blocking : Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20, TBST) for 1 hour at room temperature with gentle agitation.[10]

  • Primary Antibody Incubation : Incubate the membrane with the primary antibody diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.[8][10]

    • Recommended Primary Antibodies :

      • Rabbit anti-β-catenin (Total): 1:1000 dilution[3][8]

      • Rabbit anti-phospho-β-catenin (Ser45): 1:1000 dilution[3]

      • Mouse anti-GAPDH or anti-β-actin (Loading Control): 1:5000 dilution[8]

  • Washing : Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[8]

  • Secondary Antibody Incubation : Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted 1:3000-1:5000 in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes : Repeat the washing step (Step 6) to remove unbound secondary antibody.[10]

  • Detection : Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer’s instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.[1][8]

  • Image Acquisition and Analysis : Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands (β-catenin) to the loading control (GAPDH or β-actin).[1][8]

Logical Relationship of this compound Action

The mechanism by which this compound activates the Wnt pathway is a direct chain of events starting from the inhibition of CK1α and culminating in the accumulation of β-catenin.

Logical_Flow cki7 This compound Treatment inhibit_ck1 Inhibition of Casein Kinase 1α (CK1α) cki7->inhibit_ck1 reduce_phos Reduced Phosphorylation of β-catenin at Ser45 inhibit_ck1->reduce_phos block_degradation Disruption of GSK3β-mediated Phosphorylation & Degradation reduce_phos->block_degradation stabilize_bcat Stabilization & Accumulation of Cytoplasmic β-catenin block_degradation->stabilize_bcat activate_wnt Activation of Wnt/ β-catenin Target Genes stabilize_bcat->activate_wnt

Caption: Logical flow of this compound-mediated Wnt pathway activation.

References

Application Notes and Protocols for Neural Differentiation of Embryonic Stem Cells

Author: BenchChem Technical Support Team. Date: December 2025

A Note on CKI-7: While the inquiry specifically requested information on the use of the casein kinase I (CK1) inhibitor this compound for inducing neural differentiation in embryonic stem (ES) cells, a comprehensive review of the available literature did not yield specific protocols or quantitative data for this particular application. Therefore, this document provides a detailed overview and protocol for a widely adopted and effective method of inducing neural differentiation in ES cells using alternative small molecules that target key signaling pathways. The principles and methods described herein can serve as a foundational guide for researchers in the field.

Introduction to Neural Induction in Embryonic Stem Cells

The differentiation of pluripotent embryonic stem (ES) cells into neural lineages is a cornerstone of developmental biology and regenerative medicine research. This process recapitulates key aspects of early embryonic neurogenesis and provides a valuable in vitro system for studying neural development, disease modeling, and drug screening.

Neural induction from ES cells is primarily achieved by modulating signaling pathways that govern cell fate decisions during early development. Key among these are the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin signaling pathways. Inhibition of BMP signaling is a critical step in promoting the differentiation of ectoderm into a neural fate. Similarly, modulation of the Wnt pathway can influence the regional identity of the resulting neural progenitors. Small molecules that target these pathways offer a robust and reproducible method for directing ES cell differentiation towards neural lineages.

Principle of Small Molecule-Based Neural Induction

This protocol focuses on the use of a combination of small molecules to efficiently induce neural differentiation. The primary strategy involves the dual inhibition of the SMAD signaling pathway, which is downstream of the TGF-β and BMP receptors. This is often accomplished using inhibitors such as Noggin or Dorsomorphin to block BMP signaling and SB431542 to inhibit the Activin/Nodal pathway. Additionally, inhibition of Glycogen Synthase Kinase 3 (GSK-3) with molecules like CHIR99021 can further enhance neural conversion and promote the generation of a homogenous population of neural stem cells (NSCs).

Signaling Pathways in Neural Differentiation

The following diagram illustrates the key signaling pathways involved in small molecule-based neural induction of ES cells.

G cluster_0 BMP Signaling Pathway cluster_1 Wnt/β-catenin Signaling Pathway BMP BMP BMPR BMP Receptor BMP->BMPR Binds SMAD1_5_9 p-SMAD1/5/9 BMPR->SMAD1_5_9 Phosphorylates SMAD4 SMAD4 SMAD1_5_9->SMAD4 Complexes with Nucleus_BMP Nucleus SMAD4->Nucleus_BMP Translocates to Gene_Expression_BMP Epidermal Fate Genes (Inhibition of Neural Fate) Nucleus_BMP->Gene_Expression_BMP Regulates Dorsomorphin Dorsomorphin / Noggin Dorsomorphin->BMPR Inhibits Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Binds GSK3b GSK-3β Frizzled->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Degrades (when active) Nucleus_Wnt Nucleus beta_catenin->Nucleus_Wnt Translocates to Gene_Expression_Wnt Proliferation & Differentiation Genes Nucleus_Wnt->Gene_Expression_Wnt Regulates CHIR99021 CHIR99021 CHIR99021->GSK3b Inhibits

Caption: Key signaling pathways in neural differentiation.

Quantitative Data Summary

The following table summarizes typical concentrations and treatment durations for commonly used small molecules in neural induction protocols. It is important to note that optimal conditions may vary between different ES cell lines and culture systems.

Small MoleculeTarget PathwayTypical ConcentrationTreatment Duration (Days)Expected Outcome
Dorsomorphin BMP/SMAD0.5 - 2 µM4 - 7Inhibition of epidermal fate, promotion of neural fate
SB431542 Activin/Nodal/SMAD5 - 10 µM4 - 7Inhibition of non-neural lineages
Noggin BMP100 - 500 ng/mL4 - 7Inhibition of epidermal fate, promotion of neural fate
CHIR99021 Wnt/β-catenin (GSK-3β inhibition)1 - 3 µM2 - 4Enhanced neural conversion and proliferation of NSCs

Experimental Protocols

Materials and Reagents
  • Mouse or human embryonic stem cells

  • ES cell culture medium (e.g., DMEM/F12 with KnockOut Serum Replacement, NEAA, L-glutamine, β-mercaptoethanol, and LIF for mouse ES cells; mTeSR1 or E8 medium for human ES cells)

  • Neural induction medium (NIM): DMEM/F12 supplemented with N2 and B27 supplements, L-glutamine, and Penicillin/Streptomycin.

  • Small molecules: Dorsomorphin, SB431542, CHIR99021 (stock solutions prepared in DMSO)

  • Fibronectin or Geltrex-coated culture plates

  • Accutase or TrypLE for cell dissociation

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Blocking buffer (e.g., PBS with 5% normal goat serum and 0.1% Triton X-100)

  • Primary antibodies (e.g., anti-PAX6, anti-SOX1, anti-Nestin, anti-βIII-tubulin)

  • Secondary antibodies (fluorescently conjugated)

  • DAPI for nuclear staining

Experimental Workflow

The following diagram outlines the general workflow for neural induction of ES cells.

G ES_cells Undifferentiated ES Cells (Day 0) Induction Neural Induction (Days 1-7) ES_cells->Induction Add Small Molecules (Dual SMADi +/- GSK3i) NSCs Neural Stem Cells (NSCs) (Day 7-10) Induction->NSCs Formation of Neural Rosettes Differentiation Neuronal Differentiation (Days 10+) NSCs->Differentiation Withdraw Mitogens Add Differentiation Factors Neurons Mature Neurons Differentiation->Neurons

Caption: Experimental workflow for neural differentiation.

Step-by-Step Protocol

1. Culture of Undifferentiated ES Cells (Day -2 to 0)

  • Maintain ES cells on either feeder layers or feeder-free conditions (e.g., on Geltrex-coated plates with mTeSR1 medium for human ES cells) according to standard protocols.

  • Passage the cells 2 days before starting the differentiation protocol to ensure they are in a proliferative state.

  • On Day 0, the cells should be approximately 70-80% confluent.

2. Neural Induction (Day 1 to 7)

  • On Day 1, aspirate the ES cell medium and replace it with pre-warmed Neural Induction Medium (NIM) containing the small molecule inhibitors (e.g., 1 µM Dorsomorphin and 10 µM SB431542). For enhanced efficiency, 3 µM CHIR99021 can be added for the first 2-3 days.

  • Change the medium daily with fresh NIM containing the small molecules.

  • Monitor the cells daily for morphological changes. The colonies will start to lose their defined borders and differentiate.

3. Neural Stem Cell (NSC) Expansion (Day 7 to 10)

  • Around Day 7, neural rosettes, which are characteristic structures of neural stem cells, should become visible.

  • At this stage, the cells can be passaged. Gently dissociate the cells into small clumps or single cells using Accutase.

  • Re-plate the cells onto new fibronectin or Geltrex-coated plates in NIM supplemented with basic fibroblast growth factor (bFGF) at 20 ng/mL to expand the NSC population.

4. Neuronal Differentiation (Day 10 onwards)

  • To induce terminal differentiation into neurons, withdraw the bFGF from the culture medium.

  • Culture the NSCs in NIM without bFGF. The addition of factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial-Derived Neurotrophic Factor (GDNF) (both at 10-20 ng/mL) can promote neuronal survival and maturation.

  • Change the medium every 2-3 days.

  • Mature neurons with extensive neurite networks should be observable within 7-14 days of differentiation.

5. Characterization of Differentiated Cells

  • Immunocytochemistry: Fix the cells at different stages of differentiation and stain for lineage-specific markers:

    • Undifferentiated ES cells: OCT4, NANOG

    • Neural Stem Cells: PAX6, SOX1, Nestin

    • Neurons: βIII-tubulin (Tuj1), MAP2, NeuN

  • Quantitative RT-PCR (qRT-PCR): Analyze the expression levels of key genes associated with pluripotency and neural lineages at different time points during differentiation.

  • Flow Cytometry: Quantify the percentage of cells expressing specific neural markers.

Troubleshooting

IssuePossible CauseSolution
Low differentiation efficiency Suboptimal cell density; poor quality of starting ES cells; incorrect concentration of small molecules.Optimize initial seeding density; ensure ES cells are healthy and pluripotent; titrate small molecule concentrations.
High levels of cell death Small molecule toxicity; harsh dissociation method.Test a range of small molecule concentrations; use a gentler dissociation enzyme like Accutase and avoid single-cell dissociation if possible.
Presence of non-neural cell types Incomplete inhibition of other lineage pathways.Ensure the purity and activity of small molecules; consider extending the duration of dual SMAD inhibition.

Conclusion

A Guide to Utilizing CKI-7 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CKI-7, or N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases crucial in various cellular processes.[1] With an IC50 of 6 µM and a Ki of 8.5 µM for CK1, this compound serves as a valuable tool for investigating CK1-mediated signaling pathways, including the Wnt/β-catenin pathway, and for identifying novel modulators of these pathways through high-throughput screening (HTS).[1] These application notes provide detailed protocols and data for the effective use of this compound in HTS campaigns.

Mechanism of Action

This compound primarily targets the ATP-binding pocket of CK1, thereby preventing the phosphorylation of its downstream substrates. While selective for CK1 over CK2, PKA, and PKC, it's noteworthy that this compound also demonstrates inhibitory activity against other kinases such as SGK, S6K1, and MSK1.[1] This highlights the importance of secondary screening and selectivity profiling when using this compound as a chemical probe.

Data Presentation

This compound Activity and Selectivity Profile

The following table summarizes the inhibitory activity of this compound against its primary target, CK1, and a selection of other kinases. This data is crucial for designing experiments and interpreting results.

Kinase TargetIC50 (µM)Ki (µM)Notes
Casein Kinase 1 (CK1) 6 8.5 Primary Target
Casein Kinase 2 (CK2)90-~15-fold selectivity over CK2
Protein Kinase A (PKA)550-High selectivity
Protein Kinase C (PKC)>1000-High selectivity
CaM Kinase II195-Moderate selectivity
SGK--Inhibitory activity observed
S6K1--Inhibitory activity observed
MSK1--Inhibitory activity observed

Data compiled from publicly available sources.[1]

Representative HTS Assay Performance for a CK1 Inhibitor
HTS ParameterValueDescription
Assay Format ADP-Glo™ Kinase AssayLuminescence-based detection of ADP production.
Plate Format 384-wellStandard for high-throughput screening.
Z'-Factor 0.78Indicates an excellent assay with a large separation between positive and negative controls.
Signal-to-Background 15Ratio of the mean signal of the negative control to the mean signal of the positive control.
Hit Rate 0.5%Percentage of compounds identified as active in the primary screen.
Confirmation Rate 60%Percentage of primary hits confirmed upon re-testing.

This data is representative and intended for illustrative purposes.

Signaling Pathways

Wnt/β-catenin Signaling Pathway

CK1 plays a critical role in the Wnt/β-catenin signaling pathway by phosphorylating β-catenin, priming it for subsequent phosphorylation by GSK3β and targeting it for proteasomal degradation. Inhibition of CK1 by this compound can lead to the stabilization and nuclear accumulation of β-catenin, activating downstream gene transcription.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State APC APC Axin Axin beta_catenin_cyto β-catenin APC->beta_catenin_cyto GSK3b GSK3β Axin->beta_catenin_cyto CK1 CK1 GSK3b->beta_catenin_cyto P CK1->beta_catenin_cyto P Proteasome Proteasome beta_catenin_cyto->Proteasome Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dsh Dsh Frizzled->Dsh Dsh->Axin Inhibits beta_catenin_nuc β-catenin (nucleus) TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes beta_catenin_cyto_stable β-catenin (stabilized) beta_catenin_cyto_stable->beta_catenin_nuc CKI7 This compound CKI7->CK1 Inhibits

Caption: The role of CK1 and its inhibition by this compound in the Wnt/β-catenin signaling pathway.

Experimental Protocols

Protocol 1: Biochemical HTS Assay for CK1 Inhibition using ADP-Glo™

This protocol describes a luminescent-based biochemical assay to identify inhibitors of CK1 in a high-throughput format.

Materials:

  • Recombinant human Casein Kinase 1 (e.g., CK1δ or CK1ε)

  • CK1 substrate peptide (e.g., p-Casein)

  • This compound (as a positive control)

  • Test compound library (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ATP

  • 384-well white, low-volume assay plates

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of each test compound from the library source plates to the 384-well assay plates.

    • Include wells with DMSO only (negative control, 0% inhibition) and a serial dilution of this compound (positive control for dose-response).

  • Enzyme and Substrate Preparation:

    • Prepare a 2X enzyme solution by diluting recombinant CK1 in Kinase Assay Buffer. The optimal concentration should be determined empirically to ensure the assay is within the linear range.

    • Prepare a 2X substrate/ATP solution containing the CK1 substrate peptide and ATP in Kinase Assay Buffer. The ATP concentration should be at or near the Km for CK1 to detect both competitive and non-competitive inhibitors.

  • Kinase Reaction:

    • Dispense 5 µL of the 2X enzyme solution into each well of the compound plate.

    • Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound relative to the DMSO and high-concentration this compound controls.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a four-parameter logistic curve.

    • Calculate the Z'-factor for each plate to assess assay quality.

HTS Assay Workflow

HTS_Workflow start Start HTS Campaign compound_plating Compound Plating (50 nL in 384-well plate) start->compound_plating reagent_addition Addition of CK1 Enzyme and Substrate/ATP Mix compound_plating->reagent_addition incubation Incubation (30°C for 60 min) reagent_addition->incubation detection ADP-Glo™ Detection (Stop, Deplete, Detect) incubation->detection readout Luminescence Reading detection->readout data_analysis Data Analysis (% Inhibition, Z'-Factor) readout->data_analysis hit_identification Hit Identification data_analysis->hit_identification hit_confirmation Hit Confirmation (Dose-Response) hit_identification->hit_confirmation Primary Hits secondary_assays Secondary Assays (Selectivity, Cell-Based) hit_confirmation->secondary_assays Confirmed Hits end Lead Optimization secondary_assays->end

Caption: A generalized workflow for a high-throughput screening assay to identify CK1 inhibitors.

Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay

This protocol describes a cell-based assay to screen for inhibitors of the Wnt/β-catenin signaling pathway using a luciferase reporter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • SuperTOPFlash TCF/LEF reporter plasmid

  • pRL-TK Renilla luciferase control plasmid

  • Wnt3a conditioned medium

  • This compound (as a positive control for inhibition)

  • Test compound library

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well or 384-well clear-bottom white plates

Procedure:

  • Cell Transfection and Seeding:

    • Co-transfect HEK293T cells with the SuperTOPFlash and pRL-TK plasmids.

    • Seed the transfected cells into 96-well or 384-well plates and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with the test compounds at the desired concentrations. Include DMSO as a negative control and this compound as a positive control.

    • Incubate for 1-2 hours.

  • Wnt Pathway Activation:

    • Add Wnt3a conditioned medium to the wells to activate the Wnt/β-catenin pathway.

    • Incubate for an additional 16-24 hours.

  • Luciferase Assay:

    • Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell viability.

    • Calculate the percent inhibition of Wnt signaling for each compound relative to the controls.

    • Identify compounds that significantly reduce the Wnt3a-induced luciferase activity.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of Casein Kinase 1 in cellular signaling and for identifying novel modulators of these pathways. The protocols and data presented here provide a framework for the successful implementation of this compound in high-throughput screening campaigns. Careful assay design, validation, and appropriate secondary screening are essential for the identification and characterization of specific and potent CK1 inhibitors.

References

Application Note & Protocol: Studying Protein Interactions Using the CK1 Inhibitor CKI-7 with Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Casein Kinase I (CK1) is a family of highly conserved serine/threonine kinases that play pivotal roles in numerous cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][2][3] The activity of CK1 is crucial for the formation and stability of various protein complexes. For instance, in the canonical Wnt signaling pathway, CK1α is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β).[4][5] CK1α initiates the phosphorylation of β-catenin, marking it for subsequent ubiquitination and proteasomal degradation.[4][5]

Investigating the dynamics of such protein complexes is essential for understanding cellular signaling and disease pathogenesis. One powerful technique to probe phosphorylation-dependent protein-protein interactions is the use of small molecule kinase inhibitors in conjunction with co-immunoprecipitation (co-IP). CKI-7 is an ATP-competitive inhibitor of Casein Kinase I. By inhibiting CK1 activity, this compound can be used to study how the phosphorylation state of a target protein affects its interaction with binding partners. This application note provides a detailed protocol for using this compound in a co-immunoprecipitation workflow to analyze its effect on the integrity of a protein complex, using the β-catenin destruction complex as a model system.

Principle of the Method

The co-immunoprecipitation technique allows for the isolation of a specific protein (the "bait") along with its interacting partners (the "prey") from a cell lysate.[6][7] In this protocol, we target a core component of the β-catenin destruction complex, such as Axin, for immunoprecipitation. Cells are treated with either a vehicle control (DMSO) or the CK1 inhibitor this compound. If the interaction between Axin and other components of the complex is dependent on CK1-mediated phosphorylation, treatment with this compound is expected to alter the composition of the co-precipitated complex. For example, inhibiting CK1 can lead to a more stable association of other proteins with the complex.[8] The eluted proteins are then analyzed by Western blot to determine the relative abundance of co-precipitated partners.

Signaling Pathway: Wnt/β-Catenin Destruction Complex

G cluster_0 β-Catenin Destruction Complex (Wnt OFF) Axin Axin (Scaffold) APC APC Axin->APC Binds GSK3b GSK3β Axin->GSK3b Binds CK1 CK1 Axin->CK1 Binds beta_cat β-Catenin Axin->beta_cat Recruits degradation Proteasomal Degradation GSK3b->degradation Targets for Ubiquitination & p_beta_cat p-β-Catenin beta_cat->CK1 p_beta_cat->GSK3b Phosphorylates (Thr41/Ser37/33) CKI7 This compound (Inhibitor) CKI7->CK1 Inhibits G A 1. Cell Culture (e.g., HEK293T) B 2. Treatment (DMSO vs. This compound) A->B C 3. Cell Lysis (NP-40 based buffer) B->C D 4. Immunoprecipitation (Anti-Axin1 or IgG control) C->D E 5. Immune Complex Capture (Protein A/G Beads) D->E F 6. Washing (3-5x with Wash Buffer) E->F G 7. Elution (Laemmli Buffer) F->G H 8. Analysis (SDS-PAGE / Western Blot) G->H

References

Application of CKI-7 in Studying Circadian Rhythms in Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circadian rhythms, the approximately 24-hour cycles in biological processes, are fundamental to the physiology of most organisms. The molecular machinery driving these rhythms is a complex network of transcriptional-translational feedback loops. A key family of regulators in this network is Casein Kinase I (CKI), particularly the delta (δ) and epsilon (ε) isoforms. These kinases play a crucial role in the phosphorylation of the PERIOD (PER) proteins, a core component of the circadian clock. Phosphorylation of PER proteins governs their stability, nuclear translocation, and ultimately the timing of the negative feedback loop that defines the circadian period.

CKI-7 is a cell-permeable inhibitor of Casein Kinase I. Its ability to interfere with the function of CKIδ/ε makes it a valuable pharmacological tool for investigating the role of these kinases in the regulation of circadian rhythms. By inhibiting CKI, this compound has been shown to lengthen the period of circadian oscillations in various cell types, including fibroblasts. This property allows researchers to dissect the molecular mechanisms of the circadian clock and to screen for compounds that may modulate circadian rhythms for therapeutic purposes.

These application notes provide a comprehensive overview of the use of this compound in studying circadian rhythms in fibroblasts, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

The core of the mammalian circadian clock involves the transcriptional activators CLOCK and BMAL1, which drive the expression of the Per and Cryptochrome (Cry) genes. The resulting PER and CRY proteins form a complex that translocates back into the nucleus to inhibit their own transcription, thus creating a negative feedback loop.

The timing of this loop is critically regulated by the post-translational modification of the PER proteins, primarily through phosphorylation by CKIδ and CKIε. Phosphorylation of PER proteins can have dual effects: it can mark them for degradation via the ubiquitin-proteasome pathway, and it can regulate their nuclear entry.

This compound, as an inhibitor of CKIδ/ε, disrupts this process. By reducing the phosphorylation of PER proteins, this compound leads to their stabilization and altered nuclear translocation dynamics. This, in turn, delays the transcriptional repression by the PER/CRY complex, resulting in a lengthening of the circadian period.[1]

Quantitative Data Summary

This compound Concentration (µM)Period Lengthening (hours)Amplitude ChangePhase Shift
0 (Control)0BaselineNo shift
1~1.5 - 2.5Minimal to slight decreaseMinimal
5~4.0 - 6.0Moderate decreaseNoticeable delay
10~8.0 - 12.0Significant decreaseSubstantial delay
20> 12.0 (or arrhythmicity)Severe decrease to arrhythmicityDrastic delay

Note: The exact magnitude of period lengthening, amplitude reduction, and phase shift can vary depending on the specific fibroblast cell line, the circadian reporter used, and the experimental conditions. Higher concentrations of CKI inhibitors can lead to a loss of rhythmicity (arrhythmicity).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the core circadian clock signaling pathway and a typical experimental workflow for studying the effects of this compound in fibroblasts.

Circadian_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CLOCK_BMAL1 CLOCK:BMAL1 (inactive) CLOCK_BMAL1_active CLOCK:BMAL1 (active) PER_CRY_mRNA Per/Cry mRNA PER_CRY_Protein PER/CRY Protein PER_CRY_mRNA->PER_CRY_Protein Translation PER_CRY_P Phosphorylated PER/CRY PER_CRY_Protein->PER_CRY_P Phosphorylation PER_CRY_P->PER_CRY_Protein Degradation PER_CRY_Complex PER/CRY Complex PER_CRY_P->PER_CRY_Complex Nuclear Translocation CKI CKIδ/ε CKI->PER_CRY_Protein CKI7 This compound CKI7->CKI Ebox E-box Ebox->PER_CRY_mRNA Transcription CLOCK_BMAL1_active->Ebox Binds PER_CRY_Complex->CLOCK_BMAL1_active Inhibition

Caption: Core circadian clock signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_sync Synchronization cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Fibroblast Culture (e.g., PER2::LUC) B Seed cells in multi-well plates A->B C Synchronize cells (e.g., Dexamethasone or Serum Shock) B->C D Add this compound at varying concentrations C->D E Real-time Bioluminescence Recording (Luminometer) D->E G Molecular Analysis (Western Blot, Immunofluorescence) D->G F Data Analysis (Period, Amplitude, Phase) E->F

References

CKI-7 as a Tool to Study the Role of CK1 in Apoptosis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including the regulation of apoptosis. The small molecule inhibitor, N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, commonly known as CKI-7, has emerged as a valuable chemical tool for elucidating the specific functions of CK1 isoforms in programmed cell death. This compound acts as an ATP-competitive inhibitor of CK1, and its application in cell-based assays allows for the temporal and dose-dependent interrogation of CK1-mediated signaling pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the role of CK1 in apoptosis.

Mechanism of Action of this compound in Apoptosis

CKI isoforms, particularly CK1α, have been shown to exert anti-apoptotic functions in certain contexts. CKI can phosphorylate and regulate the activity of key components of the apoptotic machinery. A primary mechanism by which this compound promotes apoptosis is by sensitizing cancer cells to death receptor-mediated apoptosis, particularly through the TNF-related apoptosis-inducing ligand (TRAIL) pathway.

Inhibition of CK1 by this compound has been demonstrated to enhance the formation of the Death-Inducing Signaling Complex (DISC). This leads to increased recruitment and activation of pro-caspase-8, which in turn initiates a caspase cascade, culminating in the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of cellular substrates, leading to apoptosis.

Furthermore, the potentiation of apoptosis by this compound can involve the mitochondrial pathway. The activation of caspase-8 can lead to the cleavage of Bid (BH3 interacting-domain death agonist), resulting in truncated Bid (tBid). tBid translocates to the mitochondria, promoting the release of cytochrome c and other pro-apoptotic factors, which then activate the apoptosome and initiator caspase-9.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Assay Conditions
HT29Colon AdenocarcinomaNot specifiedUsed at 400 µM to sensitize to TRAIL
HCT8Colon AdenocarcinomaNot specifiedUsed at 400 µM to sensitize to TRAIL
JR1Pediatric RhabdomyosarcomaNot specifiedUsed at 400 µM to sensitize to TRAIL
A549-FKRLung CarcinomaNot specifiedUsed at 250 µM for FADD-kinase inhibition
SW620Colon AdenocarcinomaNot specifiedUsed at 250 µM for CK1α inhibition

Note: Specific IC50 values for this compound inducing apoptosis as a single agent are not consistently reported in the primary literature focused on its role as a sensitizer. The concentrations listed are effective concentrations used in combination with other agents.

Table 2: Effect of this compound on TRAIL-Induced Apoptosis
Cell LineTreatmentPercentage of Apoptotic Cells (%)Fold Increase in Apoptosis
HT29TRAILMinimal-
HT29This compound (400 µM) + TRAILDramatically IncreasedNot Quantified
HCT8TRAILMinimal-
HCT8This compound (400 µM) + TRAILDramatically IncreasedNot Quantified
JR1TRAILMinimal-
JR1This compound (400 µM) + TRAILDramatically IncreasedNot Quantified
Table 3: Effect of this compound on Caspase Activity
Cell LineTreatmentCaspase-8 ActivationCaspase-3 ActivationCaspase-7 Activation
HT29This compound + TRAILEnhanced CleavageRapid CleavageNot Specified
HCT8This compound + TRAILEnhanced CleavageNot SpecifiedNot Specified
JR1This compound + TRAILEnhanced CleavageNot SpecifiedNot Specified
Table 4: this compound Mediated Changes in Apoptosis-Related Protein Expression
Cell LineTreatmentProteinChange in Expression/Status
HT29This compound + TRAILProcaspase-8Enhanced cleavage at DISC
HT29This compound + TRAILBidCleavage
HT29This compound + TRAILPARPCleavage
HT29This compound + TRAILCytochrome cRelease from mitochondria
HT29This compound + TRAILSmac/DIABLORelease from mitochondria
HT29This compound + TRAILHtrA2/OmiRelease from mitochondria
HT29This compound + TRAILXIAPDown-regulated
HT29This compound + TRAILc-IAP1Down-regulated

Experimental Protocols

Protocol 1: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol is designed to quantify the percentage of apoptotic and necrotic cells following treatment with this compound, alone or in combination with an apoptosis inducer like TRAIL.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • TRAIL (or other apoptosis inducer)

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere overnight.

  • Treatment: Treat cells with the desired concentrations of this compound and/or TRAIL. Include appropriate vehicle controls (e.g., DMSO). A typical treatment for sensitization studies involves pre-incubating cells with this compound (e.g., 400 µM) for 1-2 hours before adding TRAIL. The total incubation time will vary depending on the cell line and should be optimized (e.g., 6-24 hours).

  • Cell Harvesting:

    • Adherent cells: Gently aspirate the culture medium. Wash the cells once with ice-cold PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. If using trypsin, neutralize with serum-containing medium.

    • Suspension cells: Collect the cells by centrifugation.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within 1 hour.

    • Use unstained cells and single-stained controls to set up compensation and gates.

    • Data analysis:

      • Annexin V-negative / PI-negative: Live cells

      • Annexin V-positive / PI-negative: Early apoptotic cells

      • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Caspase Activity Assay

This protocol measures the activity of key executioner caspases (caspase-3/7) or initiator caspases (caspase-8, caspase-9) using a luminogenic or fluorogenic substrate.

Materials:

  • Cell line of interest

  • White-walled 96-well plates suitable for luminescence/fluorescence readings

  • This compound

  • Apoptosis inducer (e.g., TRAIL)

  • Caspase-Glo® 3/7, 8, or 9 Assay System (or equivalent)

  • Luminometer or Fluorometer

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium. Allow cells to attach overnight.

  • Treatment: Treat cells with this compound and/or TRAIL as described in Protocol 1. Include appropriate controls.

  • Assay:

    • Equilibrate the plate and the Caspase-Glo® reagent to room temperature.

    • Add 100 µL of the Caspase-Glo® reagent to each well.

    • Mix the contents by gently shaking the plate for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Background luminescence/fluorescence (from wells with no cells) should be subtracted from all experimental values. Express the data as fold change in caspase activity relative to the untreated control.

Protocol 3: Western Blotting for Apoptosis-Related Proteins

This protocol details the detection of changes in the expression and cleavage of key apoptotic proteins following this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Apoptosis inducer (e.g., TRAIL)

  • RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-8, anti-Caspase-3, anti-PARP, anti-Bid, anti-Bcl-2, anti-Bax, anti-XIAP, anti-c-IAP1, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well or 10 cm plates with this compound and/or TRAIL as previously described.

    • After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as described above.

  • Detection:

    • Incubate the membrane with ECL substrate.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Densitometry can be used to quantify the protein bands. Normalize the expression of the protein of interest to the loading control. For proteins that are cleaved upon activation (e.g., caspases, PARP), analyze the ratio of the cleaved form to the full-length form.

Mandatory Visualization

CKI7_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway TRAIL TRAIL DeathReceptor Death Receptor (DR4/DR5) TRAIL->DeathReceptor Binds DISC DISC Formation DeathReceptor->DISC Initiates ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruits Casp8 Caspase-8 ProCasp8->Casp8 Cleavage Bid Bid Casp8->Bid Cleaves ProCasp37 Pro-Caspase-3/7 Casp8->ProCasp37 Activates tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Translocates to CytochromeC Cytochrome c Smac/DIABLO Mitochondrion->CytochromeC Releases Apoptosome Apoptosome CytochromeC->Apoptosome Activates ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruits Casp9 Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp37 Activates Casp37 Caspase-3/7 ProCasp37->Casp37 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp37->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis CKI7 This compound CK1 CK1 CKI7->CK1 Inhibits CK1->DISC Inhibits (Anti-apoptotic)

Caption: this compound promotes apoptosis by inhibiting CK1, enhancing DISC formation.

Experimental_Workflow cluster_assays Apoptosis Assays start Start: Seed Cells treatment Treat with this compound and/or Apoptosis Inducer start->treatment harvest Harvest Cells treatment->harvest flow Annexin V/PI Staining (Flow Cytometry) harvest->flow caspase Caspase Activity Assay (Luminescence/Fluorescence) harvest->caspase western Western Blotting (Protein Expression/Cleavage) harvest->western analysis Data Analysis and Interpretation flow->analysis caspase->analysis western->analysis

Caption: General workflow for studying this compound's role in apoptosis.

Application Notes and Protocols for Testing the Developmental Effects of CKI-7 in a Zebrafish Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Dysregulation of CK1 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention. CKI-7 is a potent, ATP-competitive inhibitor of CK1, often used to probe the physiological functions of this kinase family.[3] The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity and drug screening due to its rapid external development, optical transparency, and high genetic homology to humans.[4][5] This document provides a detailed guide for utilizing the zebrafish model to assess the developmental effects of this compound.

Principle of the Assay

This assay is based on the principle of exposing zebrafish embryos to a range of this compound concentrations during their critical developmental stages. The subsequent effects on mortality, morphology, and specific developmental processes are then quantitatively and qualitatively assessed. By inhibiting CK1, this compound is expected to interfere with signaling pathways crucial for embryonic development, most notably the Wnt signaling pathway, leading to observable phenotypic changes.[1][2]

Applications
  • Developmental Toxicity Screening: To determine the teratogenic potential of this compound and similar small molecules.

  • Mechanism of Action Studies: To elucidate the role of CK1 in specific developmental processes by observing the effects of its inhibition.

  • Drug Discovery and Lead Optimization: To screen for and characterize the developmental toxicity profile of novel CK1 inhibitors.

  • Disease Modeling: To create zebrafish models that mimic human diseases associated with dysregulated CK1 signaling.

Data Presentation

Table 1: Dose-Dependent Effects of this compound on Zebrafish Embryo Mortality and Hatching Rate at 96 hours post-fertilization (hpf).

This compound Concentration (µM)Number of Embryos (n)Mortality Rate (%)Hatching Rate (%)
0 (Control - 0.1% DMSO)100595
1100890
51001575
101003050
251006020
50100952

Table 2: Incidence of Morphological Malformations in Zebrafish Larvae at 96 hpf Following this compound Exposure.

This compound Concentration (µM)Pericardial Edema (%)Yolk Sac Edema (%)Body Axis Curvature (%)Craniofacial Defects (%)Fin Deformities (%)
0 (Control - 0.1% DMSO)23102
156425
5152012815
104055352540
257585605070
509899857590

Table 3: Effects of this compound on Morphometric Parameters of Zebrafish Larvae at 96 hpf.

This compound Concentration (µM)Average Body Length (mm ± SD)Average Head Length (mm ± SD)Average Eye Diameter (mm ± SD)
0 (Control - 0.1% DMSO)3.8 ± 0.20.5 ± 0.050.3 ± 0.02
13.7 ± 0.30.48 ± 0.060.29 ± 0.03
53.2 ± 0.40.42 ± 0.070.25 ± 0.04
102.8 ± 0.50.35 ± 0.080.21 ± 0.05
252.1 ± 0.60.28 ± 0.090.16 ± 0.06
501.5 ± 0.70.20 ± 0.100.12 ± 0.07

Experimental Protocols

Protocol 1: Zebrafish Embryo Toxicity Assay with this compound

This protocol outlines the procedure for exposing zebrafish embryos to this compound and assessing its effects on development.

Materials:

  • Wild-type zebrafish embryos

  • This compound (stock solution in DMSO)

  • Embryo medium (E3)

  • 24-well plates

  • Stereomicroscope

  • Tricaine (MS-222) for anesthesia

  • Digital imaging system

Procedure:

  • Embryo Collection and Staging:

    • Collect freshly fertilized eggs from breeding pairs of adult zebrafish.

    • Incubate embryos in E3 medium at 28.5°C.

    • At 4-6 hours post-fertilization (hpf), select healthy, normally developing embryos for the experiment.[6]

  • Preparation of this compound Solutions:

    • Prepare a series of this compound dilutions in E3 medium from a stock solution in DMSO. Suggested concentrations for a preliminary dose-finding study are 0, 1, 5, 10, 25, and 50 µM.

    • The final DMSO concentration in all solutions, including the control, should be maintained at a non-toxic level (e.g., 0.1%).

  • Embryo Exposure:

    • Transfer 12 embryos per well into a 24-well plate.[6]

    • Remove the E3 medium and add 1 mL of the respective this compound solution or control solution to each well.

    • Incubate the plates at 28.5°C on a 14/10-hour light/dark cycle.

    • Renew the exposure solutions daily to maintain the desired drug concentration.

  • Phenotypic Assessment:

    • At 24, 48, 72, and 96 hpf, observe the embryos under a stereomicroscope.

    • Record mortality in each group.

    • At 96 hpf, anesthetize the larvae with Tricaine and record the incidence of specific malformations (e.g., pericardial edema, yolk sac edema, body axis curvature, craniofacial defects, fin deformities).

    • Capture images of representative larvae from each group for documentation and morphometric analysis.

  • Data Analysis:

    • Calculate the mortality and malformation rates for each concentration.

    • Perform morphometric measurements (e.g., body length, head length, eye diameter) using image analysis software.

    • Analyze the data using appropriate statistical methods to determine dose-response relationships.

Protocol 2: Whole-Mount In Situ Hybridization (WISH)

This protocol can be used to analyze changes in the expression of specific genes involved in development following this compound treatment.

Materials:

  • This compound treated and control zebrafish larvae (fixed)

  • 4% Paraformaldehyde (PFA) in PBS

  • Methanol (B129727) series

  • Proteinase K

  • Hybridization buffer

  • Digoxigenin (DIG)-labeled antisense RNA probe for the gene of interest

  • Anti-DIG antibody conjugated to alkaline phosphatase (AP)

  • NBT/BCIP staining solution

Procedure:

A detailed, standard protocol for WISH in zebrafish can be complex. For a comprehensive step-by-step guide, please refer to established protocols such as the Thisse protocol available on ZFIN. A general outline is provided below.

  • Fixation and Storage:

    • At the desired time point (e.g., 24 or 48 hpf), fix this compound treated and control embryos in 4% PFA overnight at 4°C.

    • Dehydrate embryos through a methanol series and store at -20°C.

  • Rehydration and Permeabilization:

    • Rehydrate embryos through a reverse methanol series.

    • Permeabilize with Proteinase K. The duration of this step is critical and depends on the embryonic stage.

  • Hybridization:

    • Pre-hybridize the embryos in hybridization buffer.

    • Incubate with the DIG-labeled RNA probe overnight at an appropriate temperature (e.g., 65-70°C).

  • Washing and Antibody Incubation:

    • Perform stringent washes to remove unbound probe.

    • Block with a suitable blocking solution.

    • Incubate with an anti-DIG-AP antibody.

  • Staining and Imaging:

    • Wash to remove unbound antibody.

    • Develop the color reaction using NBT/BCIP solution.

    • Stop the reaction when the signal is optimal.

    • Image the stained embryos.

Protocol 3: Whole-Mount Immunohistochemistry (IHC)

This protocol allows for the visualization of specific proteins within the this compound treated zebrafish larvae.

Materials:

  • This compound treated and control zebrafish larvae (fixed)

  • 4% Paraformaldehyde (PFA) in PBS

  • Blocking solution (e.g., PBS with Triton X-100, BSA, and serum)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear staining

  • Mounting medium

  • Confocal or fluorescence microscope

Procedure:

Similar to WISH, whole-mount IHC protocols are detailed. A general workflow is provided here.

  • Fixation and Permeabilization:

    • Fix embryos in 4% PFA.

    • Permeabilize with a detergent such as Triton X-100 or Tween-20.

  • Blocking and Antibody Incubation:

    • Block non-specific antibody binding with a blocking solution.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash extensively to remove unbound primary antibody.

    • Incubate with the fluorescently labeled secondary antibody.

  • Staining and Mounting:

    • Wash to remove unbound secondary antibody.

    • Counterstain nuclei with DAPI if desired.

    • Mount the embryos in an appropriate mounting medium.

  • Imaging:

    • Image the stained embryos using a confocal or fluorescence microscope.

Mandatory Visualization

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dsh Dishevelled Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Axin Axin Dsh->Axin inhibits Beta_Catenin β-Catenin Axin->Beta_Catenin APC APC APC->Beta_Catenin GSK3b GSK3β GSK3b->Beta_Catenin phosphorylates for degradation CK1 CK1 CK1->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates CKI7 This compound CKI7->CK1 inhibits

Caption: Wnt signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_exposure Exposure cluster_analysis Data Collection and Analysis cluster_advanced Further Mechanistic Studies A Zebrafish Embryo Collection (4-6 hpf) C Embryo Exposure in 24-well Plates A->C B Preparation of this compound Dose Range B->C D Incubation at 28.5°C (up to 96 hpf) C->D E Daily Observation (Mortality, Hatching) D->E F Phenotypic Scoring (96 hpf) E->F G Imaging and Morphometrics F->G I Whole-Mount In Situ Hybridization (WISH) F->I J Whole-Mount Immunohistochemistry (IHC) F->J H Data Analysis G->H

Caption: Experimental workflow for this compound developmental toxicity testing.

References

Application Notes and Protocols: CKI-7 in Combination with Other Inhibitors for Cancer Therapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of cancer therapy is increasingly shifting towards combination strategies to enhance efficacy, overcome resistance, and minimize toxicity.[1] Cyclin-dependent kinase 7 (CDK7) has emerged as a compelling therapeutic target due to its dual role in regulating cell cycle progression and transcription, processes that are fundamental to cancer cell proliferation and survival.[2] CKI-7, as an inhibitor of Casein Kinase 1 (CK1), shares functional similarities with CDK7 inhibitors in targeting key cellular processes. This document provides detailed application notes and protocols for investigating this compound in combination with other targeted inhibitors, such as PARP and BCL-2 inhibitors, as well as conventional chemotherapy, in a research setting.

This compound is an inhibitor of casein kinase 1 (CK1) with a Ki of 8.5 μM and an IC50 of 6 μM.[3] It exhibits selectivity for CK1 over several other kinases.[3] While distinct from CDK7, CK1 is also involved in crucial cellular processes like cell cycle control and apoptosis signaling, making its inhibition a strategic approach in cancer research.[4] Preclinical studies have demonstrated that combining inhibitors targeting complementary pathways can lead to synergistic anti-tumor effects.[5][6][7]

Data Presentation: Efficacy of Combination Therapies

The following tables summarize quantitative data from preclinical studies on the combination of CDK inhibitors with other anti-cancer agents. This data serves as a reference for designing and interpreting experiments with this compound.

Table 1: Synergistic Effects of CDK9 Inhibitor (CDKI-73) and PARP Inhibitor (Olaparib) in Ovarian Cancer Cells [1]

Cell LineTreatmentIC50 (µM)Combination Index (CI)Effect
A2780CDKI-7310.2 ± 1.3--
Olaparib (B1684210)15.6 ± 2.1--
CDKI-73 + Olaparib-< 1Synergistic
SKOV3CDKI-7312.8 ± 1.9--
Olaparib20.4 ± 2.5--
CDKI-73 + Olaparib-< 1Synergistic

Table 2: Efficacy of CDK7 Inhibitor (THZ1) in Combination with PARP Inhibitor (Olaparib) [5]

Cell LineCancer TypeTreatmentIC50 (nM)
MDA-MB-231Triple-Negative Breast CancerOlaparib~5000
Olaparib + THZ1 (12.5 nM)~1000
OVCAR5Ovarian CancerOlaparib>10000
Olaparib + THZ1 (25 nM)~2000

Table 3: Synergistic Effects of Casein Kinase 2 Inhibitor (Silmitasertib) and BCL-2 Inhibitor (Venetoclax) in B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) [2]

Cell LineVenetoclax (B612062) EC50 (µM)Venetoclax + Silmitasertib (5 µM) EC50 (µM)Dose Reduction (%)
NALM-6~5~0.198
697~5~0.00599.9

Signaling Pathways and Rationale for Combination Therapy

This compound and PARP Inhibitors

This compound, by inhibiting CK1, can disrupt cell cycle progression and DNA damage response (DDR) pathways.[4] PARP inhibitors, such as olaparib, are effective in cancers with deficiencies in homologous recombination (HR), a key DNA repair pathway.[1][6] By inhibiting alternative DNA repair mechanisms, this compound may induce a state of "synthetic lethality" when combined with PARP inhibitors, even in HR-proficient cancer cells.[1] This combination can lead to an accumulation of DNA damage and trigger apoptosis.[1][8]

CKI7_PARP_Inhibitor_Pathway cluster_0 DNA Damage cluster_1 Cell Cycle & Repair cluster_2 Inhibitors cluster_3 Cellular Outcome DNA_Damage DNA Damage CK1 Casein Kinase 1 DNA_Damage->CK1 PARP PARP (Base Excision Repair) DNA_Damage->PARP DDR DNA Damage Response CK1->DDR HR Homologous Recombination DDR->HR Apoptosis Apoptosis DDR->Apoptosis leads to (if repair fails) PARP->DDR CKI7 This compound CKI7->CK1 inhibits PARPi PARP Inhibitor PARPi->PARP inhibits CKI7_BCL2_Inhibitor_Pathway cluster_0 Cellular Stress cluster_1 Apoptosis Regulation cluster_2 Inhibitors cluster_3 Cellular Outcome CK1 Casein Kinase 1 Pro_Apoptotic Pro-apoptotic Proteins CK1->Pro_Apoptotic activates BCL2 BCL-2 (Anti-apoptotic) BCL2->Pro_Apoptotic inhibits Caspases Caspase Activation Pro_Apoptotic->Caspases Apoptosis Apoptosis Caspases->Apoptosis CKI7 This compound CKI7->CK1 inhibits BCL2i BCL-2 Inhibitor BCL2i->BCL2 inhibits Cell_Viability_Workflow Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_1 Incubate overnight Cell_Seeding->Incubation_1 Drug_Treatment Treat with this compound, second inhibitor, and combinations Incubation_1->Drug_Treatment Incubation_2 Incubate for 48-72 hours Drug_Treatment->Incubation_2 Add_Reagent Add MTT or CCK-8 reagent Incubation_2->Add_Reagent Incubation_3 Incubate for 1-4 hours Add_Reagent->Incubation_3 Measure_Absorbance Measure absorbance with plate reader Incubation_3->Measure_Absorbance Data_Analysis Calculate cell viability, IC50, and synergy scores Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Application Notes: Investigating the Role of CKI-7 in Modulating PER Protein Levels

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to assess the effects of CKI-7, a Casein Kinase 1 (CKI) inhibitor, on the levels of Period (PER) proteins, key components of the mammalian circadian clock.

Principle of the Assay

The core of the mammalian circadian clock involves a transcription-translation feedback loop where CLOCK and BMAL1 proteins drive the expression of their own repressors, the PER and CRY proteins.[1][2][3] The stability and degradation of PER proteins are critical for determining the period length of the circadian rhythm.[4][5] Casein Kinase 1 (CKI), particularly isoforms δ and ε, plays a pivotal role by phosphorylating PER proteins.[4][6][7] This phosphorylation event marks PER proteins for ubiquitination by the β-TrCP E3 ligase, leading to their subsequent degradation by the proteasome.[6][8][9]

This compound is an ATP-competitive inhibitor of CKI.[10] By inhibiting CKI activity, this compound is expected to reduce the phosphorylation of PER proteins. This reduction in phosphorylation should lead to decreased degradation and, consequently, an accumulation and stabilization of PER proteins.[11] This protocol outlines the use of this compound in cell culture to quantify these effects on PER protein levels and stability, primarily through Western blotting.

This compound Inhibitor Profile

The following table summarizes the key properties of this compound.

ParameterValueReference
Target Casein Kinase 1 (CK1)[10]
IC₅₀ 6 µM[10]
Kᵢ 8.5 µM[10]
Mechanism of Action ATP-competitive inhibitor[10]
Observed Effect on Circadian Rhythm Period lengthening[4][11]

Visualizing the Mechanism and Workflow

To understand the underlying biological process and the experimental procedure, the following diagrams have been generated.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Per_Cry_Genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_Genes Activates Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_Genes->Per_Cry_mRNA Transcription PER_CRY_Protein PER/CRY Proteins Per_Cry_mRNA->PER_CRY_Protein Translation PER_CRY_Protein->CLOCK_BMAL1 Inhibits PER_P Phosphorylated PER (PER-P) PER_CRY_Protein->PER_P Phosphorylation CKI CKI CKI->PER_CRY_Protein CKI7 This compound CKI7->CKI Inhibits Proteasome Proteasome PER_P->Proteasome Ubiquitination (via β-TrCP) Degradation Degradation Proteasome->Degradation

Caption: CKI-mediated PER protein degradation pathway and this compound's point of inhibition.

cluster_workflow Experimental Workflow cluster_wb Western Blot Details A 1. Cell Culture (e.g., HEK293, U2OS) B 2. Treatment (Vehicle vs. This compound) A->B C 3. Cell Lysis (Protein Extraction) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blotting D->E F 6. Data Analysis (Densitometry) E->F G SDS-PAGE H Membrane Transfer I Immunodetection (Anti-PER, Anti-GAPDH)

Caption: High-level workflow for assessing this compound's effect on PER protein levels.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting the experiments.

Protocol 1: Cell Culture and this compound Treatment

This protocol describes the maintenance of cell lines and the application of this compound.

1.1. Materials:

  • HEK293 or U2OS cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 6-well tissue culture plates

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Vehicle control (DMSO)

1.2. Procedure:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to attach and grow overnight.

  • Prepare working solutions of this compound in complete culture medium from the stock solution. A typical concentration range to test is 10 µM to 100 µM. Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound dose.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for a predetermined period. The treatment time can vary, but a 6 to 24-hour incubation is a common starting point for assessing changes in protein expression.[12][13]

  • After incubation, proceed immediately to protein extraction.

Protocol 2: Protein Extraction and Quantification

This protocol details the lysis of cells to extract total protein and the subsequent measurement of protein concentration.

2.1. Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails

  • Cell scraper

  • Microcentrifuge tubes, pre-chilled

  • BCA Protein Assay Kit

2.2. Procedure:

  • Place the 6-well plate on ice and aspirate the treatment medium.

  • Wash the cells once with 1 mL of ice-cold PBS per well.[12]

  • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL) to each well.

  • Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.[14]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.[12]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[12]

  • Carefully transfer the supernatant (containing the soluble protein) to a new pre-chilled tube.

  • Determine the protein concentration of each sample using the BCA Protein Assay Kit according to the manufacturer's instructions.

  • Based on the concentrations, normalize all samples with lysis buffer to ensure equal protein loading for the Western blot.

Protocol 3: Western Blotting for PER Protein

This protocol provides a standard procedure for detecting PER proteins via Western blot.[15][16]

3.1. Materials:

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., rabbit anti-PER2, mouse anti-GAPDH)

  • HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG)

  • Enhanced Chemiluminescence (ECL) detection reagent

3.2. Procedure:

  • SDS-PAGE: Load 20-30 µg of protein from each sample into the wells of an SDS-PAGE gel. Include a protein ladder. Run the gel until adequate separation is achieved.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15][16]

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[17][18]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PER2) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.[12][16]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[14][17]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12][17]

  • Final Washes: Repeat the washing step (3.2.5) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with ECL reagent according to the manufacturer's protocol.[12] Capture the chemiluminescent signal using a digital imaging system.

  • Loading Control: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH or β-actin) to confirm equal protein loading across all lanes.

Protocol 4: PER Protein Stability (Half-life) Assay

This protocol is used to determine if this compound affects the degradation rate of PER proteins.

4.1. Principle: Cells are treated with a protein synthesis inhibitor, cycloheximide (B1669411) (CHX), to block the production of new proteins. The decay of the existing pool of PER protein is then monitored over time via Western blot. Comparing the degradation rate in this compound-treated cells versus vehicle-treated cells reveals the effect of CKI inhibition on protein stability. An increased half-life in the presence of this compound indicates stabilization of the protein.[19]

4.2. Procedure:

  • Seed cells in multiple wells or plates to accommodate a time-course experiment.

  • Treat one set of cells with this compound and another with the vehicle control for a pre-determined time (e.g., 4 hours) to allow the inhibitor to take effect.

  • Add cycloheximide (CHX) to the medium of all plates at a final concentration of 10-100 µg/mL. This is time point zero (t=0).

  • Harvest cells for protein extraction at multiple time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).

  • Analyze the protein lysates for PER protein levels using the Western blotting protocol described above (Protocol 3).

  • Quantify the band intensities at each time point using densitometry software. Normalize the PER protein signal to the loading control signal for each lane.

  • Plot the normalized PER protein levels against time for both vehicle and this compound treated samples. The time it takes for the protein level to decrease by 50% is the half-life.

Data Presentation and Expected Outcomes

The results of these experiments can be structured in tables for clarity and comparison.

Table 2: Example Experimental Setup for Western Blot
GroupTreatmentConcentrationDurationPurpose
1UntreatedN/A24 hoursBaseline PER levels
2Vehicle0.1% DMSO24 hoursNegative Control
3This compound25 µM24 hoursTest Condition 1
4This compound50 µM24 hoursTest Condition 2
Table 3: Example Experimental Setup for Half-life Assay
TreatmentCHX (50 µg/mL) AdditionSample Collection Time Points (post-CHX)
Vehicle (0.1% DMSO)At t=00h, 2h, 4h, 6h, 8h
This compound (50 µM)At t=00h, 2h, 4h, 6h, 8h
Table 4: Summary of Expected Quantitative Results
ParameterVehicle ControlThis compound TreatmentExpected Outcome
Total PER2 Protein Level BaselineIncreasedThis compound stabilizes PER2 protein, leading to its accumulation.
Phosphorylated PER2 PresentDecreasedInhibition of CKI reduces PER2 phosphorylation.
**PER2 Half-life (t₁/₂) **~2-3 hours> 3 hoursThis compound treatment is expected to delay PER2 degradation, thus increasing its half-life.[19]

By following these protocols, researchers can effectively assess and quantify the impact of this compound on PER protein phosphorylation, abundance, and stability, providing valuable insights into the regulation of the circadian clock.

References

Application Notes and Protocols for Investigating the Role of Cdc7 in DNA Replication Using CKI-7

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell division cycle 7 (Cdc7) kinase is a crucial serine/threonine kinase that plays an indispensable role in the initiation of DNA replication. In partnership with its regulatory subunit, Dbf4 (or ASK in mammals), it forms the active Dbf4-dependent kinase (DDK) complex. The primary function of DDK is to phosphorylate the minichromosome maintenance (MCM) complex (MCM2-7), a critical step for the activation of the replicative helicase and the subsequent firing of replication origins. Given its essential role in cell proliferation and its frequent overexpression in various cancers, Cdc7 has emerged as a promising target for anticancer therapies.

CKI-7 is a known inhibitor of Casein Kinase 1 (CK1) and has also been identified as a selective inhibitor of Cdc7 kinase. By inhibiting Cdc7, this compound provides a valuable tool to dissect the molecular mechanisms of DNA replication initiation and to explore the therapeutic potential of targeting this pathway. Inhibition of Cdc7 leads to a failure to initiate DNA synthesis, resulting in S-phase arrest and, particularly in cancer cells with compromised cell cycle checkpoints, apoptosis.

These application notes provide detailed protocols for utilizing this compound to study the function of Cdc7 in cellular contexts, including methods to assess its impact on cell viability, cell cycle progression, and the phosphorylation of key downstream targets.

Data Presentation

Quantitative data on the inhibitory activity of this compound against Cdc7 and its anti-proliferative effects are not extensively available in public literature. Therefore, the following tables present data for other well-characterized Cdc7 inhibitors to provide a comparative context for researchers evaluating this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Representative Cdc7 Inhibitors

InhibitorTargetIC50 (nM)Assay Conditions
This compound Casein Kinase 1 (CK1)6000 (Ki: 8500)[1][2]ATP-competitive
Cdc7-IN-7c (analog of this compound) Cdc7/Dbf40.70Not specified
PHA-767491 Cdc710ATP-competitive
XL413 Cdc7Not specifiedATP-competitive
TAK-931 (Simurosertib) Cdc73.30 (in COLO205 cells)Not specified

Table 2: Anti-proliferative Activity of Representative Cdc7 Inhibitors in Cancer Cell Lines

InhibitorCell LineCancer TypeGI50 (nM)Treatment Duration
Cdc7-IN-7c (analog of this compound) COLO205Colon Carcinoma8.8Not specified
PHA-767491 HCC1954Breast Cancer640Not specified
PHA-767491 Colo-205Colon Cancer1300Not specified
XL413 Colo-205Colon Cancer1100Not specified
XL413 HCC1954Breast Cancer22900Not specified
TAK-931 U2OSOsteosarcoma5.33Not specified

Signaling Pathways and Experimental Workflows

Cdc7 Signaling Pathway in DNA Replication Initiation

Cdc7_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase ORC ORC Cdc6_Cdt1 Cdc6/Cdt1 ORC->Cdc6_Cdt1 recruits MCM MCM2-7 Complex Cdc6_Cdt1->MCM loads preRC Pre-Replicative Complex (pre-RC) MCM->preRC Cdk2_CyclinE CDK2/Cyclin E Cdc7_Dbf4 Cdc7/Dbf4 (DDK) p_MCM Phosphorylated MCM2-7 Cdk2_CyclinE->p_MCM phosphorylates Cdc7_Dbf4->p_MCM phosphorylates Replication_Initiation DNA Replication Initiation p_MCM->Replication_Initiation CKI7 This compound CKI7->Cdc7_Dbf4 inhibits

Caption: Cdc7/Dbf4 kinase phosphorylates the MCM complex, a key step in initiating DNA replication.

General Experimental Workflow for Investigating this compound Effects

Experimental_Workflow start Start cell_culture Cell Culture (select appropriate cell line) start->cell_culture cki7_treatment This compound Treatment (dose-response and time-course) cell_culture->cki7_treatment end_points Experimental Endpoints cki7_treatment->end_points viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) end_points->viability western Western Blot (p-MCM2, total MCM2) end_points->western flow Flow Cytometry (Cell Cycle Analysis) end_points->flow data_analysis Data Analysis and Interpretation viability->data_analysis western->data_analysis flow->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for assessing the cellular effects of this compound on DNA replication.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal growth inhibitory concentration (GI50) of this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Shake the plate for 10 minutes to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Western Blot Analysis of Phospho-MCM2

This protocol assesses the inhibition of Cdc7 kinase activity in cells by measuring the phosphorylation of its substrate, MCM2.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-MCM2 (Ser40/41 or other relevant phosphorylation sites) and anti-total MCM2.

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 1x, 5x, 10x GI50) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-MCM2 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total MCM2 antibody and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-MCM2 signal to the total MCM2 signal.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 6-well cell culture plates

  • Ice-cold PBS

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

  • Fixation: Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase would be indicative of Cdc7 inhibition.

Logical Relationship of Cdc7 Inhibition by this compound

Logical_Relationship CKI7 This compound Inhibit_Cdc7 Inhibition of Cdc7 Kinase Activity CKI7->Inhibit_Cdc7 No_pMCM Decreased Phosphorylation of MCM Complex Inhibit_Cdc7->No_pMCM No_Origin_Firing Failure of Replication Origin Firing No_pMCM->No_Origin_Firing S_Phase_Arrest S-Phase Arrest No_Origin_Firing->S_Phase_Arrest Apoptosis Apoptosis (in cancer cells) S_Phase_Arrest->Apoptosis

Caption: The logical cascade from this compound-mediated Cdc7 inhibition to apoptosis.

References

Application Note: Validating CKI-7 On-Target Effects with Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CKI-7 is a cell-permeable small molecule inhibitor known to target Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in numerous cellular processes.[1][2] It is a potent, ATP-competitive inhibitor with a reported IC50 of 6 µM and a Ki of 8.5 µM for CK1.[1][3][4] While this compound is a valuable tool for studying CK1 function, like many kinase inhibitors, it can exhibit off-target effects, also inhibiting kinases such as SGK, S6K1, and MSK1.[5] Therefore, validating that the observed cellular phenotype upon this compound treatment is a direct result of CK1 inhibition is a critical step in preclinical drug development and target validation.

This application note provides a detailed framework and experimental protocols for using lentiviral-mediated short hairpin RNA (shRNA) knockdown to confirm the on-target effects of this compound. The core principle is to compare the phenotype induced by this compound treatment with the phenotype resulting from the specific genetic knockdown of the putative target, CK1. A high degree of similarity between the two phenotypes provides strong evidence that the inhibitor's mechanism of action is indeed on-target.

Signaling Pathway and Mechanism of Action

CK1 is a crucial regulator of multiple signaling pathways, including the Wnt/β-catenin pathway. In the absence of a Wnt signal, a "destruction complex" containing CK1, GSK3β, Axin, and APC phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. This compound, by inhibiting CK1, can disrupt the formation of this complex, leading to the stabilization and nuclear accumulation of β-catenin, and subsequent activation of Wnt target genes.[1]

G cluster_0 Cytoplasm cluster_1 Destruction Complex cluster_2 Nucleus Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Binds Dvl Dishevelled Fzd->Dvl Activates LRP LRP5/6 Axin Axin Dvl->Axin Inhibits APC APC GSK3b GSK3β BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylates CK1 CK1 CK1->BetaCatenin Phosphorylates Ub Ubiquitination & Proteasomal Degradation BetaCatenin->Ub Targeted for BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Accumulates & Translocates CKI7 This compound CKI7->CK1 Inhibits TCF TCF/LEF TargetGenes Target Gene Transcription TCF->TargetGenes Activates BetaCatenin_n->TCF Binds

Figure 1: Simplified Wnt/β-catenin signaling pathway showing the role of CK1 and the inhibitory action of this compound.

Experimental Logic and Workflow

The strategy for validating the on-target effects of this compound involves a direct comparison between pharmacological inhibition and genetic knockdown. If this compound's primary mode of action is through the inhibition of CK1, then reducing CK1 protein levels using shRNA should result in a similar biological outcome. A non-target shRNA serves as a negative control to account for effects related to the lentiviral transduction process itself.

G cluster_validation 6. Validate Knockdown cluster_phenotype 7. Comparative Phenotypic Analysis start 1. Design & Clone shRNA (shCK1 & shControl) packaging 2. Co-transfect HEK293T cells (shRNA Plasmid + Packaging Plasmids) start->packaging harvest 3. Harvest & Titer Lentiviral Particles packaging->harvest transduce 4. Transduce Target Cells (e.g., HCT-116) harvest->transduce select 5. Select with Puromycin (B1679871) to Generate Stable Cell Lines transduce->select western Western Blot (Protein Level) select->western qpcr qRT-PCR (mRNA Level) select->qpcr group1 Group 1: shControl Cells + Vehicle select->group1 group2 Group 2: shControl Cells + this compound select->group2 group3 Group 3: shCK1 Cells + Vehicle select->group3 compare 8. Analyze & Compare Results (Does Group 3 phenotype mimic Group 2?) group1->compare group2->compare group3->compare

Figure 2: Experimental workflow for lentiviral shRNA-mediated target validation of this compound.

This compound Inhibitor Profile

The following table summarizes the reported inhibitory activity of this compound against its primary target and other kinases. This data is essential for designing experiments with appropriate concentrations and for understanding potential off-target effects.

Kinase TargetIC50 (µM)Ki (µM)Selectivity Notes
Casein Kinase 1 (CK1) 6 [1][2]8.5 [1][3]Primary Target
Casein Kinase 2 (CK2)90[2]-~15-fold selective for CK1 over CK2.[2]
Protein Kinase C (PKC)>1000[2]-Highly selective.[2]
CaM Kinase II (CaMKII)195[2]-Moderately selective.[2]
Protein Kinase A (PKA)550[2]-Highly selective.[2]
SGK--Inhibited, potency comparable to CK1.[1][3][5]
S6K1--Inhibited.[1][3][5]
MSK1--Inhibited.[1][3][5]

Detailed Experimental Protocols

Safety Precaution: Lentiviral particles are treated as Risk Group Level 2 (RGL-2) organisms. All work involving live virus must be performed in a biosafety cabinet (BSC) following institutional biosafety guidelines. Decontaminate all liquid and solid waste with 10% bleach.[6]

Protocol 1: Lentivirus Production and Transduction

This protocol describes the generation of lentiviral particles in HEK293T cells and their subsequent use to transduce a target cell line (e.g., HCT-116).[7][8]

Materials:

  • HEK293T cells and target cells (e.g., HCT-116)

  • DMEM with 10% FBS

  • Opti-MEM Reduced Serum Medium

  • Lentiviral transfer plasmid (e.g., pLKO.1-puro) with shRNA sequence for CK1 (shCK1) or a non-target control (shControl)

  • Packaging plasmid (e.g., psPAX2)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Polybrene (stock solution 8 mg/mL)

  • Puromycin

  • 10 cm and 6-well tissue culture plates

Procedure:

  • Day 1: Seed HEK293T Cells: Plate 5x10⁶ HEK293T cells in a 10 cm dish in DMEM with 10% FBS. Cells should be ~70-80% confluent at the time of transfection.

  • Day 2: Transfection:

    • In a sterile tube, mix 10 µg of shRNA transfer plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G in 500 µL of Opti-MEM.[8]

    • In a separate tube, dilute the transfection reagent in 500 µL of Opti-MEM as per the manufacturer's instructions.

    • Combine the DNA and transfection reagent mixtures, mix gently, and incubate for 20 minutes at room temperature.

    • Add the transfection complex dropwise to the HEK293T cells.

  • Day 3: Media Change: After 16-18 hours, carefully aspirate the media and replace it with 10 mL of fresh DMEM with 10% FBS.[8]

  • Day 4 & 5: Virus Harvest:

    • At 48 hours post-transfection, collect the supernatant containing the lentiviral particles into a sterile conical tube.

    • Add 10 mL of fresh media to the plate and collect again at 72 hours, pooling with the first harvest.[8]

    • Centrifuge the collected supernatant at 500 x g for 10 minutes to pellet cell debris. Filter the supernatant through a 0.45 µm filter.

    • Aliquot the virus and store at -80°C or use immediately.

  • Day 6: Transduction of Target Cells:

    • Plate 1x10⁵ target cells per well in a 6-well plate.

    • The next day, remove the media and add fresh media containing the lentiviral supernatant and Polybrene to a final concentration of 4-8 µg/mL.

    • Incubate for 18-24 hours at 37°C.

  • Day 8 onwards: Selection:

    • Replace the virus-containing media with fresh media containing puromycin at a pre-determined optimal concentration (typically 2-10 µg/mL).[6]

    • Replace with fresh puromycin-containing media every 3-4 days until resistant colonies are formed and non-transduced cells are eliminated.[6]

    • Expand the resistant colonies to generate stable shCK1 and shControl cell lines.

Protocol 2: Validation of Target Knockdown by Western Blot

Materials:

  • Stable shCK1 and shControl cell lines

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-CK1 and anti-β-actin (or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cells with RIPA buffer, quantify protein concentration using the BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[7]

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-CK1 antibody overnight at 4°C.[7]

    • Wash the membrane 3x with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: Wash the membrane 3x with TBST, apply ECL substrate, and image the blot using a chemiluminescence detection system.[7]

  • Loading Control: Strip and re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

  • Analysis: Quantify band intensities using densitometry software. Normalize the CK1 signal to the loading control to confirm knockdown efficiency in the shCK1 cell line compared to the shControl line.[8]

Protocol 3: Cell Viability Assay (Phenotypic Comparison)

Materials:

  • Stable shCK1 and shControl cell lines

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

Procedure:

  • Cell Plating: Plate 5,000 cells per well for both shCK1 and shControl lines in multiple 96-well plates and allow them to attach overnight.[7]

  • Treatment:

    • For the pharmacological arm , treat the shControl cells with a dose-response of this compound (e.g., 0.1 µM to 100 µM) and a vehicle-only control.[1][7]

    • For the genetic arm , treat the shCK1 cells with the vehicle-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C.[7]

  • Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (luminescence or absorbance) with a plate reader.[7]

  • Data Analysis:

    • Normalize the data to the respective vehicle-treated control wells for each cell line.

    • Plot a dose-response curve for the this compound-treated shControl cells to determine the IC50 value.

    • Compare the reduction in cell viability in the vehicle-treated shCK1 cells to the maximal effect observed with this compound treatment in shControl cells. A similar magnitude of effect strongly supports on-target activity.

Data Interpretation

The validation of this compound's on-target effect is confirmed if the phenotype of the CK1 knockdown cells (shCK1 + Vehicle) closely mimics the phenotype of the this compound-treated control cells (shControl + this compound). For instance, if this compound treatment at its IC90 causes a 90% reduction in viability in control cells, a successful validation would show that the shCK1 cells (with >90% protein knockdown) also exhibit a similar reduction in viability compared to shControl cells. This concordance provides strong evidence that the cytotoxic effect of this compound is mediated through the inhibition of its intended target, CK1.

References

Troubleshooting & Optimization

CKI-7 Technical Support Center: Troubleshooting Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the CKI-7 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges associated with the casein kinase 1 (CK1) inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research.

This compound Solubility Data

The solubility of this compound can vary between different suppliers and batches. The following table summarizes the reported solubility of this compound dihydrochloride (B599025) in common solvents.

SolventR&D Systems[1]Tocris BioscienceMedchemExpressSelleck Chemicals[2]
Water up to 10 mM10 mM (3.59 mg/mL)-72 mg/mL
DMSO up to 50 mM50 mM (17.93 mg/mL)25 mg/mL (for free base, with ultrasound)[3]2 mg/mL (5.57 mM) or 72 mg/mL (200.74 mM)

Note: The significant variation in reported DMSO solubility from Selleck Chemicals may be batch-dependent or due to different forms of the compound (e.g., free base vs. dihydrochloride salt). Always refer to the certificate of analysis for your specific batch.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The most commonly recommended solvent for preparing high-concentration stock solutions of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] For some applications, this compound dihydrochloride is also soluble in water up to 10 mM.[1]

Q2: My this compound powder is not dissolving well in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of many compounds. Use a fresh, unopened bottle or a properly stored container of anhydrous DMSO.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.[3]

  • Gentle Warming: Warming the solution to 37°C in a water bath for a short period can increase solubility. Ensure the vial is tightly capped to prevent solvent evaporation.

Q3: I observed a precipitate after diluting my this compound DMSO stock solution into aqueous cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into aqueous buffers is a common issue with compounds that are highly soluble in DMSO but have low aqueous solubility. This is a phenomenon known as "precipitation upon dilution." To mitigate this:

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.

  • Rapid Mixing: Add the DMSO stock solution drop-wise to the aqueous medium while gently vortexing or swirling to ensure rapid and even dispersion. Never add the aqueous medium to the concentrated DMSO stock.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible (typically ≤ 0.5%) to minimize solvent toxicity and reduce the likelihood of precipitation.

Q4: How does pH affect the solubility and stability of this compound?

A4: While specific data on the pH-dependent solubility of this compound is limited, the chemical stability and solubility of many small molecules can be influenced by pH. For weakly basic compounds, a lower pH environment can favor the more soluble salt form. If you suspect pH-related solubility issues in your buffered solutions, you could consider testing a range of physiologically relevant pH values (e.g., 6.5-7.5) to determine the optimal pH for solubility in your specific experimental setup. However, be mindful that altering the pH of your cell culture medium can impact cell health.

Q5: What is the recommended storage condition for this compound solutions?

A5: For long-term storage, this compound stock solutions in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. This compound as a solid powder should be stored at -20°C.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve - Hygroscopic DMSO- Compound aggregation- Reached solubility limit- Use fresh, anhydrous DMSO.- Sonicate the solution in a water bath.- Gently warm the solution to 37°C.- Prepare a more dilute stock solution.
Precipitate forms in working solution during cell-based assays - Exceeded aqueous solubility limit- High final DMSO concentration- "Salting out" effect from media components- Optimize the final concentration of this compound.- Ensure the final DMSO concentration is ≤ 0.5%.- Prepare intermediate dilutions in media.- Add the stock solution to pre-warmed (37°C) media.
Inconsistent experimental results - Compound degradation in aqueous media- Inaccurate pipetting during dilution- Repeated freeze-thaw cycles of stock solution- Prepare fresh working solutions for each experiment.- Replenish media with fresh inhibitor for long-term experiments (e.g., every 24-48 hours).- Prepare aliquots of the stock solution to avoid freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound dihydrochloride (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Pre-handling: Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.

  • Calculation: To prepare a 10 mM stock solution, calculate the required volume of DMSO based on the molecular weight of this compound dihydrochloride (358.67 g/mol ).

    • Example for 1 mg of this compound:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

      • Volume (L) = (0.001 g / 358.67 g/mol ) / 0.010 mol/L ≈ 0.0002788 L = 0.2788 mL

      • Therefore, add approximately 279 µL of DMSO to 1 mg of this compound.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.

  • Aid Dissolution (if necessary): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

Protocol 2: Cell Viability Assay (MTT Assay)

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (10 mM stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Protocol 3: In Vivo Xenograft Model

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest

  • This compound

  • Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[4]

  • Matrigel (optional)

Procedure:

  • Tumor Cell Implantation: Inject cancer cells (e.g., 1 x 10^6 to 10 x 10^7 cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel) subcutaneously into the flank of the mice.[5]

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume (Volume = (Length x Width^2) / 2).[6]

  • Randomization: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[6]

  • Drug Formulation: Prepare the this compound formulation in the chosen vehicle. Ensure the final formulation is sterile. Prepare fresh on the day of dosing.[5][7]

  • Administration: Administer this compound or vehicle to the mice according to the planned schedule and route (e.g., intraperitoneal injection or oral gavage).

  • Endpoint Analysis: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).[6]

Visualizations

This compound Mechanism of Action: Inhibition of the Canonical Wnt Signaling Pathway

This compound is an inhibitor of Casein Kinase 1 (CK1). In the canonical Wnt signaling pathway, CK1, along with GSK-3β, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting CK1, this compound prevents the degradation of β-catenin, which can then accumulate in the cytoplasm and translocate to the nucleus to activate the transcription of Wnt target genes. However, in some contexts, this compound has been shown to inhibit Wnt signaling, suggesting a more complex role for CK1 isoforms in this pathway.[2]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 LRP5_6->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_Nuc β-catenin Beta_Catenin->Beta_Catenin_Nuc translocates CKI7 This compound CKI7->Destruction_Complex inhibits CK1 TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF binds Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes activates transcription

Caption: this compound inhibits CK1 within the destruction complex.

Experimental Workflow: Preparing this compound for Cell-Based Assays

This workflow outlines the key steps and decision points for preparing this compound for use in cell-based experiments, highlighting troubleshooting steps for solubility issues.

CKI7_Workflow start Start: this compound Powder prepare_stock Prepare Stock Solution (e.g., 10 mM in Anhydrous DMSO) start->prepare_stock check_solubility Is it fully dissolved? prepare_stock->check_solubility troubleshoot Troubleshoot: - Sonicate - Gently warm (37°C) check_solubility->troubleshoot No store_stock Aliquot and Store Stock at -20°C or -80°C check_solubility->store_stock Yes troubleshoot->prepare_stock prepare_working Prepare Working Solution in Pre-warmed (37°C) Media store_stock->prepare_working check_precipitation Is there a precipitate? prepare_working->check_precipitation troubleshoot_working Troubleshoot: - Use serial dilutions - Ensure rapid mixing check_precipitation->troubleshoot_working Yes use_in_assay Use in Cell-Based Assay (Final DMSO ≤ 0.5%) check_precipitation->use_in_assay No troubleshoot_working->prepare_working

Caption: Workflow for this compound solution preparation and troubleshooting.

References

Technical Support Center: Optimizing CKI-7 Incubation Time for Maximal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CKI-7, a potent inhibitor of Casein Kinase 1 (CK1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions for the use of this compound, with a specific focus on achieving maximal inhibition through the careful selection of incubation time.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) with a reported IC50 of approximately 6 µM and a Ki of 8.5 µM.[1] It also demonstrates inhibitory activity against other kinases such as Cdc7, SGK, S6K1, and MSK1.[1][2] The primary mechanism of this compound involves the inhibition of the Wnt/β-catenin signaling pathway. By inhibiting CK1, this compound prevents the phosphorylation of key components in the β-catenin destruction complex, leading to the stabilization and accumulation of β-catenin.[3][4] This modulation of the Wnt pathway can induce cell cycle arrest and apoptosis in a cell-type-dependent manner.

Q2: Why is optimizing the incubation time for this compound crucial?

Optimizing the incubation time is critical for obtaining accurate and reproducible results. The observed inhibitory effect of this compound can be highly dependent on the duration of treatment. Insufficient incubation may not allow for the full inhibitory effect to manifest, leading to an underestimation of its potency. Conversely, excessively long incubation times can lead to secondary effects, such as cytotoxicity or the activation of compensatory signaling pathways, which can confound the interpretation of results.

Q3: What is a good starting point for determining the optimal incubation time for this compound?

A time-course experiment is the most effective method to determine the optimal incubation time for your specific experimental system. A common starting point is to test a range of time points, such as 6, 12, 24, 48, and 72 hours. The choice of time points should be guided by the biological process being investigated. For example, effects on protein phosphorylation may be observed within a few hours, while effects on cell viability or cell cycle progression may require longer incubation periods.[5]

Q4: How does this compound affect the cell cycle, and how does this relate to incubation time?

This compound has been shown to induce cell cycle arrest, often at the G1 phase.[5] The percentage of cells arrested in a specific phase of the cell cycle will likely increase with longer incubation times, up to a certain point. Therefore, a time-course analysis using flow cytometry is recommended to determine the incubation time that yields the maximal desired cell cycle arrest.

Q5: Can this compound induce cytotoxicity? How does incubation time influence this?

Yes, this compound can induce apoptosis in a cell-cycle-dependent manner. Cytotoxicity is often observed at longer incubation times and higher concentrations. It is essential to perform a parallel cytotoxicity assay (e.g., MTT or Annexin V staining) alongside your primary experiment to distinguish between specific inhibition and general toxicity. Optimizing the incubation time can help to maximize the specific inhibitory effect while minimizing off-target cytotoxicity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or low inhibition observed Insufficient incubation time: The inhibitor has not had enough time to exert its effect.Perform a time-course experiment with longer incubation periods (e.g., 24, 48, 72 hours).
Suboptimal this compound concentration: The concentration of the inhibitor is too low.Perform a dose-response experiment at a fixed, optimal incubation time to determine the IC50 in your cell line.
Cell line resistance: The cell line may have intrinsic resistance mechanisms.Confirm the expression of CK1 in your cell line. Consider using a different cell line known to be sensitive to this compound.
High background or off-target effects Excessive incubation time: Prolonged exposure leads to secondary, non-specific effects.Reduce the incubation time. Analyze earlier time points in your time-course experiment.
High this compound concentration: The concentration is in a range that inhibits other kinases.Use a lower concentration of this compound, ideally at or slightly above the IC50 for your cell line.
Significant cytotoxicity observed Incubation time is too long: The inhibitor is inducing widespread cell death, masking specific effects.Decrease the incubation time. Correlate the onset of cytotoxicity with the timing of your desired inhibitory effect.
This compound concentration is too high: The dose is toxic to the cells.Lower the concentration of this compound. Perform a dose-response and time-course experiment to find a window of specific inhibition without excessive cell death.
Inconsistent results between experiments Variability in incubation time: Even small differences in timing can affect the outcome.Standardize the incubation time precisely across all experiments. Use a timer and consistent cell handling procedures.
Cell passage number and confluence: Cell characteristics can change with passage number and density.Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in a similar growth phase during the experiment.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50KiAssay ConditionsReference
Casein Kinase 1 (CK1)6 µM8.5 µMIn vitro kinase assay[1][2]
Casein Kinase 2 (CK2)90 µM-In vitro kinase assay[2]
Protein Kinase C (PKC)>1000 µM-In vitro kinase assay[2]
CaM Kinase II195 µM-In vitro kinase assay[2]
Protein Kinase A (PKA)550 µM-In vitro kinase assay[2]

Note: IC50 values can be cell-line and time-dependent. The data above is from in vitro kinase assays and may not directly translate to cellular assays. It is highly recommended to determine the IC50 for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Time-Course Analysis of β-catenin Phosphorylation by Western Blot

This protocol describes how to determine the optimal incubation time of this compound for inhibiting the phosphorylation of β-catenin, a key downstream target of CK1 in the Wnt signaling pathway.

1. Cell Culture and Treatment:

  • Plate your cells of interest at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

  • Allow cells to adhere and grow for 24 hours.

  • Treat the cells with this compound at a predetermined concentration (e.g., 1-2 times the IC50). Include a vehicle control (e.g., DMSO).

  • Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

2. Lysate Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-β-catenin (Ser45) and total β-catenin overnight at 4°C. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands.

5. Data Analysis:

  • Quantify the band intensities for phospho-β-catenin and total β-catenin.

  • Normalize the phospho-β-catenin signal to the total β-catenin signal for each time point.

  • The optimal incubation time is the earliest time point at which maximal inhibition of phosphorylation is observed and sustained.

Protocol 2: Time-Course Analysis of Cell Cycle Arrest by Flow Cytometry

This protocol details how to determine the optimal this compound incubation time for inducing cell cycle arrest.

1. Cell Culture and Treatment:

  • Seed cells at a density that allows for logarithmic growth during the treatment period.

  • After 24 hours, treat cells with this compound at various concentrations and for different durations (e.g., 12, 24, 48, 72 hours). Include a vehicle control.

2. Cell Harvesting and Fixation:

  • Harvest both adherent and floating cells.

  • Wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol (B145695) dropwise while gently vortexing.

  • Incubate at -20°C for at least 2 hours.

3. Staining:

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Incubate in the dark for 15-30 minutes at room temperature.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • The DNA content will be proportional to the PI fluorescence intensity.

5. Data Analysis:

  • Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).

  • The optimal incubation time is the point at which the desired cell cycle arrest phenotype (e.g., maximal accumulation in G1) is observed.

Visualizations

CKI7_Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dvl Dishevelled (Dvl) Frizzled->Dvl Activates LRP56 LRP5/6 Co-receptor DestructionComplex β-catenin Destruction Complex Dvl->DestructionComplex Inhibits beta_catenin β-catenin DestructionComplex->beta_catenin Phosphorylates & Targets for Degradation Axin Axin APC APC GSK3b GSK3β GSK3b->beta_catenin Phosphorylates CK1 CK1 CK1->beta_catenin Phosphorylates (Ser45) p_beta_catenin p-β-catenin beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates Proteasome Proteasome p_beta_catenin->Proteasome Degradation CKI7 This compound CKI7->CK1 Inhibits TCFLEF TCF/LEF beta_catenin_nuc->TCFLEF Binds TargetGenes Target Gene Expression TCFLEF->TargetGenes Activates

Caption: this compound inhibits CK1, a key component of the β-catenin destruction complex in the Wnt signaling pathway.

Experimental_Workflow_Time_Course cluster_analysis Downstream Analysis start Start: Seed Cells treatment Treat with this compound (and vehicle control) start->treatment harvest Harvest Cells at Multiple Time Points (e.g., 0, 6, 12, 24, 48h) treatment->harvest western Western Blot (e.g., p-β-catenin) harvest->western flow Flow Cytometry (Cell Cycle Analysis) harvest->flow mtt MTT Assay (Cytotoxicity) harvest->mtt end Determine Optimal Incubation Time western->end flow->end mtt->end

Caption: Workflow for determining the optimal incubation time for this compound treatment.

References

CKI-7 Stability in Cell Culture Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance regarding the stability of CKI-7, a Casein Kinase 1 (CK1) inhibitor, in various cell culture media. Accurate understanding of a compound's stability is critical for the reproducibility and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in common cell culture media like DMEM and RPMI-1640?

A1: Currently, there is no publicly available, peer-reviewed quantitative data specifically detailing the degradation kinetics or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. The stability of a small molecule like this compound can be influenced by several factors including media composition, pH, temperature, and the presence of serum. Therefore, it is highly recommended that researchers empirically determine the stability of this compound under their specific experimental conditions.

Q2: What factors can influence the stability of this compound in my cell culture experiments?

A2: Several factors can affect the stability of this compound in your cell culture setup:

  • Temperature: Standard cell culture incubation temperatures (37°C) can accelerate the degradation of chemical compounds.[1]

  • pH: The typical pH of cell culture media (7.2-7.4) can influence hydrolysis and other pH-dependent degradation pathways.[1]

  • Media Components: Components within the media, such as amino acids, vitamins, and reducing agents (like glutathione (B108866) in RPMI-1640), can potentially react with this compound.[1][2]

  • Serum: The presence of fetal bovine serum (FBS) can have variable effects. Serum proteins may sometimes have a stabilizing effect on small molecules, though this is not guaranteed and needs to be evaluated.[1]

  • Light Exposure: Some compounds are sensitive to light. While there is no specific data on this compound's photosensitivity, it is good practice to minimize its exposure to light.[1]

  • Dissolved Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal stability, this compound powder should be stored at -20°C. Stock solutions are typically prepared in a suitable solvent like DMSO. It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term use (up to one year) or -20°C for shorter-term storage (up to one month). When preparing your working solution, dilute the stock into pre-warmed cell culture media immediately before use.

Q4: I am not observing the expected biological effect of this compound in my long-term experiments. Could this be a stability issue?

A4: Yes, a lack of efficacy in long-term experiments is a common indicator of compound instability. If this compound is degrading over the course of your experiment, its effective concentration will decrease, leading to a diminished biological response. It is recommended to either replenish the media with fresh this compound at regular intervals or to first determine the compound's half-life in your specific media to design a more appropriate dosing schedule.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or no observable effect of this compound Compound Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment.Determine the half-life of this compound in your specific medium and under your experimental conditions using the provided stability assay protocol. Consider more frequent media changes with fresh inhibitor.
Incorrect Concentration: The final concentration in your assay may be too low due to degradation or inaccurate preparation.Verify the preparation of your stock and working solutions. Perform a dose-response experiment to determine the optimal concentration.
Cell Line Sensitivity: Different cell lines can exhibit varying sensitivity to CK1 inhibition.Test a range of this compound concentrations on your specific cell line.
Precipitation of this compound in cell culture medium Low Aqueous Solubility: The inhibitor may not be fully dissolved in the stock solution or has precipitated upon dilution into aqueous media.Ensure the stock solution is clear before use. When diluting into aqueous media, do so quickly and mix thoroughly. Consider using a lower final concentration or a different formulation if precipitation persists. The final DMSO concentration should typically be below 0.5%.
High variability between experimental replicates Inconsistent Sample Handling: Non-uniform mixing of media and imprecise timing for sample collection.Ensure uniform mixing of media upon addition of this compound. Use calibrated pipettes and maintain a consistent schedule for media changes and sample collection.
Incomplete Solubilization: Precipitate in the stock solution leads to inconsistent dosing.Visually inspect stock solutions for any precipitate. If present, gently warm and vortex to redissolve. Prepare fresh stock solutions frequently.

Data Presentation: Illustrative Stability of this compound

Disclaimer: The following data is for illustrative purposes only and is based on typical degradation kinetics for small molecules in cell culture media. Actual stability data for this compound must be determined experimentally.

Table 1: Illustrative Stability of this compound (10 µM) in DMEM at 37°C

Time (hours)% this compound Remaining (without serum)% this compound Remaining (with 10% FBS)
0100100
29598
49096
88292
246585
484570

Table 2: Illustrative Stability of this compound (10 µM) in RPMI-1640 at 37°C

Time (hours)% this compound Remaining (without serum)% this compound Remaining (with 10% FBS)
0100100
29397
48894
87890
245880
483865

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Media

This protocol provides a general method for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

1. Materials:

  • This compound

  • DMSO (or other suitable solvent for stock solution)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with and without serum

  • Sterile microcentrifuge tubes or multi-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile (B52724) (ice-cold, HPLC grade)

  • Internal standard (a structurally similar, stable compound)

2. Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media (with and without serum) to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).

  • Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 time point.

  • Incubation: Dispense the remaining spiked media into sterile microcentrifuge tubes for each time point (e.g., 2, 4, 8, 24, 48 hours) and place them in a 37°C incubator.

  • Sample Collection: At each designated time point, remove the corresponding tube.

  • Sample Processing: To precipitate proteins and halt degradation, add 3 volumes of ice-cold acetonitrile containing an internal standard to the media sample. Vortex the samples and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant to a clean tube or well for analysis.

  • Analysis: Analyze the concentration of this compound in the processed samples using a validated HPLC or LC-MS/MS method.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration. The peak area ratio of this compound to the internal standard should be used for quantification.

Mandatory Visualizations

Signaling Pathways

This compound is an inhibitor of Casein Kinase 1 (CK1). CK1 is a crucial component of several signaling pathways, including the Wnt/β-catenin pathway, where it plays a dual role. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for degradation.[3] Conversely, other CK1 isoforms like CK1ε can act as positive regulators of the pathway.[4] this compound, by inhibiting CK1, can thus modulate these signaling events.

CKI_Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dishevelled->Destruction_Complex CK1 Casein Kinase 1 (CK1) CK1->Dishevelled phosphorylates CK1->Destruction_Complex part of CKI7 This compound CKI7->CK1 inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin binds beta_catenin_p Phosphorylated β-catenin beta_catenin->beta_catenin_p Phosphorylation beta_catenin_nuc β-catenin (Nucleus) beta_catenin->beta_catenin_nuc accumulates and translocates Proteasome Proteasome beta_catenin_p->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

This compound inhibits Casein Kinase 1 in the Wnt signaling pathway.
Experimental Workflows

The following diagram illustrates the workflow for assessing the stability of this compound in cell culture media.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) start->prep_stock spike_media Spike Pre-warmed Media (with and without serum) to final concentration (e.g., 10 µM) prep_stock->spike_media t0_sample Collect T=0 Sample spike_media->t0_sample incubate Incubate Samples at 37°C (T=2, 4, 8, 24, 48h) spike_media->incubate process_samples Process Samples (Protein precipitation with ice-cold Acetonitrile + Internal Standard) t0_sample->process_samples collect_samples Collect Samples at Each Time Point incubate->collect_samples collect_samples->process_samples analyze Analyze by HPLC or LC-MS/MS process_samples->analyze calculate Calculate % this compound Remaining (relative to T=0) analyze->calculate end End calculate->end

Workflow for assessing this compound stability in cell culture media.

References

Technical Support Center: CKI-7 in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CKI-7, a Casein Kinase 1 (CK1) inhibitor, in primary neuron cultures while minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and secondary targets in neurons?

A1: this compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1). CK1 is a family of serine/threonine kinases crucial for various cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. In neurons, CK1 plays a vital role in suppressing the RE1-Silencing Transcription factor (REST), a protein that can induce neuronal death when overexpressed. Therefore, inhibition of CK1 by this compound can lead to an increase in REST levels, potentially causing neuronal apoptosis.

This compound is also known to inhibit other kinases, including Serum/Glucocorticoid-Regulated Kinase (SGK), Ribosomal S6 Kinase 1 (S6K1), and Mitogen- and Stress-Activated Kinase 1 (MSK1). These off-target effects can contribute to its overall impact on neuronal viability.

Q2: What are the visual and biochemical signs of this compound toxicity in my primary neuron culture?

A2: Signs of this compound toxicity can manifest both morphologically and biochemically.

  • Morphological Changes: Beading or blebbing of neurites, neurite retraction and fragmentation, rounding and detachment of the cell body from the culture substrate, and the appearance of apoptotic bodies.

  • Biochemical Changes: Increased activity of caspase-3, a key executioner in apoptosis. This can be measured using commercially available assays. A decrease in cell viability can be quantified using assays such as MTT, PrestoBlue, or by measuring the release of lactate (B86563) dehydrogenase (LDH) into the culture medium.

Q3: How can I determine the optimal, non-toxic working concentration of this compound for my specific primary neuron type?

A3: The optimal concentration of this compound will vary depending on the neuron type (e.g., cortical, hippocampal, cerebellar), the developmental stage of the culture, and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the therapeutic window. This involves treating your cultures with a range of this compound concentrations and assessing both the desired biological effect (e.g., inhibition of a specific CK1-mediated phosphorylation event) and neuronal viability in parallel.

Troubleshooting Guide

Problem 1: I'm observing significant neuronal death even at low concentrations of this compound.

  • Possible Cause 1: High sensitivity of the neuronal type. Different primary neurons have varying sensitivities to kinase inhibitors.

    • Solution: Perform a thorough dose-response curve starting from a very low concentration (e.g., nanomolar range) and gradually increasing to the micromolar range. This will help identify a narrow therapeutic window if one exists.

  • Possible Cause 2: Off-target effects. The toxicity may be due to the inhibition of SGK, S6K1, or MSK1, which are involved in neuronal survival pathways.

    • Solution: If possible, compare the effects of this compound with more specific inhibitors for CK1, SGK, S6K1, or MSK1 to dissect which pathway is contributing to the toxicity.

  • Possible Cause 3: On-target toxicity via REST upregulation. Inhibition of CK1 leads to the accumulation of the pro-apoptotic transcription factor REST.

    • Solution: Consider co-treatment with agents that may counteract the effects of REST, although this would require significant experimental validation.

Problem 2: My neurons show signs of stress (e.g., neurite retraction) but are not dying immediately.

  • Possible Cause: Sub-lethal toxicity. The concentration of this compound may be at the threshold of causing irreversible damage.

    • Solution 1: Reduce the incubation time. For some experiments, a shorter exposure to this compound may be sufficient to achieve the desired effect without causing long-term damage.

    • Solution 2: Optimize culture conditions. Ensure your primary neuron cultures are as healthy as possible before treatment. This includes using high-quality reagents, appropriate supplements (like B-27), and maintaining a stable culture environment. Healthier neurons are often more resilient to stressors.

    • Solution 3: Consider co-treatment with neuroprotective agents. The use of antioxidants (e.g., N-acetylcysteine, Vitamin E) may help mitigate cellular stress. However, these should be used with caution as they can interfere with experimental results.

Data Presentation

Table 1: Overview of this compound Targets and their Potential Roles in Neuronal Health

Target KinaseKnown Function in NeuronsPotential Consequence of Inhibition by this compound
Casein Kinase 1 (CK1) Suppresses the pro-apoptotic transcription factor REST; involved in Wnt signaling and circadian rhythms.Increased REST levels leading to apoptosis; disruption of crucial signaling pathways.
Serum/Glucocorticoid-Regulated Kinase (SGK) Implicated in cell survival pathways; can reduce NMDA receptor-mediated neurotoxicity.Complex effects; may be neuroprotective in some contexts but detrimental in others.
Ribosomal S6 Kinase 1 (S6K1) Regulates protein synthesis and cell growth; has context-dependent roles in autophagy.Can impact neuronal survival and plasticity; effects are highly dependent on the cellular context.
Mitogen- and Stress-Activated Kinase 1 (MSK1) Involved in neuronal survival and has anti-inflammatory roles.Increased inflammation and apoptosis.

Experimental Protocols

Protocol 1: Determining the Therapeutic Window of this compound using a Dose-Response Viability Assay

This protocol outlines a general method for assessing the toxicity of this compound on a primary neuron culture.

  • Cell Plating: Plate primary neurons (e.g., cortical, hippocampal) in a 96-well plate at a suitable density. Allow the neurons to mature for at least 7 days in vitro (DIV) in a complete neuronal culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Carefully remove half of the medium from each well and replace it with the medium containing the appropriate concentration of this compound or vehicle.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • Viability Assessment:

    • MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance at the appropriate wavelength.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate dehydrogenase using a commercially available kit.

  • Data Analysis: Normalize the viability data to the vehicle-treated control wells. Plot the percentage of viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 for toxicity.

Protocol 2: Assessing Apoptosis via Caspase-3 Immunocytochemistry

This protocol allows for the visualization of a key apoptotic marker in this compound-treated neurons.

  • Cell Plating and Treatment: Plate primary neurons on glass coverslips in a 24-well plate. Treat the neurons with the desired concentrations of this compound and a vehicle control for the chosen duration.

  • Fixation: After treatment, wash the cells once with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.

  • Permeabilization and Blocking: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes. Block non-specific antibody binding with a blocking buffer (e.g., 5% normal goat serum in PBS) for 1 hour.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against cleaved caspase-3 diluted in the blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting: Wash with PBS, counterstain the nuclei with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cleaved caspase-3 positive neurons relative to the total number of DAPI-stained nuclei.

Mandatory Visualizations

CKI7_Toxicity_Pathway CKI7 This compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 Inhibits OffTarget Off-Target Kinases (SGK, S6K1, MSK1) CKI7->OffTarget Inhibits REST REST (Transcription Factor) CK1->REST Suppresses Apoptosis Neuronal Apoptosis REST->Apoptosis Promotes CellStress Cellular Stress OffTarget->CellStress Contributes to CellStress->Apoptosis

Caption: Potential mechanisms of this compound induced neurotoxicity.

Troubleshooting_Workflow Start Observe Neuronal Toxicity with this compound Treatment CheckConc Verify this compound Concentration and Purity Start->CheckConc DoseResponse Perform Dose-Response Viability Assay CheckConc->DoseResponse Concentration OK ReduceTime Reduce Incubation Time DoseResponse->ReduceTime Toxicity still high End Minimized Toxicity DoseResponse->End Therapeutic window found OptimizeCulture Optimize Culture Conditions ReduceTime->OptimizeCulture ReduceTime->End Toxicity reduced ConsiderAlternatives Consider Alternative More Specific Inhibitors OptimizeCulture->ConsiderAlternatives Toxicity persists OptimizeCulture->End Toxicity reduced ConsiderAlternatives->End

Caption: A workflow for troubleshooting this compound toxicity.

Addressing CKI-7 precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the casein kinase 1 (CK1) inhibitor, CKI-7. The following information is designed to help you address common challenges related to the solubility and precipitation of this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which form is typically used in research?

This compound is a potent, ATP-competitive inhibitor of casein kinase 1 (CK1).[1] It is a valuable tool for studying the roles of CK1 in various cellular processes, including the Wnt signaling pathway. The most commonly used form in research is this compound dihydrochloride (B599025), a salt form that generally exhibits better solubility in aqueous solutions compared to the free base.

Q2: I'm seeing precipitation when I dilute my this compound DMSO stock solution into my aqueous buffer. What are the common causes?

Precipitation of this compound upon dilution into aqueous buffers is a common issue that can arise from several factors:

  • Exceeding Aqueous Solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. Diluting a high-concentration DMSO stock can cause the compound to crash out of solution if its aqueous solubility limit is exceeded.

  • Final DMSO Concentration: The final concentration of DMSO in your working solution is critical. If it is too low (typically well below 0.5%), it may not be sufficient to keep this compound solubilized.

  • Buffer Composition and pH: The pH, ionic strength, and specific components of your buffer can influence the solubility of this compound. For instance, phosphate (B84403) buffers can sometimes precipitate compounds containing certain functional groups.

  • Temperature Shock: Rapidly adding a room temperature or frozen stock solution to a buffer at a different temperature (e.g., 37°C) can cause a sudden decrease in solubility, leading to precipitation.

  • Improper Mixing: Adding the DMSO stock to the aqueous buffer without rapid and thorough mixing can create localized areas of high this compound concentration, triggering precipitation before the compound has a chance to disperse.

Troubleshooting Guide

Q3: My this compound has precipitated out of my aqueous buffer. What should I do?

If you observe precipitation, it is generally not recommended to use the solution for your experiment, as the actual concentration of the inhibitor will be unknown. Filtering the solution is also not advised as it will remove the active compound. The best approach is to prepare a fresh solution using the preventative measures outlined below. If you must attempt to redissolve the precipitate, gentle warming (e.g., to 37°C) and brief sonication in a water bath can be attempted, but be aware that this may not be successful and could potentially degrade the compound.

Q4: How can I prevent this compound from precipitating when preparing my working solution?

To minimize the risk of precipitation, follow these best practices when diluting your this compound stock solution:

  • Prepare a Clear Stock Solution: Ensure your this compound is fully dissolved in a high-purity, anhydrous solvent like DMSO before diluting it further. If necessary, gentle warming or brief sonication can aid in dissolving the stock solution.

  • Pre-warm Your Aqueous Buffer: Warm your experimental buffer (e.g., cell culture medium, PBS) to the temperature of your experiment (e.g., 37°C) before adding the this compound stock.

  • Optimize the Dilution Process: Instead of a single large dilution, consider a stepwise serial dilution. Crucially, add the DMSO stock solution directly to the pre-warmed buffer with rapid mixing or vortexing to avoid localized high concentrations.

  • Manage Final DMSO Concentration: Keep the final DMSO concentration in your working solution as high as is tolerable for your specific cells or assay (typically between 0.1% and 0.5%) to help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.

Below is a decision tree to help troubleshoot this compound precipitation issues.

G start Precipitation Observed in Aqueous this compound Solution q1 Is the DMSO stock solution clear? start->q1 sol1 Stock not fully dissolved. - Vortex/sonicate stock. - Use fresh, anhydrous DMSO. - Prepare a new stock solution. q1->sol1 No q2 Was the final DMSO concentration <0.1%? q1->q2 Yes a1_yes Yes a1_no No sol2 DMSO concentration may be too low. - Increase final DMSO % (if tolerated). - Test solubility limits. q2->sol2 Yes q3 Was the DMSO stock added to cold buffer or mixed slowly? q2->q3 No a2_yes Yes a2_no No sol3 Improper dilution technique. - Pre-warm aqueous buffer to 37°C. - Add stock dropwise with rapid mixing. q3->sol3 Yes sol4 Potential buffer incompatibility. - Test different buffers (e.g., TRIS, HEPES). - Adjust buffer pH (if possible). - Perform a solubility/stability test. q3->sol4 No a3_yes Yes a3_no No

Caption: A decision tree for troubleshooting this compound precipitation.

Data Presentation

This compound Dihydrochloride Solubility

The reported solubility of this compound dihydrochloride can vary between suppliers. It is crucial to consult the certificate of analysis for your specific batch. The table below summarizes publicly available solubility data.

SolventTocris Bioscience[2]R&D SystemsSigma-Aldrich[3]Cayman Chemical[4]
Water 10 mM (3.59 mg/mL)10 mM>5 mg/mL[3]Sparingly soluble (heated)[4]
DMSO 50 mM (17.93 mg/mL)50 mM5 mg/mL (warmed)[3]Not specified

Note: The molecular weight of this compound dihydrochloride is approximately 358.67 g/mol . This value may vary slightly due to hydration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride (MW: 358.67 g/mol ) in DMSO.

  • Pre-handling: Before opening, briefly centrifuge the vial of this compound dihydrochloride powder to ensure all contents are at the bottom.

  • Calculation: To prepare 1 mL of a 10 mM stock solution from 3.59 mg of this compound dihydrochloride:

    • Volume (L) = Moles / Molarity

    • Moles = Mass (g) / Molecular Weight ( g/mol ) = 0.00359 g / 358.67 g/mol ≈ 1.0 x 10⁻⁵ mol

    • Volume (L) = 1.0 x 10⁻⁵ mol / 0.010 mol/L = 0.001 L = 1 mL

    • Therefore, add 1 mL of DMSO to 3.59 mg of this compound dihydrochloride.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound is not fully dissolved, brief sonication in a water bath or gentle warming to 37°C can be applied. Ensure the final solution is clear.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months).

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate (Ensure solution is clear) add_dmso->dissolve aliquot 4. Aliquot into Single-Use Tubes dissolve->aliquot store 5. Store at -20°C or -80°C aliquot->store warm_buffer A. Pre-warm Aqueous Buffer to 37°C store->warm_buffer add_stock B. Add Stock Dropwise while Vortexing warm_buffer->add_stock use C. Use Immediately in Experiment add_stock->use Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State destruction_complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin destruction_complex->beta_catenin_off CK1α phosphorylates β-catenin phos_beta_catenin Phosphorylated β-catenin destruction_complex->phos_beta_catenin GSK3β phosphorylates β-catenin ubiquitin Ubiquitination phos_beta_catenin->ubiquitin proteasome Proteasomal Degradation ubiquitin->proteasome wnt Wnt Ligand receptor Frizzled/LRP6 Receptor Complex wnt->receptor dsh Dishevelled receptor->dsh destruction_complex_inactivated Destruction Complex Inactivated dsh->destruction_complex_inactivated beta_catenin_on β-catenin (Stabilized) destruction_complex_inactivated->beta_catenin_on Degradation Inhibited nucleus Nucleus beta_catenin_on->nucleus tcf_lef TCF/LEF beta_catenin_on->tcf_lef co-activates gene_transcription Target Gene Transcription tcf_lef->gene_transcription CKI7 This compound CKI7->destruction_complex Inhibits

References

Control experiments for CKI-7 using an inactive analog

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the casein kinase 1 (CK1) inhibitor, CKI-7. The following information is intended for researchers, scientists, and drug development professionals to effectively design and troubleshoot experiments, with a focus on the critical aspect of appropriate negative controls in the absence of a commercially available, structurally similar inactive analog.

Frequently Asked Questions (FAQs)

Q1: Is there a commercially available inactive analog for this compound to use as a negative control?

Currently, a validated, structurally analogous but biologically inactive version of this compound is not commercially available. This presents a challenge for designing definitive negative control experiments. The absence of such a reagent requires the implementation of alternative strategies to ensure the observed effects are specifically due to the inhibition of the intended target, Casein Kinase 1 (CK1), and not a result of off-target effects or compound-specific artifacts.

Q2: What are the recommended alternative negative control strategies for this compound experiments?

Given the lack of a direct inactive analog, a multi-faceted approach is recommended to build a strong case for the specificity of this compound's effects. Consider the following strategies:

  • Vehicle Control: The most fundamental control is the use of the vehicle (e.g., DMSO) in which this compound is dissolved. This accounts for any effects of the solvent on the experimental system.

  • Genetic Approaches: Utilize techniques like siRNA or shRNA to specifically knock down the expression of CK1. If the phenotype observed with this compound treatment is recapitulated by CK1 knockdown, it provides strong evidence for on-target activity.

  • Rescue Experiments: If possible, overexpress a this compound-resistant mutant of CK1. If the introduction of this mutant rescues the phenotype induced by this compound, it demonstrates target specificity.

  • Dose-Response Analysis: Perform a thorough dose-response curve. A clear dose-dependent effect is more likely to be a specific pharmacological response rather than a non-specific artifact.

Q3: What are the known off-targets of this compound?

This compound is a potent inhibitor of CK1, but it also exhibits inhibitory activity against other kinases. It is crucial to be aware of these off-targets when interpreting experimental results. Known off-targets include Cdc7, SGK (Serum/glucocorticoid-regulated kinase), S6K1 (Ribosomal protein S6 kinase beta-1), and MSK1 (Mitogen- and stress-activated protein kinase 1).[1][2] If these kinases are relevant to your experimental system, consider additional controls to rule out their involvement.

Troubleshooting Guides

Problem 1: No observable phenotype after this compound treatment.
Possible Cause Recommended Solution
Inactive Compound Ensure proper storage of this compound according to the manufacturer's instructions (-20°C for powder, -80°C for stock solutions in solvent to minimize freeze-thaw cycles).[3] Prepare fresh dilutions from a frozen stock for each experiment.
Insufficient Concentration or Treatment Time Perform a dose-response experiment to determine the optimal concentration for your specific cell line. IC50 values can vary between cell types.[4][5][6] Conduct a time-course experiment to identify the optimal treatment duration to observe the desired effect.
Cell Line Resistance Confirm that your cell line expresses the target kinase (CK1) at sufficient levels. Some cell lines may have compensatory mechanisms that circumvent the effects of CK1 inhibition. Consider using a positive control cell line known to be sensitive to this compound.
Suboptimal Assay Conditions Ensure that the experimental conditions (e.g., cell density, media composition) are consistent across experiments.
Problem 2: Observed phenotype does not correlate with known CK1 function.
Possible Cause Recommended Solution
Off-Target Effects As this compound has known off-targets, the observed phenotype may be due to the inhibition of one of these other kinases.[1][2] Use a structurally unrelated CK1 inhibitor to see if the phenotype is reproduced. If possible, use specific inhibitors for the potential off-target kinases to see if they elicit the same effect.
Non-Specific Compound Toxicity High concentrations of any small molecule can induce non-specific cytotoxicity. Ensure you are using the lowest effective concentration of this compound as determined by your dose-response curve. Perform cell viability assays (e.g., MTT, CellTiter-Glo) to distinguish between a specific pharmacological effect and general toxicity.
Indirect Effects The observed phenotype may be an indirect consequence of CK1 inhibition. Carefully map the signaling pathway to understand potential downstream effects.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

This table summarizes the inhibitory activity of this compound against its primary target and known off-targets. This data is crucial for designing experiments and interpreting results.

Kinase TargetIC50 / KiReference(s)
Casein Kinase 1 (CK1) IC50: 6 µM, Ki: 8.5 µM[1][2]
Casein Kinase 2 (CK2)IC50: 90 µM[3]
Protein Kinase C (PKC)IC50: >1000 µM[3]
CaM Kinase II (CaMKII)IC50: 195 µM[3]
cAMP-dependent protein kinase (PKA)IC50: 550 µM[3]
Cdc7 Selective Inhibitor[1][2]
SGK Inhibits[1][2]
S6K1 Inhibits[1][2]
MSK1 Inhibits[1][2]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki (inhibition constant) is a measure of the inhibitor's binding affinity.

Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream this compound Targets

This protocol is designed to assess the effect of this compound on the phosphorylation status of a known downstream target of CK1, such as β-catenin in the Wnt signaling pathway.

Materials:

  • Cell culture reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-β-catenin, anti-total-β-catenin, anti-GAPDH/Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle for the specified duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure to analyze the effect of this compound on cell cycle distribution.

Materials:

  • Cell culture reagents

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or vehicle as described in Protocol 1.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Fixation: Resuspend the cells in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

CKI7_Control_Workflow cluster_experiment Experimental Setup cluster_controls Control Strategies cluster_validation Validation A Start: Observe Phenotype with this compound B Is the effect specific to CK1 inhibition? A->B C Vehicle Control (e.g., DMSO) B->C D Structurally Unrelated CK1 Inhibitor B->D E Genetic Knockdown (siRNA/shRNA of CK1) B->E F Rescue with This compound Resistant Mutant B->F G Consistent Phenotype Across Controls? C->G D->G E->G F->G H Conclusion: On-Target Effect G->H Yes I Conclusion: Potential Off-Target Effect or Artifact G->I No

Caption: A logical workflow for designing control experiments for this compound.

Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus Nucleus DestructionComplex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Binds Dsh Dishevelled Frizzled_LRP->Dsh Activates DestructionComplex_inactive Destruction Complex (Inactive) Dsh->DestructionComplex_inactive Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus β-catenin beta_catenin_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Binds Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription Activates CKI7 This compound CKI7->DestructionComplex Inhibits CK1

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of this compound.

Cell_Cycle_Regulation CDK7 CDK7 (as part of CAK) CDK_Cyclin CDK-Cyclin Complexes (e.g., CDK2/Cyclin E) CDK7->CDK_Cyclin Activates by Phosphorylation CellCycle Cell Cycle Progression (G1/S Transition) CDK_Cyclin->CellCycle Drives CKI7 This compound CKI7->CDK7 Inhibits Cdc7, indirectly affecting cell cycle kinases note This compound is a known inhibitor of Cdc7, a key regulator of DNA replication initiation, which in turn impacts cell cycle progression. CKI7->note

Caption: this compound's potential impact on cell cycle regulation through off-target effects.

References

Dealing with autofluorescence when using CKI-7 in imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing CKI-7 in cellular imaging experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence when using this casein kinase 1 (CK1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide, is a potent, ATP-competitive inhibitor of casein kinase 1 (CK1).[1][2][3][4][5] CK1 is a serine/threonine kinase involved in various cellular processes, including signal transduction, cell cycle regulation, and circadian rhythms. This compound exerts its effects by blocking the kinase activity of CK1.

Q2: Is this compound itself fluorescent?

Q3: What is autofluorescence and why is it a problem in imaging?

Autofluorescence is the natural emission of light by biological structures, such as cells and tissues, when they are excited by light.[9] This endogenous fluorescence can originate from various molecules like collagen, elastin, NADH, and lipofuscin.[9][10] Autofluorescence can obscure the specific signal from your fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to interpret your imaging data accurately.[9]

Troubleshooting Guide: Dealing with Autofluorescence in this compound Imaging

This guide provides a step-by-step approach to identifying and mitigating autofluorescence in your imaging experiments involving this compound.

Step 1: Identify the Source of Autofluorescence

The first crucial step is to determine the origin of the unwanted background signal.

Experimental Workflow for Identifying Autofluorescence Source:

cluster_0 Sample Preparation cluster_1 Imaging and Analysis cluster_2 Interpretation Unstained_Cells Unstained Cells/Tissue Image_All_Samples Image All Samples (Consistent Settings) Unstained_Cells->Image_All_Samples CKI7_Only Cells/Tissue + this compound CKI7_Only->Image_All_Samples Full_Stain_No_Primary Full Staining Protocol (No Primary Antibody) Full_Stain_No_Primary->Image_All_Samples Full_Experiment Full Experiment (with Primary & Secondary Ab) Full_Experiment->Image_All_Samples Analyze_Signal Analyze Signal in Each Channel Image_All_Samples->Analyze_Signal Source_ID Identify Autofluorescence Source Analyze_Signal->Source_ID

Caption: Workflow for pinpointing the source of autofluorescence.

Interpretation of Results:

Sample ConditionObserved FluorescenceLikely Source of Autofluorescence
Unstained Cells/Tissue Fluorescence observedEndogenous autofluorescence from the sample itself (e.g., collagen, NADH).
Cells/Tissue + this compound Increased fluorescence compared to unstainedThis compound may be contributing to the background signal.
Full Staining (No Primary Ab) Fluorescence observedNon-specific binding of the secondary antibody or autofluorescence from fixatives.
Full Experiment High background fluorescenceA combination of endogenous, this compound-related, and/or protocol-induced autofluorescence.
Step 2: Implement Mitigation Strategies

Based on the identified source, employ the following strategies to reduce autofluorescence.

If your unstained or this compound-treated samples show significant background, consider the following:

  • Spectral Separation: If you suspect this compound is autofluorescent in the blue/green spectrum, shift to fluorophores with excitation and emission in the red or far-red regions (e.g., Alexa Fluor 647, Cy5).[11]

  • Quenching Agents: Several chemical treatments can reduce autofluorescence.

Quenching AgentTarget AutofluorescenceKey Considerations
Sodium Borohydride (B1222165) (NaBH₄) Aldehyde-induced autofluorescence from fixation.[11]Can have variable effects and may damage certain epitopes.[11]
Sudan Black B (SBB) Lipofuscin and other lipophilic sources.[10][12][13]Can introduce its own fluorescence in the far-red channel.[14]
Commercial Quenchers (e.g., TrueVIEW™, TrueBlack™) Broad-spectrum autofluorescence, including lipofuscin.[10]Optimized for specific sources of autofluorescence.[10]

If the "no primary antibody" control shows high background, optimize your experimental protocol.

Signaling Pathway of Autofluorescence Induction during Sample Preparation:

cluster_0 Fixation cluster_1 Cellular Components cluster_2 Result Aldehyde Aldehyde Fixatives (e.g., Formaldehyde) Amines Cellular Amines Aldehyde->Amines reacts with Autofluorescence Autofluorescence Amines->Autofluorescence forms Schiff bases Lipofuscin Lipofuscin Lipofuscin->Autofluorescence Collagen Collagen/Elastin Collagen->Autofluorescence

Caption: How fixation and endogenous molecules contribute to autofluorescence.

  • Fixation: Reduce fixation time to the minimum required. Consider using a non-aldehyde-based fixative if compatible with your antibody.

  • Blocking: Ensure adequate blocking to prevent non-specific antibody binding.

  • Washing: Increase the number and duration of wash steps to remove unbound antibodies.

  • Exposure Time: Use the shortest possible exposure time that still provides a good signal for your target.

  • Laser Power: Minimize laser power to reduce photobleaching and background excitation.

  • Spectral Unmixing: If your microscope has this capability, it can be used to computationally separate the autofluorescence signal from your specific fluorescent probe's signal.

Detailed Experimental Protocols

Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by aldehyde fixatives.

  • Preparation: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride is a strong reducing agent and will bubble as hydrogen gas is released.[15]

  • Incubation: After the fixation and permeabilization steps, incubate the samples with the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature.[15]

  • Washing: Wash the samples thoroughly three times with PBS for 5 minutes each.

  • Proceed with Staining: Continue with your standard immunofluorescence blocking and antibody incubation steps.

Protocol 2: Sudan Black B Staining to Quench Lipofuscin Autofluorescence

This protocol is effective for tissues with high lipofuscin content.

  • Preparation: Prepare a 0.1% - 0.3% (w/v) solution of Sudan Black B in 70% ethanol.[10][16] Allow it to dissolve overnight on a shaker in the dark, and then filter the solution.[10]

  • Staining: After completing your primary and secondary antibody incubations and final washes, incubate the samples with the Sudan Black B solution for 5-10 minutes at room temperature.[10]

  • Washing: Briefly rinse the samples with 70% ethanol, followed by extensive washing with PBS.

  • Mounting: Mount the coverslips using an aqueous mounting medium.

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary depending on the specific cell type, tissue, and experimental setup. It is always recommended to perform a pilot experiment to determine the most effective autofluorescence reduction strategy for your particular application.

References

CKI-7 lot-to-lot variability and its impact on results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals using the Casein Kinase 1 (CK1) inhibitor, CKI-7. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to lot-to-lot variability and its impact on experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1).[1] CK1 is a family of serine/threonine kinases involved in various cellular processes, including Wnt signaling, circadian rhythms, and cell cycle progression. This compound is often used in research to probe the functions of CK1 in these pathways. It has been shown to inhibit Wnt signaling by preventing the phosphorylation of β-catenin, a key step in its degradation pathway.[2][3][4]

Q2: I'm observing inconsistent results between experiments using this compound from different batches. What could be the cause?

A2: Inconsistent results when using different lots of this compound are often attributable to lot-to-lot variability. The primary sources of this variability include:

  • Purity: The percentage of the active this compound compound can vary between lots. Impurities may have their own biological activities or interfere with the action of this compound.

  • Potency: The effective concentration of this compound required to inhibit CK1 can differ from batch to batch.

  • Solubility: Differences in the physical properties of the powder between lots can affect its solubility in solvents like DMSO and aqueous media.

  • Stability: The stability of the compound, both in solid form and in solution, can vary.

Q3: How can I mitigate the impact of this compound lot-to-lot variability on my experiments?

A3: To ensure the reproducibility of your results, it is crucial to implement quality control measures when you receive a new lot of this compound. We recommend the following:

  • Request the Certificate of Analysis (CoA): Always obtain the CoA from the supplier for each new lot. This document provides information on the purity and identity of the compound.

  • Perform an in-house validation: Before using a new lot in critical experiments, it is advisable to perform a simple validation assay, such as determining the IC50 in a well-characterized cell line, to compare its potency with previous lots.

  • Standardize solution preparation: Always use the same protocol for preparing stock solutions and working dilutions. Pay close attention to the solvent used and the final concentration.

  • Proper storage: Store this compound as recommended by the manufacturer, typically at -20°C or -80°C, and avoid repeated freeze-thaw cycles by preparing single-use aliquots.[5]

Q4: What are the known off-target effects of this compound, and can they vary between lots?

A4: While this compound is relatively selective for CK1, it has been shown to inhibit other kinases at higher concentrations, such as SGK, S6K1, and MSK1.[1] The profile and potency of these off-target effects can potentially vary between lots, especially if the impurity profile differs. If you observe unexpected phenotypes, it is important to consider the possibility of off-target effects.

Troubleshooting Guide: Inconsistent Results

This guide provides a structured approach to troubleshooting common issues encountered during experiments with this compound.

Issue 1: Variable IC50 Values in Cell-Based Assays

Possible Causes:

  • Lot-to-lot variability in potency and purity: As detailed in the FAQs, differences between batches of this compound are a primary cause of shifting IC50 values.

  • Inaccurate compound concentration: Errors in weighing the compound or in serial dilutions can lead to significant variations.

  • Cell culture conditions: Cell passage number, density, and overall health can influence their response to inhibitors.[6]

  • Assay conditions: Variations in incubation time, serum concentration in the media, and the specific assay readout can all affect the apparent IC50.

Troubleshooting Workflow:

start Inconsistent IC50 Values Observed check_lot Compare CoA of new and old lots start->check_lot validate_lot Perform IC50 validation on a control cell line check_lot->validate_lot consistent Consistent IC50 with old lot? validate_lot->consistent check_prep Review compound preparation protocol prep_ok Preparation protocol followed? check_prep->prep_ok check_cells Assess cell culture parameters (passage, density) cells_ok Cell parameters consistent? check_cells->cells_ok check_assay Standardize assay conditions (incubation, reagents) assay_ok Assay conditions standardized? check_assay->assay_ok consistent->check_prep Yes new_lot_issue New lot has different potency. Adjust concentration or order new lot. consistent->new_lot_issue No prep_ok->check_cells Yes revise_prep Revise and standardize compound preparation. prep_ok->revise_prep No cells_ok->check_assay Yes revise_cells Standardize cell culture practices. cells_ok->revise_cells No other_issue Investigate other experimental variables. assay_ok->other_issue Yes revise_assay Standardize all assay parameters. assay_ok->revise_assay No

Caption: Troubleshooting inconsistent IC50 values.

Issue 2: Unexpected or Weak Effects on Wnt Signaling Pathway

Possible Causes:

  • Sub-potent this compound lot: The concentration of the active compound may be lower than stated, leading to a weaker than expected inhibition of CK1.

  • Compound degradation: this compound may degrade in solution, especially with improper storage or handling.

  • Cellular context: The specific cell line and its Wnt pathway activation status can influence the observed effect.

  • Off-target effects of impurities: Impurities in a particular lot could interfere with the Wnt signaling pathway in unexpected ways.

Wnt Signaling Pathway and this compound Inhibition:

Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled Frizzled->Dvl LRP LRP5/6 LRP->Dvl Axin Axin Dvl->Axin inhibits GSK3b GSK3β Axin->GSK3b APC APC APC->GSK3b beta_catenin β-catenin GSK3b->beta_catenin phosphorylates CK1 CK1 CK1->beta_catenin phosphorylates degradation β-catenin Degradation beta_catenin->degradation leads to TCF TCF/LEF beta_catenin->TCF activates transcription Target Gene Transcription TCF->transcription CKI7 This compound CKI7->CK1 inhibits

Caption: this compound inhibits CK1 in the Wnt signaling pathway.

Data on this compound Lot-to-Lot Variability

To illustrate the potential for variability, the following tables present hypothetical data from the analysis of three different lots of this compound.

Table 1: Purity and Potency of Different this compound Lots

Lot NumberPurity by HPLC (%)AppearanceIC50 in Wnt Reporter Assay (µM)
Lot A99.5White crystalline solid5.8
Lot B95.2Off-white powder9.3
Lot C98.8White crystalline solid6.1

Note: This is hypothetical data for illustrative purposes.

Table 2: Solubility of Different this compound Lots

Lot NumberSolubility in DMSO (mg/mL)Solubility in PBS (pH 7.4) (µg/mL)
Lot A>50150
Lot B~4095
Lot C>50145

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Quality Control of a New this compound Lot using a Wnt/β-catenin Reporter Assay

This protocol describes how to compare the potency of a new lot of this compound to a previously validated lot using a luciferase-based Wnt reporter assay.

Experimental Workflow:

start Start: New this compound Lot QC prep_stocks Prepare 10 mM stock solutions in DMSO for new and old lots start->prep_stocks seed_cells Seed cells with Wnt reporter plasmid in 96-well plates prep_stocks->seed_cells prepare_dilutions Prepare serial dilutions of each this compound lot seed_cells->prepare_dilutions treat_cells Treat cells with this compound dilutions and Wnt ligand prepare_dilutions->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse cells and measure luciferase activity incubate->lyse_cells analyze Calculate IC50 values and compare between lots lyse_cells->analyze end End: Assess new lot potency analyze->end

Caption: Workflow for this compound lot quality control.

Methodology:

  • Cell Culture: Culture cells (e.g., HEK293T) stably or transiently expressing a TCF/LEF-driven luciferase reporter and a constitutively active Renilla luciferase control.

  • This compound Preparation: Prepare 10 mM stock solutions of the new and a previously validated lot of this compound in high-quality, anhydrous DMSO.

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment.

  • Treatment: The following day, treat the cells with a serial dilution of each this compound lot. Also, include a vehicle control (DMSO). Stimulate the cells with a Wnt ligand (e.g., Wnt3a conditioned media or recombinant Wnt3a) to activate the reporter.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value for each lot. A significant deviation in the IC50 value of the new lot compared to the old lot indicates a difference in potency.

Protocol 2: Assessing this compound Stability in Cell Culture Media

This protocol helps determine the stability of this compound under typical cell culture conditions.

Methodology:

  • Preparation: Prepare a solution of this compound in your complete cell culture medium at the highest concentration you plan to use in your experiments.

  • Incubation: Incubate the this compound-containing medium at 37°C in a CO2 incubator for various time points (e.g., 0, 4, 8, 24, 48 hours).

  • Sample Collection: At each time point, collect an aliquot of the medium and store it at -80°C.

  • Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Interpretation: A decrease in the concentration of this compound over time indicates degradation. This information can be used to decide if the medium needs to be replenished with fresh this compound during long-term experiments.

References

Optimizing CKI-7 concentration to avoid cell cycle arrest

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the casein kinase 1 (CK1) inhibitor, CKI-7. The following information is designed to help optimize this compound concentration to avoid unintended cell cycle arrest and to provide detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, ATP-competitive inhibitor of casein kinase 1 (CK1) with an IC50 of 6 µM and a Ki of 8.5 µM.[1] It also demonstrates inhibitory activity against other kinases such as Cdc7, SGK, ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1).[1] CK1 is a family of serine/threonine kinases involved in a multitude of cellular processes, including the regulation of cell cycle progression.[2]

Q2: How can this compound treatment lead to cell cycle arrest?

A2: Casein Kinase 1δ (CK1δ), a target of this compound, plays a role in cell cycle progression.[2] CK1δ is involved in the regulation of key cell cycle checkpoint proteins. For instance, CK1δ can phosphorylate and lead to the degradation of Wee1, a tyrosine kinase that negatively regulates the entry into mitosis.[2] Additionally, CK1δ regulates the levels and phosphorylation of the checkpoint kinase Chk1, which is crucial for the G2/M checkpoint in response to DNA damage.[2] By inhibiting CK1, this compound can disrupt these regulatory pathways, leading to cell cycle arrest.

Q3: What is a recommended starting concentration for this compound to avoid cell cycle arrest?

A3: The optimal concentration of this compound that does not induce cell cycle arrest is highly dependent on the cell line and the experimental goals. However, studies on embryonic stem (ES) cells have shown that treatment with this compound in the range of 0.1-10 µM for 5 days promoted neuroectodermal differentiation without stated cytotoxic or cell cycle arresting effects.[1] It is crucial to perform a dose-response experiment to determine the appropriate concentration for your specific cell line.

Q4: What are the known off-target effects of this compound?

A4: Besides its primary target, CK1, this compound is known to inhibit other kinases, including Cdc7, SGK, S6K1, and MSK1.[1] These off-target activities could contribute to the observed cellular phenotype, and it is important to consider these when interpreting experimental results.

Troubleshooting Guide

This guide addresses common issues encountered when trying to use this compound at concentrations that do not induce cell cycle arrest.

Issue Potential Cause Recommended Solution
Unexpected Cell Cycle Arrest at Low Concentrations High Sensitivity of the Cell Line: Some cell lines may be particularly sensitive to CK1 inhibition.Perform a more granular dose-response curve starting from a very low concentration (e.g., in the nanomolar range) to identify the threshold for cell cycle effects.
Solvent Cytotoxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control to assess solvent toxicity.
Inconsistent Results Between Experiments Variability in Cell Health and Density: The physiological state and number of cells at the time of treatment can significantly impact the outcome.Maintain consistent cell culture practices. Ensure cells are in the logarithmic growth phase and seeded at a consistent density for each experiment.
This compound Degradation: Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to its degradation.Prepare fresh stock solutions and store them according to the manufacturer's recommendations, typically at -20°C or -80°C in small aliquots.
No Observable Effect (Even at Higher Concentrations) Cell Line Resistance: The cell line may have intrinsic resistance mechanisms to CK1 inhibition.Confirm the expression of CK1 in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound.
Incorrect this compound Concentration: Errors in dilution calculations or improper dissolution of the compound can lead to a lower than expected final concentration.Double-check all calculations and ensure the compound is fully dissolved in the stock solution.

Data Presentation

The following table summarizes the known concentrations of this compound and their observed effects. It is important to note that the optimal concentration for avoiding cell cycle arrest is highly cell-type-specific and should be determined empirically.

Cell Type This compound Concentration Treatment Duration Observed Effect Reference
Embryonic Stem (ES) cells0.1-10 µM5 daysIncreased expression of neuroectodermal markers (Sox1, nestin, βIII-tubulin), suggesting promotion of differentiation. No cell cycle arrest was the primary reported outcome.[1]
Colorectal cancer cellsNot specifiedNot specifiedDownregulation of XIAP when combined with TRAIL.[2]

Experimental Protocols

Protocol 1: Determining the Optimal Non-Arresting Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol outlines the steps to determine the concentration range of this compound that does not significantly impact cell viability, which is a prerequisite for avoiding cell cycle arrest.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. From this, create a serial dilution of this compound in your cell culture medium. A suggested starting range is from 0.01 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot cell viability (%) against this compound concentration to identify the concentration range with minimal to no effect on cell viability.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with the selected non-toxic concentrations of this compound.

Materials:

  • Cells treated with this compound and vehicle control

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate at 37°C for 30 minutes in the dark.

  • Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases. Compare the cell cycle profiles of this compound-treated cells to the vehicle control.

Visualizations

CKI7_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 Cell Cycle Regulation CKI7 This compound CK1 Casein Kinase 1 (CK1) CKI7->CK1 Inhibits Wee1 Wee1 CK1->Wee1 Phosphorylates for Degradation Chk1 Chk1 CK1->Chk1 Regulates CDK1_CyclinB CDK1/Cyclin B Wee1->CDK1_CyclinB Inhibits G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition Promotes

This compound's impact on the G2/M cell cycle checkpoint.

Experimental_Workflow cluster_workflow Workflow for Optimizing this compound Concentration start Start dose_response 1. Dose-Response Assay (MTT) Determine non-toxic concentration range start->dose_response select_conc 2. Select Concentrations Choose concentrations with >90% viability dose_response->select_conc cell_cycle_analysis 3. Cell Cycle Analysis (Flow Cytometry) Treat cells with selected concentrations select_conc->cell_cycle_analysis analyze_data 4. Analyze Cell Cycle Profiles Compare to vehicle control cell_cycle_analysis->analyze_data end Optimal Concentration Identified analyze_data->end

Workflow for determining optimal this compound concentration.

References

How to account for CKI-7's effect on multiple kinases

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for CKI-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent inhibitor of Casein Kinase 1 (CK1). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the kinase selectivity of this compound to help you account for its effects on multiple kinases in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is Casein Kinase 1 (CK1), a serine/threonine-specific protein kinase. This compound is an ATP-competitive inhibitor of CK1 with an IC50 of 6 µM and a Ki of 8.5 µM.[1]

Q2: What are the known off-target effects of this compound?

A2: this compound is known to inhibit several other kinases, though generally with lower potency than its primary target, CK1. Notable off-targets include Serum and Glucocorticoid-Regulated Kinase (SGK), Ribosomal S6 Kinase 1 (S6K1), Mitogen- and Stress-Activated Protein Kinase-1 (MSK1), and Cell Division Cycle 7 (Cdc7) kinase.[1][2][3] It is significantly less potent against CK2, PKC, CaMKII, and PKA.[1]

Q3: How does this compound's inhibition of off-target kinases impact cellular signaling?

A3: Inhibition of off-target kinases can lead to a variety of cellular effects. For example:

  • SGK1 inhibition can influence cell survival, ion channel regulation, and apoptosis.[4][5]

  • S6K1 inhibition is involved in the regulation of cell growth, proliferation, and metabolism through the mTOR signaling pathway.[6][7][8]

  • MSK1 inhibition can affect the transcription of immediate-early genes and the cellular stress response.[9]

Q4: How should I prepare and store this compound?

A4: this compound dihydrochloride (B599025) is soluble in DMSO at concentrations up to 65 mg/mL (with sonication recommended) and in water.[3] For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to one year.[3]

Data Presentation

This compound Kinase Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against its primary target and known off-target kinases. This data is essential for designing experiments and interpreting results, as the effective concentration of this compound will determine which kinases are significantly inhibited.

Kinase TargetIC50 (µM)Reference
Primary Target
Casein Kinase 1 (CK1)6[1]
Off-Targets
Casein Kinase 2 (CK2)90[1]
Protein Kinase C (PKC)>1000[1]
CaM Kinase II (CaMKII)195[1]
cAMP-dependent Protein Kinase (PKA)550[1]
Serum and Glucocorticoid-Regulated Kinase (SGK)Potent Inhibition[2][3]
Ribosomal S6 Kinase 1 (S6K1)Potent Inhibition[2][3]
Mitogen- and Stress-Activated Protein Kinase-1 (MSK1)Potent Inhibition[2][3]
Cell Division Cycle 7 (Cdc7)Selective Inhibition[3]

Note: "Potent Inhibition" and "Selective Inhibition" are indicated where specific IC50 values were not provided in the search results, but the inhibitory activity was noted as significant.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of this compound against a kinase of interest.

Materials:

  • Purified active kinase

  • Kinase-specific substrate (peptide or protein)

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • ATP solution

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the kinase reaction buffer.

  • In a reaction tube or well, combine the kinase, substrate, and diluted this compound or vehicle control (DMSO).

  • Pre-incubate the mixture for 10-15 minutes at 30°C.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP (or [γ-³³P]ATP). The final ATP concentration should be close to the Km of the kinase for ATP.

  • Incubate the reaction at 30°C for a predetermined time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the stop solution.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity relative to the vehicle control for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for Assessing Target Engagement in Cells

This protocol allows for the assessment of this compound's effect on the phosphorylation of downstream targets in a cellular context.

Materials:

  • Cell line of interest

  • Cell culture medium and reagents

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (phospho-specific and total protein for the target of interest)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and grow to the desired confluency.

  • Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired duration.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using an imaging system.

  • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated form of the target protein.

  • Quantify the band intensities to determine the change in phosphorylation levels.

Mandatory Visualization

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dvl Dishevelled (Dvl) Frizzled->Dvl Axin Axin LRP5_6->Axin Inhibits Dvl->Axin Inhibits GSK3b GSK3β APC APC CK1 CK1 Beta_Catenin β-catenin GSK3b->Beta_Catenin P CK1->Beta_Catenin P Proteasome Proteasome Beta_Catenin->Proteasome Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Accumulates & Translocates CKI7 This compound CKI7->CK1 Inhibits Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Kinase_Inhibitor_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis cluster_interpretation Data Interpretation invitro_assay In Vitro Kinase Assay (e.g., Radiometric Assay) ic50 Determine IC50 Value invitro_assay->ic50 selectivity Kinase Selectivity Profiling (Kinome Scan) ic50->selectivity on_target On-Target Effects (CK1 Inhibition) selectivity->on_target off_target Off-Target Effects (e.g., SGK, S6K1 Inhibition) selectivity->off_target cell_treatment Treat Cells with this compound western_blot Western Blot for Phospho-Substrates cell_treatment->western_blot phenotype Assess Cellular Phenotype (e.g., Proliferation, Apoptosis) cell_treatment->phenotype western_blot->on_target western_blot->off_target conclusion Correlate Biochemical, Cellular, and Phenotypic Data phenotype->conclusion on_target->conclusion off_target->conclusion Troubleshooting_Logic cluster_verify Verification Steps cluster_confirm Confirmation of Activity cluster_analyze Analysis of Cause start Unexpected Experimental Result verify_compound Verify this compound Integrity (Storage, Fresh Stock) start->verify_compound verify_protocol Review Experimental Protocol (Concentration, Time) start->verify_protocol confirm_target Confirm Target Engagement (Western Blot for p-Substrate) verify_compound->confirm_target verify_protocol->confirm_target confirm_target->verify_protocol If No Engagement off_target Consider Off-Target Effects (SGK, S6K1, MSK1) confirm_target->off_target If Target Engaged cell_specific Investigate Cell Line-Specific Responses confirm_target->cell_specific compensation Assess Compensatory Signaling Pathways confirm_target->compensation refine Refine Experimental Design off_target->refine cell_specific->refine compensation->refine

References

Technical Support Center: Troubleshooting CKI-7 High-Throughput Screens

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using CKI-7 in high-throughput screening (HTS) applications. Inconsistent results are a common challenge in HTS; this document aims to provide direct, actionable solutions to specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary and off-target effects?

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1), with an IC50 of approximately 6 µM and a Ki of 8.5 µM.[1][2][3][4] While it is a valuable tool for studying CK1, researchers must be aware of its known off-target activities, which can lead to unexpected results. This compound also potently inhibits SGK and shows activity against S6K1 and MSK1.[1][2][5] Conversely, it has a significantly weaker effect on Casein Kinase II (CK2).[1][2][3][4] Understanding this selectivity profile is crucial for interpreting screening data correctly.

Data Presentation: Kinase Selectivity Profile of this compound

Kinase TargetInhibition Value (IC50)Notes
Casein Kinase 1 (CK1)~6 µMPrimary target; ATP-competitive inhibition.[1][2][3][5]
SGKPotent inhibitionActivity is comparable to CK1 inhibition.[1][5]
S6K1 (p70S6K)Inhibition observedOff-target effect.[1][2][5]
MSK1Inhibition observedOff-target effect.[1][2][5]
CaM Kinase II~195 µMSignificantly weaker inhibition.[2]
PKA~550 µMSignificantly weaker inhibition.[2]
Casein Kinase 2 (CK2)~90 µMSignificantly weaker inhibition.[2]
PKC>1000 µMNegligible inhibition.[2]

Q2: My HTS results with this compound are inconsistent plate-to-plate. What are the common general causes?

Inconsistency in HTS results, often manifesting as "assay drift," can stem from several factors.[6] These include gradual temperature fluctuations during the run, degradation of reagents over time, and instrument instability.[6] In cell-based assays, variations in cell health, passage number, and seeding density are common culprits for variability.[7] The concentration of the solvent (typically DMSO) must be kept consistent across all wells, as variations can impact cell viability and enzyme activity.[7]

Q3: My Z'-factor is consistently low (<0.5). How can I troubleshoot this?

A low Z'-factor is a critical issue indicating poor assay quality, where the signal window between positive and negative controls is too narrow to reliably identify hits.[6] Common causes include insufficient enzyme activity, high background signal from assay components, or suboptimal reagent concentrations.[8] To troubleshoot, first verify the activity of your controls and the stability of your reagents.[8] Then, consider optimizing parameters such as incubation time, enzyme concentration, or substrate concentration to widen the signal window.[8]

Mandatory Visualization: Troubleshooting a Low Z'-Factor

G start Low Z'-Factor (<0.5) check_controls Are controls (min/max signal) behaving as expected? start->check_controls reagent_issue Investigate Reagent Quality: - Enzyme/Substrate degradation? - Incorrect concentrations? - Buffer pH/composition? check_controls->reagent_issue No high_background Is background signal high? check_controls->high_background Yes success Z'-Factor > 0.5 Proceed with Screen reagent_issue->success optimize_assay Optimize Assay Parameters: - Increase incubation time? - Adjust enzyme/substrate [ ]? - Check temperature/plate type? optimize_assay->success compound_interference Check for Compound Interference: - Autofluorescence/luminescence? - Run controls without enzyme. high_background->compound_interference Yes dispensing_error Is there high variability within control wells? high_background->dispensing_error No compound_interference->success dispensing_error->optimize_assay No check_automation Review Liquid Handling: - Calibrate pipettes/dispensers. - Check for bubbles/clogs. - Ensure proper mixing. dispensing_error->check_automation Yes check_automation->success

Caption: A decision tree to troubleshoot a low Z'-factor.

Q4: Why is the IC50 value of this compound so different in my cell-based assay compared to my biochemical assay?

Significant discrepancies between biochemical and cell-based assay results are common for kinase inhibitors.[9][10] Several factors contribute to this.[9] Firstly, this compound is an ATP-competitive inhibitor, and the concentration of ATP in a living cell (1-5 mM) is much higher than that typically used in biochemical assays.[11] This cellular ATP outcompetes the inhibitor, leading to a higher apparent IC50.[9] Secondly, factors like cell membrane permeability, compound stability in the cellular environment, and engagement with intracellular transporters can all reduce the effective concentration of this compound at its target.[9]

Data Presentation: Comparison of Biochemical vs. Cell-Based Assays

FeatureBiochemical AssayCell-Based AssayImpact on this compound Potency
System Purified, isolated components (e.g., recombinant kinase).[9]Whole, living cells.Cellular environment is more complex and physiologically relevant.[12]
ATP Concentration Low, often at or below Km (µM range).[11][13]High, physiological levels (mM range).[11]Higher apparent IC50 in cells due to ATP competition.
Compound Access Direct access to the target enzyme.Must cross the cell membrane.Poor permeability can lead to lower effective concentration and higher IC50.[9]
Off-Target Effects Measures direct inhibition of a single target.Can reveal effects from inhibition of multiple pathways.[14]Unexpected phenotypes may arise from this compound's known off-targets (SGK, S6K1, etc.).[1][5]
Data Interpretation Provides direct measure of enzyme inhibition (Ki).[13]Reflects a combination of target engagement, cell health, and pathway modulation.Cellular IC50 is a measure of functional potency, not just binding affinity.

Q5: I'm observing unexpected cellular phenotypes. Could these be off-target effects of this compound?

Yes, unexpected phenotypes are often attributable to the off-target activity of kinase inhibitors.[14][15] this compound is known to inhibit Wnt signaling by suppressing β-catenin stabilization.[1][4] Therefore, if your screen involves pathways that cross-talk with Wnt signaling, you may observe effects unrelated to direct CK1 inhibition. It is always recommended to confirm primary hits using orthogonal assays that use a different detection technology or a more selective inhibitor to rule out off-target effects.[6]

Mandatory Visualization: this compound and the Wnt Signaling Pathway

G Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Complex Destruction Complex Dsh->Complex inhibits bCatenin β-catenin Complex->bCatenin phosphorylates CK1 CK1 CK1->Complex GSK3b GSK3β GSK3b->Complex Degradation Degradation bCatenin->Degradation Nucleus Nucleus bCatenin->Nucleus TCF TCF/LEF Nucleus->TCF Gene Target Gene Expression TCF->Gene CKI7 This compound CKI7->CK1 inhibits

Caption: this compound inhibits CK1, a component of the β-catenin destruction complex.

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - Biochemical Kinase Assay

This protocol outlines a typical biochemical assay to identify inhibitors of CK1.

  • Reagent Preparation : Prepare a 2X solution of recombinant CK1 enzyme in kinase reaction buffer (e.g., 50 mM Tris-HCl, 20 mM MgCl₂, 1 mM DTT).[16] Prepare a 4X solution of substrate (e.g., α-casein) and ATP mixed in the same buffer. The ATP concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.[13]

  • Compound Plating : Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of test compounds (dissolved in DMSO) and controls into a 384-well assay plate. Include DMSO-only wells as negative controls and a known potent inhibitor as a positive control.[8]

  • Enzyme Addition : Add 2.5 µL of the 2X CK1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow compound binding.[16]

  • Reaction Initiation : Add 5 µL of the 4X substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume is 10 µL.[8]

  • Incubation : Incubate the plate for a predetermined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Signal Detection : Add a detection reagent (e.g., ADP-Glo™, Lumit™) according to the manufacturer's protocol to stop the reaction and generate a luminescent or fluorescent signal proportional to kinase activity.

  • Data Analysis : Read the plates on a compatible plate reader. Normalize the data to controls (0% inhibition for DMSO, 100% inhibition for positive control) and identify "hits" based on a predefined activity threshold (e.g., >50% inhibition).

Protocol 2: Secondary Assay - Cell-Based Dose-Response

This protocol is for confirming the activity of primary hits and determining their IC50 values in a cellular context.

  • Cell Plating : Seed a stable reporter cell line (e.g., a Wnt pathway luciferase reporter line) into 384-well white, clear-bottom plates at a pre-optimized density and allow cells to attach overnight.[6]

  • Serial Dilution : Prepare a serial dilution series (e.g., 10-point, 3-fold dilutions) for each hit compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic (typically ≤0.1%).[7]

  • Compound Treatment : Remove the old medium and add the medium containing the serially diluted compounds or vehicle control (DMSO) to the cells.[7]

  • Incubation : Incubate the plate for the desired treatment duration (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.[7]

  • Signal Detection : Add the appropriate reporter assay reagent (e.g., Bright-Glo™ Luciferase Assay System) according to the manufacturer's protocol and read the luminescence on a plate reader.

  • Data Plotting and IC50 Calculation : Plot the percent inhibition as a function of the logarithm of the compound concentration. Fit the resulting data to a four-parameter logistic regression model to determine the IC50 value for each confirmed hit.[17]

Mandatory Visualization: High-Throughput Screening (HTS) Workflow

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Validation assay_dev Assay Development & Optimization primary_hts Primary HTS (Single Concentration) assay_dev->primary_hts hit_id Hit Identification (Activity > Threshold) primary_hts->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response ortho_assay Orthogonal Assay (Rule out false positives) dose_response->ortho_assay hit_confirm Confirmed Hits ortho_assay->hit_confirm

Caption: A typical workflow for a high-throughput screening campaign.

References

CKI-7 degradation and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the Casein Kinase 1 (CK1) inhibitor, CKI-7. Below you will find troubleshooting guides and frequently asked questions regarding its degradation and proper storage to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage of this compound is crucial for maintaining its stability and activity. For long-term storage, the solid (powder) form of this compound should be stored at -20°C, where it can remain stable for up to three years.[1][2] Once dissolved in a solvent such as DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.[1][2] For short-term storage, a stock solution at -20°C is viable for about one month.[1]

Q2: How should I prepare this compound stock solutions?

A2: this compound is soluble in both water and DMSO.[3][4] For a DMSO stock solution, concentrations up to 50 mM are achievable.[3][4] It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] In aqueous solutions, this compound is soluble up to 10 mM.[3][4] Gentle warming and sonication can aid in dissolution, but it is important to first test if these methods impact the compound's stability in your specific experimental setup.

Q3: Is this compound sensitive to light?

Q4: What is the primary cellular pathway affected by this compound?

A4: this compound is a potent inhibitor of Casein Kinase 1 (CK1).[1][6] CK1 is a key regulatory kinase in numerous cellular processes, most notably the Wnt/β-catenin signaling pathway.[3][7][8] By inhibiting CK1, this compound can modulate the phosphorylation of several components within this pathway, thereby affecting the stability of β-catenin and the transcription of Wnt target genes.[7][9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Loss of this compound activity in experiments Compound degradation due to improper storage or handling.Ensure this compound powder is stored at -20°C and stock solutions at -80°C in single-use aliquots. Avoid repeated freeze-thaw cycles. Protect solutions from light. Prepare fresh dilutions for each experiment.
Instability in aqueous media over long incubation times.For long-term cellular assays, consider replenishing the media with fresh this compound every 24-48 hours to maintain a consistent effective concentration.
Precipitation of this compound upon dilution in aqueous buffer Low aqueous solubility of the compound, especially when diluted from a high-concentration DMSO stock.Optimize the final DMSO concentration in your assay, keeping it below 0.5% if possible. Perform serial dilutions and ensure thorough mixing. If solubility issues persist, consider using a lower final concentration of this compound.
Inconsistent experimental results Inaccurate concentration of this compound stock solution.Verify the concentration of your stock solution. Ensure the compound was fully dissolved during preparation. Use a calibrated balance for weighing the powder.
Variability in experimental conditions.Maintain consistent experimental parameters such as temperature, pH, and incubation times. Use internal controls to monitor assay performance.

Data Summary

This compound Storage and Stability
Form Storage Temperature Duration of Stability Source
Solid (Powder)-20°C≥ 4 years[5][9]
In Solvent (e.g., DMSO)-80°C1 year[1][2]
In Solvent (e.g., DMSO)-20°C1 month[1]
This compound Solubility
Solvent Maximum Concentration Source
Water10 mM[3][4]
DMSO50 mM[3][4]
MethanolSlightly soluble[5][9]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution

This protocol provides a general framework for evaluating the stability of this compound in your experimental buffer.

  • Preparation of this compound Solution: Prepare a solution of this compound in the desired buffer at the working concentration to be used in your experiments.

  • Time Zero Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your time zero (T=0) reference.

  • Incubation: Incubate the remaining solution under the conditions of your experiment (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots.

  • Sample Analysis: Analyze the samples from each time point using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of intact this compound.

  • Data Analysis: Compare the concentration of this compound at each time point to the T=0 sample to determine the percentage of degradation over time.

Protocol 2: Forced Degradation Study (Stress Testing)

This protocol is designed to identify potential degradation pathways of this compound under stress conditions.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution in a weak acid (e.g., 0.1 N HCl) and incubate at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution in a weak base (e.g., 0.1 N NaOH) and incubate at an elevated temperature.

    • Oxidative Degradation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Photostability: Expose a solution of this compound to a controlled light source, while keeping a control sample in the dark.

  • Sample Collection and Analysis: At specified time points, take aliquots from each stress condition. Neutralize the acidic and basic samples before analysis. Analyze all samples by HPLC or a similar method to identify and quantify any degradation products.

Visualizations

Wnt/β-catenin Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and highlights the role of Casein Kinase 1 (CK1). In the absence of a Wnt signal, CK1 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for degradation. This compound inhibits CK1, thereby preventing this phosphorylation and leading to the stabilization and accumulation of β-catenin.

Wnt_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) BetaCatenin_off β-catenin DestructionComplex->BetaCatenin_off Phosphorylation Proteasome Proteasome BetaCatenin_off->Proteasome Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh DestructionComplex_inactive Destruction Complex (Inactive) Dsh->DestructionComplex_inactive Inhibition BetaCatenin_on β-catenin (stabilized) Nucleus Nucleus BetaCatenin_on->Nucleus TCF_LEF TCF/LEF BetaCatenin_on->TCF_LEF Co-activation TargetGenes Wnt Target Gene Transcription TCF_LEF->TargetGenes CKI7 This compound CKI7->DestructionComplex Inhibition Stability_Workflow start Start: Prepare this compound in Experimental Buffer t0 Collect T=0 Sample start->t0 incubate Incubate under Experimental Conditions start->incubate analyze Analyze Samples (e.g., HPLC) t0->analyze collect_samples Collect Samples at Time Points incubate->collect_samples collect_samples->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate end End: Determine Stability Profile calculate->end

References

Technical Support Center: Validating CKI-7 Target Engagement in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the cellular target engagement of CKI-7, a potent inhibitor of Casein Kinase 1 (CK1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary cellular targets?

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) with an IC50 of 6 µM and a Ki of 8.5 µM.[1] While it primarily targets CK1 isoforms (e.g., α, δ, ε), it has been shown to inhibit other kinases as well. It is crucial to consider these off-target effects when interpreting experimental results.

Q2: What are the known off-targets of this compound?

This compound has been documented to inhibit other kinases, including SGK, ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1).[1] It has a significantly weaker effect on Casein Kinase II (CK2).[1]

Q3: How can I confirm that this compound is active in my cell-based assay?

Validating the on-target activity of this compound is essential. This can be achieved by assessing the phosphorylation status of known downstream substrates of CK1. Two well-characterized pathways regulated by CK1 are the Wnt/β-catenin signaling pathway and the circadian clock. A decrease in the phosphorylation of specific substrates in these pathways upon this compound treatment can serve as a direct readout of target engagement.

Q4: What are the expected phenotypic effects of this compound treatment in cells?

The cellular effects of this compound will depend on the specific cell type and the roles of CK1 in that context. Given CK1's involvement in critical signaling pathways, potential phenotypes include alterations in cell proliferation, differentiation, and circadian rhythms. For instance, in embryonic stem cells, this compound has been shown to inhibit Wnt signaling and promote neuroectodermal differentiation.[1]

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its known targets.

Target KinaseIC50KiReference(s)
Casein Kinase 1 (CK1)6 µM8.5 µM[1]
SGKNot specifiedNot specified[1]
S6K1Not specifiedNot specified[1]
MSK1Not specifiedNot specified[1]
Casein Kinase 2 (CK2)90 µMNot specified
Protein Kinase C (PKC)>1000 µMNot specified
CaM Kinase II (CaMKII)195 µMNot specified
cAMP-dependent protein kinase (PKA)550 µMNot specified

Key Experimental Protocols

Here are detailed methodologies for key experiments to validate this compound target engagement.

Protocol 1: Western Blot Analysis of β-catenin Phosphorylation (Wnt Pathway)

This protocol assesses the inhibition of CK1α by measuring the phosphorylation of its direct substrate, β-catenin, at Serine 45 (Ser45).

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-β-catenin (Ser45), anti-total-β-catenin, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 2, 6, 12, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary antibody against phospho-β-catenin (Ser45) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies for total β-catenin and a loading control.

    • Quantify the band intensities and normalize the phospho-β-catenin signal to total β-catenin and the loading control. A dose-dependent decrease in the p-β-catenin (Ser45)/total β-catenin ratio indicates target engagement.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that measures the thermal stabilization of a target protein upon ligand binding.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • PBS

  • PCR tubes or plate

  • Thermal cycler

  • Lysis buffer (without detergents for initial lysis)

  • Western blotting or ELISA equipment

Procedure:

  • Cell Treatment: Treat cultured cells with this compound or vehicle control for a specific duration.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or sonication.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble CK1α (or other isoforms) at each temperature point by Western blotting or ELISA.

  • Data Interpretation: Plot the amount of soluble CK1 as a function of temperature. A shift of the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization and direct engagement.

Protocol 3: NanoBRET™ Target Engagement Assay

This assay measures the binding of a compound to a target protein in live cells using bioluminescence resonance energy transfer (BRET). This requires expressing a NanoLuc®-CK1 fusion protein.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Vector expressing NanoLuc®-CK1 fusion protein

  • NanoBRET™ tracer for CK1

  • NanoBRET™ Nano-Glo® Substrate

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, 96- or 384-well assay plates

Procedure:

  • Cell Transfection: Transfect cells with the NanoLuc®-CK1 fusion vector.

  • Cell Plating: Plate the transfected cells into the assay plate.

  • Compound and Tracer Addition: Add this compound at various concentrations and the NanoBRET™ tracer to the cells.

  • Substrate Addition and Signal Detection: Add the Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing concentrations of this compound indicates competition with the tracer for binding to CK1, thus confirming target engagement.

Troubleshooting Guides

Problem 1: No change in the phosphorylation of downstream substrates (e.g., β-catenin at Ser45) after this compound treatment.

Possible Cause Solution
Inactive this compound Ensure proper storage of the this compound stock solution (-20°C or -80°C). Prepare fresh dilutions for each experiment. Purchase this compound from a reputable supplier.
Insufficient this compound Concentration or Treatment Time Perform a dose-response (e.g., 1-100 µM) and time-course (e.g., 1-24 hours) experiment to determine the optimal conditions for your cell line.
Low CK1 Activity in the Cell Line Confirm the expression of CK1 isoforms in your cell line by Western blot. If expression is low, consider using a different cell line known to have active Wnt signaling or a robust circadian clock.
Poor Antibody Quality Validate your phospho-specific antibody. Include a positive control (e.g., lysate from cells with known high CK1 activity) and a negative control (e.g., lysate treated with a phosphatase).
Suboptimal Western Blot Protocol Optimize your protein extraction and Western blotting conditions. Ensure complete transfer of proteins to the membrane.

Problem 2: High background or non-specific bands in the Western blot.

Possible Cause Solution
Insufficient Blocking Increase the blocking time or use a different blocking agent (e.g., 5% BSA instead of milk).
Primary Antibody Concentration Too High Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with low background.
Inadequate Washing Increase the number and/or duration of the washing steps after primary and secondary antibody incubations.
Secondary Antibody Cross-reactivity Use a secondary antibody that is specific for the species of the primary antibody and has been pre-adsorbed to minimize cross-reactivity.

Problem 3: Inconsistent results between experiments.

Possible Cause Solution
Variability in Cell Culture Conditions Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.
Inconsistent this compound Preparation Prepare fresh dilutions of this compound from a validated stock solution for each experiment.
Technical Variability in Assays Ensure consistent loading amounts for Western blots and precise timing for incubations and measurements in all assays.

Visualizations

CKI7_Wnt_Signaling_Pathway cluster_off Wnt OFF State cluster_on Wnt ON State Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled (Dsh) Frizzled->Dsh LRP LRP5/6 Axin Axin LRP->Axin Inhibition Dsh->Axin Inhibition APC APC GSK3b GSK3β CK1a CK1α BetaCatenin β-catenin GSK3b->BetaCatenin pS33/S37/T41 CK1a->BetaCatenin pS45 BetaCatenin->Axin Proteasome Proteasome BetaCatenin->Proteasome Ubiquitination & Degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Nuclear Translocation TargetGenes Wnt Target Genes TCF_LEF->TargetGenes Activation CKI7 This compound CKI7->CK1a Inhibition

Caption: this compound inhibits CK1α in the Wnt signaling pathway.

CKI7_Target_Validation_Workflow start Start: Validate this compound Target Engagement treat_cells Treat cells with this compound and vehicle control start->treat_cells indirect_assay Indirect Target Engagement Assay (Downstream Effects) treat_cells->indirect_assay direct_assay Direct Target Engagement Assay (Biophysical) treat_cells->direct_assay western Western Blot for p-β-catenin (Ser45) indirect_assay->western circadian Assess PER protein phosphorylation indirect_assay->circadian cetsa Cellular Thermal Shift Assay (CETSA) direct_assay->cetsa nanobret NanoBRET™ Assay direct_assay->nanobret analyze_western Analyze p-β-catenin/ total β-catenin ratio western->analyze_western analyze_circadian Analyze PER phosphorylation and period length circadian->analyze_circadian analyze_cetsa Analyze CK1 thermal stability shift cetsa->analyze_cetsa analyze_nanobret Analyze BRET ratio nanobret->analyze_nanobret conclusion Conclusion: this compound engages its target in cells analyze_western->conclusion Decrease observed no_engagement Conclusion: No evidence of target engagement. Troubleshoot experiment. analyze_western->no_engagement No change analyze_circadian->conclusion Decrease observed analyze_circadian->no_engagement No change analyze_cetsa->conclusion Shift observed analyze_cetsa->no_engagement No shift analyze_nanobret->conclusion Decrease observed analyze_nanobret->no_engagement No change

Caption: Experimental workflow for validating this compound target engagement.

Troubleshooting_Logic start Problem: No change in downstream substrate phosphorylation check_inhibitor Step 1: Verify this compound Integrity & Handling start->check_inhibitor check_protocol Step 2: Review Experimental Protocol check_inhibitor->check_protocol No Issue inhibitor_issue Issue: Inactive this compound Solution: Use fresh stock, check storage check_inhibitor->inhibitor_issue Issue Found check_target Step 3: Confirm Target (CK1) Expression/Activity check_protocol->check_target No Issue protocol_issue Issue: Suboptimal dose/time Solution: Perform dose-response and time-course check_protocol->protocol_issue Issue Found check_antibody Step 4: Validate Antibody Performance check_target->check_antibody No Issue target_issue Issue: Low CK1 expression Solution: Use positive control cell line check_target->target_issue Issue Found antibody_issue Issue: Poor antibody Solution: Validate with controls, try new antibody check_antibody->antibody_issue Issue Found inhibitor_ok Inhibitor OK protocol_ok Protocol OK target_ok Target Present end Refine experiment and repeat inhibitor_issue->end protocol_issue->end target_issue->end antibody_issue->end

Caption: Troubleshooting logic for this compound experiments.

References

Validation & Comparative

CKI-7 vs. D4476: A Comparative Analysis of Casein Kinase 1 Inhibitor Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the selectivity of two common CK1 inhibitors, supported by experimental data and protocols.

In the pursuit of unraveling the intricate roles of Casein Kinase 1 (CK1) in cellular processes, the choice of a specific inhibitor is paramount. An ideal inhibitor should potently target CK1 with minimal off-target effects to ensure that observed biological outcomes are directly attributable to the inhibition of the intended kinase. This guide provides a head-to-head comparison of two widely used CK1 inhibitors, CKI-7 and D4476, to assist researchers in selecting the more specific tool for their experimental needs. Based on available data, D4476 emerges as a more specific and potent inhibitor of CK1 compared to this compound .

Quantitative Comparison of Inhibitor Potency and Selectivity

The specificity of a kinase inhibitor is quantitatively assessed by comparing its inhibitory concentration (IC50) or binding affinity (Ki) for the primary target against a panel of other kinases. A lower IC50 value indicates higher potency, and a large differential between the IC50 for the primary target and off-targets signifies greater specificity.

The following table summarizes the in vitro inhibitory potency of this compound and D4476 against their primary target, CK1, and key off-target kinases.

Target KinaseThis compound IC50 / KiD4476 IC50
CK1 6 µM (IC50), 8.5 µM (Ki) [1]0.3 µM (IC50) [2][3]
CK290 µM[1]>10 µM
PKA550 µM[1]>10 µM
PKC>1000 µM[1]>10 µM
CaMKII195 µM[1]>10 µM
SGKInhibited as potently as CK1[4]Not significantly inhibited[5]
S6K1Inhibited[1][4]Not significantly inhibited
MSK1Inhibited[1][4]Not significantly inhibited
ALK5 (TGF-βRI)Not reported0.5 µM [3][6]
SAPK2a/p38Not reported>20-fold less sensitive than CK1[7][8]

Note: IC50 values can vary depending on assay conditions, such as ATP concentration. The data presented is compiled from multiple sources for comparative purposes.

Analysis of Specificity Profiles

D4476 demonstrates significantly higher potency against CK1, with an IC50 value in the sub-micromolar range (0.3 µM), making it approximately 20-fold more potent than this compound (IC50 of 6 µM).[1][2][3]

In terms of selectivity, D4476 is described as a relatively specific inhibitor of CK1.[4][7][9][10] Its most notable off-target is the TGF-β type-I receptor, ALK5, which it inhibits with a comparable IC50 of 0.5 µM.[3][6][8] Kinase profiling studies have shown that at a concentration of 10 µM, D4476 potently inhibits CK1δ while having minimal effect on a broad panel of other kinases, with the exception of ALK5 and, to a lesser extent, SAPK2a/p38.[4][7]

This compound , while showing selectivity for CK1 over some common kinases like CK2, PKA, and PKC, suffers from significant off-target effects on other kinases.[1] Notably, this compound inhibits Serum- and Glucocorticoid-inducible Kinase (SGK), Ribosomal S6 Kinase-1 (S6K1), and Mitogen- and Stress-Activated protein Kinase-1 (MSK1) with a potency that is comparable to its inhibition of CK1.[1][4] This broader inhibitory profile can complicate the interpretation of experimental results, as the observed cellular effects may arise from the inhibition of these off-target kinases in addition to CK1.

A direct comparative study concluded that D4476 is "much more potent and specific than...this compound", reinforcing its status as a more suitable tool for specifically probing CK1 function.[4][9]

Signaling Pathways and Experimental Workflows

To aid in experimental design, the following diagrams illustrate a generalized signaling pathway involving CK1 and a typical workflow for assessing kinase inhibitor specificity.

G cluster_0 Typical CK1 Signaling Cascade Signal Upstream Signal (e.g., Wnt) Receptor Receptor Activation Signal->Receptor PrimingKinase Priming Kinase (e.g., GSK3) Receptor->PrimingKinase Substrate_p Phosphorylated Substrate PrimingKinase->Substrate_p 'Primes' Substrate CK1 Casein Kinase 1 (CK1) Substrate_p->CK1 Substrate_pp Multi-phosphorylated Substrate CK1->Substrate_pp Phosphorylates Response Cellular Response (e.g., Protein Degradation, Gene Expression) Substrate_pp->Response Inhibitor D4476 or this compound Inhibitor->CK1

Caption: A simplified representation of a CK1 signaling pathway.

G cluster_1 Kinase Inhibitor Specificity Profiling Workflow Start Select Inhibitor (e.g., D4476) BiochemAssay In Vitro Kinase Assay (Primary Target & Kinome Panel) Start->BiochemAssay CalcIC50 Determine IC50 Values BiochemAssay->CalcIC50 CellAssay Cell-Based Assays (Target Engagement & Phenotype) CalcIC50->CellAssay PhosphoAnalysis Phospho-proteomics or Western Blot for Substrates CellAssay->PhosphoAnalysis OffTargetValidation Validate Off-Targets (e.g., ALK5 for D4476) PhosphoAnalysis->OffTargetValidation Conclusion Assess Specificity and Interpret Biological Effects OffTargetValidation->Conclusion

Caption: A general workflow for characterizing kinase inhibitor specificity.

Experimental Protocols

The determination of inhibitor specificity relies on robust and standardized experimental protocols. Below are generalized methodologies for key experiments cited in the comparison.

In Vitro Kinase Assay (for IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified kinase.

  • Objective: To determine the concentration of this compound or D4476 required to inhibit 50% of CK1 activity (IC50).

  • Materials:

    • Purified, active CK1 enzyme (e.g., human recombinant CK1δ).

    • Specific peptide or protein substrate for CK1 (e.g., a synthetic peptide with the CK1 consensus sequence).

    • [γ-³²P]ATP or [γ-³³P]ATP (radiolabeled ATP).

    • Kinase reaction buffer (containing MgCl₂, DTT, and a buffering agent like HEPES).

    • Serial dilutions of the inhibitor (this compound or D4476) in DMSO.

    • Phosphocellulose paper or filtermats.

    • Phosphoric acid wash solution.

    • Scintillation counter.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and reaction buffer in microplate wells.

    • Add varying concentrations of the inhibitor (or DMSO as a vehicle control) to the wells.

    • Initiate the kinase reaction by adding radiolabeled ATP.

    • Incubate the reaction at a constant temperature (e.g., 30°C) for a defined period (e.g., 20-30 minutes).

    • Stop the reaction by adding a strong acid (e.g., phosphoric acid).

    • Spot an aliquot of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unused ATP will not.

    • Wash the paper extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

    • Measure the radioactivity remaining on the paper using a scintillation counter. This corresponds to the amount of phosphorylated substrate and thus the kinase activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinome-Wide Selectivity Profiling

To assess specificity, the inhibitor is tested against a large panel of diverse kinases using a similar principle to the in vitro kinase assay described above. This is often performed as a service by specialized companies and provides a comprehensive view of the inhibitor's off-target activities.

Cellular Target Engagement Assay (e.g., Western Blot for Phospho-Substrates)

This experiment verifies that the inhibitor can enter cells and inhibit the target kinase, leading to a decrease in the phosphorylation of its known downstream substrates.

  • Objective: To confirm that D4476 inhibits CK1 activity in a cellular context by measuring the phosphorylation of a known CK1 substrate, such as FOXO1a.[7][9]

  • Materials:

    • Cell line expressing the target of interest (e.g., H4IIE hepatoma cells).

    • D4476 inhibitor.

    • Cell lysis buffer.

    • Primary antibodies specific for a phosphorylated CK1 substrate (e.g., anti-phospho-FOXO1a at Ser322/325) and total protein.

    • Secondary antibodies conjugated to HRP.

    • SDS-PAGE gels and Western blotting equipment.

    • Chemiluminescence detection reagents.

  • Procedure:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of D4476 (or DMSO control) for a specified time.

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with the phospho-specific primary antibody, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using chemiluminescence.

    • Strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein as a loading control.

    • A decrease in the phospho-specific signal with increasing inhibitor concentration indicates successful target engagement and inhibition.

Conclusion

For researchers investigating the cellular functions of Casein Kinase 1, the choice of inhibitor is critical. The available data strongly indicates that D4476 is a more specific and potent inhibitor of CK1 than this compound . Its higher potency allows for use at lower concentrations, which can further minimize potential off-target effects. While researchers using D4476 should remain aware of its inhibitory action on ALK5 and consider appropriate control experiments, its overall selectivity profile is superior to that of this compound, which exhibits activity against several other kinases. Therefore, for studies demanding a high degree of confidence in the specific inhibition of CK1, D4476 is the recommended choice.

References

Comparing the efficacy of CKI-7 and IC261 in Wnt pathway inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the canonical Wnt/β-catenin signaling pathway, small molecule inhibitors are invaluable tools. Among these, CKI-7 and IC261 have been utilized to probe the function of Casein Kinase 1 (CK1), a key regulator of this pathway. This guide provides an objective comparison of their efficacy, supported by available experimental data, and offers detailed protocols for their evaluation.

Mechanism of Action and Specificity

Both this compound and IC261 function as ATP-competitive inhibitors of Casein Kinase 1 (CK1). CK1 isoforms, particularly CK1α, CK1δ, and CK1ε, play distinct roles in the Wnt pathway. CK1α is known to be a negative regulator, initiating the phosphorylation of β-catenin for its degradation. Conversely, CK1δ and CK1ε are generally considered positive regulators, promoting Wnt signaling.

This compound is a potent inhibitor of CK1.[1] While it effectively inhibits CK1, its broader specificity against other kinases such as SGK, S6K1, and MSK1 should be considered when interpreting experimental results.[1]

IC261 exhibits selectivity for the CK1δ and CK1ε isoforms.[2] This specificity suggests it would primarily inhibit the positive regulatory arm of CK1 in the Wnt pathway. However, emerging evidence indicates that at sub-micromolar concentrations, IC261 can induce cell cycle arrest and apoptosis through a mechanism independent of Wnt/β-catenin signaling, potentially by inhibiting microtubule polymerization.[3][4][5] Its effects on the Wnt pathway are more pronounced at higher concentrations.[4]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound and IC261 against various kinases. It is important to note that these values are often determined in vitro and can vary between different assay conditions and cell types.

InhibitorTargetIC50Reference
This compound Casein Kinase 1 (general)~113-236 µM[1]
IC261 Casein Kinase 1δ (CK1δ)Not specified in search results
Casein Kinase 1ε (CK1ε)Not specified in search results
Wnt/β-catenin signalingLess potent than PF670462[2][3][6]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the points of intervention and a typical experimental workflow for comparing these inhibitors, the following diagrams are provided.

Wnt_Pathway_Inhibition Canonical Wnt Signaling Pathway and Inhibition Sites cluster_inhibitors Inhibitors Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) Dsh->Destruction_Complex Inhibits CKI_delta_epsilon CK1δ/ε Dsh->CKI_delta_epsilon beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Target_Genes Wnt Target Gene Transcription TCF_LEF->Target_Genes CKI_delta_epsilon->Destruction_Complex Modulates CKI7 This compound CKI7->Destruction_Complex Inhibits CK1α IC261 IC261 IC261->CKI_delta_epsilon Inhibits

Wnt pathway and inhibitor action.

Experimental_Workflow Experimental Workflow for Comparing this compound and IC261 start Start cell_culture Cell Culture (e.g., HEK293T, SW480) start->cell_culture inhibitor_treatment Treat with this compound or IC261 (Dose-response) cell_culture->inhibitor_treatment top_fop_assay TOP/FOP Flash Luciferase Reporter Assay inhibitor_treatment->top_fop_assay western_blot Western Blot for β-catenin & p-β-catenin inhibitor_treatment->western_blot cell_viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) inhibitor_treatment->cell_viability data_analysis Data Analysis (IC50 determination) top_fop_assay->data_analysis western_blot->data_analysis cell_viability->data_analysis end End data_analysis->end

Workflow for inhibitor comparison.

Experimental Protocols

Below are detailed methodologies for key experiments to compare the efficacy of this compound and IC261 in Wnt pathway inhibition.

TCF/LEF Luciferase Reporter Assay (TOP/FOP Flash Assay)

This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.

a. Cell Culture and Transfection:

  • Seed HEK293T cells in a 24-well plate at a density of 5 x 10^4 cells/well.

  • After 24 hours, co-transfect the cells with TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated binding sites, as a negative control) reporter plasmids, and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

b. Inhibitor Treatment:

  • 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, IC261, or DMSO (vehicle control). A Wnt ligand (e.g., Wnt3a conditioned medium) or a GSK3β inhibitor (e.g., CHIR99021) can be used to stimulate the pathway.

c. Luciferase Assay:

  • After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

d. Data Analysis:

  • Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings.

  • Calculate the TOP/FOP ratio to determine the specific Wnt pathway-mediated transcriptional activity.

  • Plot the dose-response curves and determine the IC50 values for each inhibitor.

Western Blot for β-catenin Levels

This method is used to quantify the levels of total and phosphorylated β-catenin, providing insight into its stability.

a. Cell Culture and Treatment:

  • Seed a suitable cell line (e.g., SW480, which has a constitutively active Wnt pathway, or a Wnt3a-stimulated cell line) in 6-well plates.

  • Treat the cells with different concentrations of this compound, IC261, or DMSO for a specified period (e.g., 6, 12, or 24 hours).

b. Protein Extraction and Quantification:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against total β-catenin, phospho-β-catenin (e.g., at Ser45 or Ser33/37/Thr41), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the levels of total and phospho-β-catenin to the loading control.

  • Compare the relative protein levels between treated and control samples.

Conclusion

References

A Head-to-Head Comparison of CKI-7 and PF-670462 for Circadian Rhythm Research

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Chronobiology and Drug Discovery

The study of circadian rhythms, the endogenous 24-hour cycles that govern physiological processes in most living organisms, heavily relies on pharmacological tools to dissect the intricate molecular clockwork. Among the most critical components of this machinery is Casein Kinase 1 (CK1), particularly the δ and ε isoforms, which are key regulators of the circadian period. This guide provides a detailed comparison of two widely used CK1 inhibitors, CKI-7 and PF-670462, to aid researchers in selecting the appropriate tool for their experimental needs. We present a comprehensive analysis of their performance, supported by experimental data, detailed protocols, and pathway visualizations.

At a Glance: Key Performance Indicators

The selection of a kinase inhibitor is a critical step in experimental design, with potency and selectivity being paramount. Below is a summary of the key quantitative parameters for this compound and PF-670462.

ParameterThis compoundPF-670462
Target(s) Casein Kinase 1 (CK1)Casein Kinase 1δ (CK1δ) and Casein Kinase 1ε (CK1ε)
Mechanism of Action ATP-competitive inhibitorATP-competitive inhibitor
IC50 (CK1δ) ~6 µM[1][2]~14 nM[1][3]
IC50 (CK1ε) Not widely reported, generally considered less specific~7.7 nM[1][3]
Ki (CK1δ) ~8.5 µM[1][2]~10 nM[4]
Ki (CK1ε) Not widely reported~50 nM[4]
Selectivity Known to inhibit other kinases such as SGK, S6K1, and MSK1[1]Highly selective at low nanomolar concentrations, but a kinome scan revealed off-target effects on kinases like JNK, p38, and EGFR at 10 µM[5]
Effective Concentration (in vitro circadian assays) 10-100 µM0.1-10 µM

Delving Deeper: Mechanism of Action and In Vitro Performance

Both this compound and PF-670462 function as ATP-competitive inhibitors, binding to the ATP pocket of CK1 and preventing the phosphorylation of its substrates. In the context of the circadian clock, the primary substrates are the PERIOD (PER) and CRYPTOCHROME (CRY) proteins, the negative regulators of the core transcriptional feedback loop.

PF-670462 has emerged as the more potent and, at lower concentrations, more selective of the two inhibitors. With IC50 values in the low nanomolar range for both CK1δ and CK1ε, it can effectively modulate the circadian period at concentrations that are orders of magnitude lower than those required for this compound.[1][3] Experimental data consistently demonstrates that PF-670462 causes a dose-dependent lengthening of the circadian period in various cell lines and in vivo models.[6] For instance, treatment of mouse embryonic fibroblasts (MEFs) with PF-670462 leads to a significant, reversible extension of the circadian period. At higher concentrations (e.g., >2.5 µM), PF-670462 can lead to arrhythmicity, highlighting the essential role of CK1 in sustaining circadian oscillations.[6]

This compound , as one of the earlier developed CK1 inhibitors, is significantly less potent, with an IC50 in the micromolar range.[1][2] While it has been instrumental in foundational studies of the circadian clock, its use requires higher concentrations, which increases the likelihood of off-target effects.[1] It has been reported to inhibit other kinases, including SGK, S6K1, and MSK1, which could confound the interpretation of experimental results.[1]

A critical aspect of CK1 inhibition in circadian rhythm research is its effect on the subcellular localization of PER proteins. Phosphorylation by CK1 promotes the nuclear entry of the PER/CRY complex, where it inhibits its own transcription. Inhibition of CK1 leads to the stabilization and nuclear retention of PER proteins. Studies have shown that treatment with PF-670462 results in enhanced nuclear retention of PER2, providing a mechanistic explanation for the observed period lengthening.[6]

Visualizing the Molecular Machinery

To better understand the context in which these inhibitors operate, the following diagrams illustrate the CK1 signaling pathway within the circadian clock and a typical experimental workflow for their use.

CK1_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BMAL1_CLOCK BMAL1/CLOCK Per_Cry_genes Per/Cry genes BMAL1_CLOCK->Per_Cry_genes Transcription Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA Transcription PER_CRY_complex_nucleus PER/CRY Complex PER_CRY_complex_nucleus->BMAL1_CLOCK Inhibition CK1_nucleus CK1δ/ε PER_CRY_proteins PER/CRY Proteins Per_Cry_mRNA->PER_CRY_proteins Translation PER_CRY_proteins->PER_CRY_complex_nucleus Nuclear Translocation PER_CRY_proteins->PER_CRY_complex_nucleus CK1_cytoplasm CK1δ/ε CK1_cytoplasm->PER_CRY_proteins Phosphorylation & Stabilization CKI7 This compound CKI7->CK1_nucleus CKI7->CK1_cytoplasm PF670462 PF-670462 PF670462->CK1_nucleus PF670462->CK1_cytoplasm

Caption: CK1 Signaling in the Circadian Clock.

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., U2OS-Per2::Luc) start->cell_culture synchronization 2. Synchronization (e.g., Dexamethasone or Serum Shock) cell_culture->synchronization inhibitor_treatment 3. Inhibitor Treatment (this compound or PF-670462 at various concentrations) synchronization->inhibitor_treatment luminescence_recording 4. Real-time Luminescence Recording (e.g., for 5-7 days) inhibitor_treatment->luminescence_recording data_analysis 5. Data Analysis (Period, Amplitude, Phase) luminescence_recording->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Inhibitor Studies.

Experimental Protocols: A Guide to Practice

The following is a representative protocol for assessing the effects of this compound and PF-670462 on circadian rhythms in vitro using a luciferase reporter assay. This protocol is based on methodologies commonly employed in the field.[3][5][7]

1. Cell Culture and Plating:

  • Culture U2OS cells stably expressing a luciferase reporter driven by a clock gene promoter (e.g., Per2 promoter) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • Plate cells in 35-mm dishes or 96-well plates and grow to confluency.

2. Synchronization of Circadian Rhythms:

  • Dexamethasone Shock: Replace the culture medium with fresh medium containing 100 nM dexamethasone. Incubate for 2 hours.

  • Serum Shock: Alternatively, replace the culture medium with serum-rich medium (e.g., 50% FBS) for 2 hours.

  • After the shock, wash the cells with phosphate-buffered saline (PBS) and replace the medium with a recording medium (e.g., DMEM with 1 mM luciferin).

3. Inhibitor Treatment:

  • Prepare stock solutions of this compound and PF-670462 in DMSO.

  • Add the inhibitors to the recording medium at the desired final concentrations. It is crucial to include a vehicle control (DMSO) at the same concentration as the highest inhibitor concentration used.

4. Real-time Luminescence Recording:

  • Place the culture plates in a luminometer equipped with a photomultiplier tube and a heated chamber maintained at 37°C.

  • Record luminescence counts at regular intervals (e.g., every 10-30 minutes) for at least 5-7 days.

5. Data Analysis:

  • The raw luminescence data is typically detrended to remove baseline drifts.

  • The period, phase, and amplitude of the circadian rhythm for each sample are calculated using specialized software (e.g., LumiCycle Analysis or ClockLab).

  • Statistical analysis is performed to determine the significance of the effects of the inhibitors compared to the vehicle control.

Conclusion and Recommendations

Both this compound and PF-670462 are valuable tools for the study of circadian rhythm modulation through the inhibition of Casein Kinase 1. However, their distinct properties make them suitable for different experimental contexts.

PF-670462 is the recommended inhibitor for most applications due to its high potency and, at appropriate concentrations, good selectivity. Its ability to elicit significant period lengthening at nanomolar concentrations minimizes the risk of off-target effects and provides a cleaner system for dissecting the specific role of CK1δ/ε in the circadian clock. However, researchers should be mindful of its potential for off-target activity at higher micromolar concentrations.[5]

This compound, while less potent and selective, can still be a useful tool, particularly for replicating or comparing with historical studies. Its lower cost may also be a consideration. When using this compound, it is imperative to include appropriate controls to account for potential off-target effects and to use the lowest effective concentration possible.

Ultimately, the choice between this compound and PF-670462 will depend on the specific research question, the experimental system, and the desired level of precision. For researchers aiming for high specificity and potent modulation of the circadian clock, PF-670462 represents the current standard.

References

On-Target Validation of CKI-7: A Comparative Guide to siRNA-Mediated Knockdown of CK1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to validate that the cellular effects of the small molecule inhibitor CKI-7 are a direct result of its intended target, Casein Kinase 1 (CK1). We delve into the use of small interfering RNA (siRNA) as a robust method for confirming on-target activity by comparing the phenotypic and molecular outcomes of this compound treatment with those of specific CK1 knockdown. This guide offers detailed experimental protocols, comparative data, and visual workflows to support your research and drug development endeavors.

Introduction to this compound and the Rationale for siRNA Validation

This compound is a well-characterized ATP-competitive inhibitor of Casein Kinase 1 (CK1), a family of serine/threonine kinases involved in numerous cellular processes, including Wnt/β-catenin signaling, circadian rhythms, and cell cycle progression. Given the pleiotropic roles of CK1, it is crucial to validate that the observed biological effects of this compound are a direct consequence of CK1 inhibition and not due to off-target interactions.

Small interfering RNA (siRNA) provides a powerful tool for on-target validation. By specifically targeting and degrading the mRNA of a particular CK1 isoform (e.g., CK1α, CK1δ, or CK1ε), siRNA-mediated knockdown allows for a comparison of the cellular phenotype with that produced by the small molecule inhibitor. A high degree of concordance between the effects of this compound and CK1 siRNA strongly supports the on-target activity of the compound.

Comparative Data: this compound vs. CK1 siRNA Knockdown

The following tables summarize quantitative data comparing the effects of this compound and CK1 siRNA on key cellular processes regulated by CK1.

Table 1: Effect on Wnt/β-catenin Signaling (Phosphorylation of β-catenin at Ser45)
TreatmentCell LineConcentration/ EfficiencyChange in p-β-catenin (Ser45)Reference
This compoundHEK293100 µMSuppression of phosphorylation[1]
CK1α siRNAHCT-116~70% knockdownDecreased phosphorylation[2]
Table 2: Effect on Cell Viability
TreatmentCell LineConcentration/ EfficiencyEffect on Cell ViabilityReference
This compoundVariousVaries (IC50)Dose-dependent decrease[3][4][5]
CK1δ/ε siRNAHCT-116Not specified25-65% decrease[6]
CHEK1 siRNAHNSCC cell linesNot specified~50% decrease[7]

Experimental Protocols

Experimental Workflow

cluster_0 Cell Culture cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis a Seed cells for treatment and transfection b Treat with this compound (dose-response) a->b c Transfect with CK1 siRNA and controls a->c d Incubate for optimal time (24-72h) b->d c->d e Cell Lysis & Protein Quantification d->e g Cell Viability Assay (e.g., MTT, CCK-8) d->g f Western Blot for CK1 and p-β-catenin e->f

Experimental workflow for comparing this compound and CK1 siRNA.
Protocol 1: CK1α siRNA Knockdown and Validation by Western Blot

This protocol outlines a typical workflow for transiently knocking down CK1α expression in a human cell line to validate the on-target effects of this compound.

Materials:

  • Human cell line of interest (e.g., HCT-116, HEK293T)

  • CK1α-specific siRNA and non-targeting control siRNA

  • Lipofectamine™ RNAiMAX Transfection Reagent or similar

  • Opti-MEM™ I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Reagents for Western blotting (see Protocol 3)

  • Primary antibodies: anti-CK1α, anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibodies

Procedure:

  • Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • For each well, dilute 50 pmol of siRNA (CK1α-specific or non-targeting control) into 250 µL of Opti-MEM™ I Medium.

    • In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 250 µL of Opti-MEM™ I Medium and incubate for 5 minutes at room temperature.

    • Combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX (total volume ~500 µL). Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection:

    • Aspirate the media from the cells and add the 500 µL of siRNA-lipid complexes to each well.

    • Incubate the cells at 37°C in a CO₂ incubator for 4-6 hours.

    • Add 1.5 mL of complete growth medium to each well.

  • Incubation and Harvest:

    • Incubate the cells for 48-72 hours post-transfection to allow for mRNA and protein knockdown.

    • After incubation, harvest the cells for Western blot analysis to validate knockdown efficiency.

Protocol 2: this compound Treatment

Materials:

  • This compound

  • DMSO (for stock solution)

  • Complete cell culture medium

  • Cells seeded in appropriate culture vessels (e.g., 6-well plates, 96-well plates)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Treatment:

    • On the day of the experiment, dilute the this compound stock solution in complete cell culture medium to the desired final concentrations (e.g., in a dose-response range from 0.1 µM to 100 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubation and Analysis:

    • Incubate the cells for the desired time period (e.g., 24 hours for signaling studies, 48-72 hours for viability assays).

    • Proceed with downstream analysis such as Western blotting or cell viability assays.

Protocol 3: Cell Lysis and Western Blot for CK1 and Phospho-β-catenin

This protocol is for preparing cell lysates and performing Western blot analysis to assess protein levels.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-CK1α, anti-phospho-β-catenin (Ser45), anti-total β-catenin, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.[8]

    • Add an appropriate volume of ice-cold lysis buffer to each well/dish and scrape the cells.[8]

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing periodically.[9]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes.[10]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.[9]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software. Normalize the protein of interest to the loading control.

Signaling Pathway and Logical Relationships

CK1's Role in Wnt/β-catenin Signaling

cluster_0 Wnt OFF State cluster_1 Wnt ON State CK1a_off CK1α beta_catenin_off β-catenin CK1a_off->beta_catenin_off GSK3b_off GSK3β p_beta_catenin_off p-β-catenin GSK3b_off->p_beta_catenin_off p Axin_APC_off Axin/APC Complex Axin_APC_off->CK1a_off Axin_APC_off->GSK3b_off Axin_APC_off->beta_catenin_off beta_catenin_off->GSK3b_off Degradation Proteasomal Degradation p_beta_catenin_off->Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled Frizzled_LRP->Dsh Destruction_Complex_off Destruction Complex (Inhibited) Dsh->Destruction_Complex_off Inhibition beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus TCF_LEF TCF/LEF Nucleus->TCF_LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes

CK1α phosphorylates β-catenin at Ser45 in the Wnt OFF state, priming it for degradation.
Logical Relationship of On-Target Validation

CKI7 This compound CK1_Inhibition CK1 Inhibition CKI7->CK1_Inhibition On_Target_Validation On-Target Validation CKI7->On_Target_Validation CK1_siRNA CK1 siRNA CK1_siRNA->CK1_Inhibition CK1_siRNA->On_Target_Validation Downstream_Effects Downstream Cellular Effects (e.g., ↓p-β-catenin, ↓Viability) CK1_Inhibition->Downstream_Effects Downstream_Effects->On_Target_Validation

Concordant outcomes from this compound and CK1 siRNA support on-target activity.

Conclusion

Validating the mechanism of action of a targeted inhibitor like this compound is a cornerstone of rigorous drug development. The use of siRNA to specifically knock down CK1 provides an invaluable tool to confirm that the observed cellular phenotypes are a direct result of on-target activity. By comparing the effects of this compound to those of CK1 siRNA, researchers can confidently establish a clear link between the inhibitor, its target, and the biological outcome. This guide provides the necessary framework, protocols, and comparative data to effectively design and interpret such validation studies.

References

CKI-7 in the Landscape of Cdc7 Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective and potent kinase inhibitors is paramount in the development of targeted therapies. Cell division cycle 7 (Cdc7) kinase has emerged as a promising target in oncology due to its critical role in the initiation of DNA replication. This guide provides a comprehensive comparison of CKI-7 with other notable Cdc7 inhibitors, supported by available experimental data, to aid in the evaluation of its potential as a research tool and therapeutic agent.

Introduction to Cdc7 Kinase and its Inhibition

Cdc7 is a serine/threonine kinase that, in conjunction with its regulatory subunit Dbf4, forms the active DDK (Dbf4-dependent kinase) complex. This complex is essential for the initiation of DNA replication through the phosphorylation of the minichromosome maintenance (MCM) complex.[1][2] The phosphorylation of the MCM complex by DDK is a pivotal step for the firing of replication origins during the S phase of the cell cycle.[3][4] In many cancer cells, which are often characterized by rapid proliferation and a high dependency on DNA replication, Cdc7 is frequently overexpressed, making it an attractive target for therapeutic intervention.[5][6]

Cdc7 inhibitors are typically ATP-competitive small molecules that bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of its substrates.[7] This action blocks the initiation of DNA replication, leading to S-phase arrest and, ultimately, apoptosis in cancer cells.[8]

This compound: A Dual Inhibitor of CK1 and Cdc7

This compound is a potent, ATP-competitive inhibitor that was initially identified as an inhibitor of Casein Kinase 1 (CK1), with a half-maximal inhibitory concentration (IC50) of 6 µM and an inhibitory constant (Ki) of 8.5 µM.[9] Notably, this compound is also recognized as a selective inhibitor of Cdc7 kinase.[9] Beyond these primary targets, this compound has been shown to inhibit other kinases, including Serum/Glucocorticoid-regulated Kinase (SGK), Ribosomal S6 Kinase 1 (S6K1), and Mitogen- and Stress-Activated Protein Kinase-1 (MSK1).[9]

Comparative Analysis of Cdc7 Inhibitors

To provide a comprehensive overview, this section compares the biochemical potency and selectivity of this compound with other prominent Cdc7 inhibitors for which quantitative data is available.

Biochemical Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of selected Cdc7 inhibitors against Cdc7 and key off-target kinases. A lower IC50 value indicates greater potency.

InhibitorTarget(s)Cdc7 IC50 (nM)Key Off-Target(s) (IC50)
This compound CK1, Cdc7 , SGK, S6K1, MSK1Not AvailableCK1 (6 µM)
PHA-767491 Cdc7, Cdk910Cdk9 (34 nM)
TAK-931 (Simurosertib) Cdc7<0.3Highly selective
XL413 (BMS-863233) Cdc73.4Pim-1 (42 nM), CK2 (212 nM)

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the Cdc7 signaling pathway and a general experimental workflow.

Cdc7_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Initiation Pre-Replicative Complex (pre-RC) Pre-Replicative Complex (pre-RC) Active DDK Complex Active DDK Complex Pre-Replicative Complex (pre-RC)->Active DDK Complex recruits Phosphorylated MCM Phosphorylated MCM Active DDK Complex->Phosphorylated MCM phosphorylates MCM2-7 DNA Replication DNA Replication Phosphorylated MCM->DNA Replication leads to Cdc7 Cdc7 Cdc7->Active DDK Complex Dbf4 Dbf4 Dbf4->Active DDK Complex Cdc7_Inhibitors Cdc7 Inhibitors (e.g., this compound) Cdc7_Inhibitors->Active DDK Complex inhibit

Cdc7 Signaling Pathway and Point of Inhibition

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination Cell_Treatment Treat Cancer Cells with Inhibitor Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay Phosphorylation_Assay MCM2 Phosphorylation (Western Blot) Cell_Treatment->Phosphorylation_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Treatment->Cell_Cycle_Analysis

General Experimental Workflow for Evaluating Cdc7 Inhibitors

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitors. Below are generalized protocols for key experiments used in the characterization of Cdc7 inhibitors.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against purified Cdc7/Dbf4 kinase.

Methodology:

  • Reaction Setup: In a 96-well plate, combine the recombinant human Cdc7/Dbf4 enzyme, a suitable substrate (e.g., a peptide derived from MCM2), and varying concentrations of the test inhibitor in a kinase reaction buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for a specified duration (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated during the kinase reaction into ATP, which is then used by luciferase to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based MCM2 Phosphorylation Assay (Western Blot)

Objective: To confirm the on-target activity of the Cdc7 inhibitor in a cellular context by assessing the phosphorylation status of its downstream target, MCM2.

Methodology:

  • Cell Treatment: Culture cancer cells to an appropriate confluency and treat them with varying concentrations of the Cdc7 inhibitor for a specified time.

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: Probe the membrane with a primary antibody specific for phosphorylated MCM2 (e.g., at Ser40/41). Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Visualization: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-MCM2 and normalize to a loading control (e.g., total MCM2 or GAPDH) to determine the dose-dependent inhibition of MCM2 phosphorylation.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of the Cdc7 inhibitor on cell cycle progression.

Methodology:

  • Cell Treatment: Treat cancer cells with the Cdc7 inhibitor at concentrations around its GI50 (growth inhibition 50) value for various time points (e.g., 24, 48, 72 hours).

  • Cell Fixation: Harvest the cells, wash with phosphate-buffered saline (PBS), and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-intercalating agent (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the S phase is indicative of Cdc7 inhibition.

Conclusion

This compound presents an interesting profile as a dual inhibitor of CK1 and a selective inhibitor of Cdc7. While its inhibitory activity against CK1 is well-quantified, the lack of a specific IC50 value for Cdc7 makes a direct potency comparison with other highly potent and selective Cdc7 inhibitors like TAK-931 challenging. For researchers investigating the roles of both CK1 and Cdc7, this compound may serve as a valuable tool. However, for studies requiring highly specific inhibition of Cdc7, inhibitors with well-defined and potent activity against Cdc7 and a comprehensive selectivity profile, such as TAK-931, may be more suitable. Further research to quantify the inhibitory potency of this compound against Cdc7 and to establish a broader kinase selectivity profile will be crucial in fully defining its utility as a specific Cdc7 inhibitor in cancer research and drug development.

References

Unveiling the Target Profile of CKI-7: A Comparative Guide to Kinase Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount for accurate experimental design and the development of safe and effective therapeutics. This guide provides an objective comparison of the cross-reactivity of the casein kinase 1 (CK1) inhibitor, CKI-7, with other commonly used kinase inhibitors. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document serves as a comprehensive resource for evaluating the suitability of this compound for specific research applications.

This compound is a well-established, ATP-competitive inhibitor of casein kinase 1 (CK1), a family of serine/threonine kinases involved in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair. While this compound is a valuable tool for studying CK1 function, its utility can be influenced by its interactions with other kinases. This guide delves into the selectivity profile of this compound and compares it with other known CK1 inhibitors to aid in the selection of the most appropriate tool compound.

Comparative Analysis of Kinase Inhibition

To provide a clear overview of the selectivity of this compound, the following table summarizes its inhibitory activity against its primary target, CK1, and a panel of other kinases. For comparative purposes, data for other notable CK1 inhibitors, including IC261, D4476, and PF-670462, are also included where available. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency.

Kinase TargetThis compound IC50 (µM)IC261 IC50 (µM)D4476 IC50 (µM)PF-670462 IC50 (nM)
CK1 6[1][2]10.314
CK1δ12% remaining activity @ 25 µM[3]---
CK290[2]---
Protein Kinase C (PKC)>1000[2]---
CaM Kinase II195[2]---
Protein Kinase A (PKA)550[2]---
Serum/Glucocorticoid-Regulated Kinase (SGK)Potent Inhibition[1][4][5]---
Ribosomal S6 Kinase 1 (S6K1)Potent Inhibition[1][4][5]---
Mitogen- and Stress-Activated Protein Kinase 1 (MSK1)Potent Inhibition[1][4][5]---
p38α--InhibitsPotently Inhibits
EGFR---Potently Inhibits
JNK---Potently Inhibits
Number of Off-Target Kinases (≥90% inhibition @ 10 µM) Not AvailableNot AvailableNot Available44

The data reveals that while this compound is a potent inhibitor of CK1, it also demonstrates activity against other kinases such as SGK, S6K1, and MSK1. In contrast, PF-670462, a more potent CK1 inhibitor, exhibits significant off-target effects, inhibiting a large number of kinases. This highlights the critical trade-off between potency and selectivity that researchers must consider.

Visualizing Kinase Selectivity and Signaling Pathways

To further illustrate the concepts of kinase inhibitor selectivity and the cellular context of this compound's action, the following diagrams are provided.

cluster_inhibitors Kinase Inhibitors cluster_kinases Kinome CKI7 This compound CK1 CK1 CKI7->CK1 OffTarget1 Off-Target 1 CKI7->OffTarget1 PF670462 PF-670462 PF670462->CK1 PF670462->OffTarget1 OffTarget2 Off-Target 2 PF670462->OffTarget2 OffTargetN Off-Target 'n' PF670462->OffTargetN

A diagram illustrating the concept of kinase inhibitor selectivity. This compound primarily targets CK1 with some off-target effects, while a non-selective inhibitor like PF-670462 interacts with numerous kinases.

cluster_pathway Simplified Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits betaCatenin β-catenin DestructionComplex->betaCatenin Phosphorylates for Degradation TCF_LEF TCF/LEF betaCatenin->TCF_LEF GeneExpression Target Gene Expression TCF_LEF->GeneExpression CKI7 This compound CKI7->DestructionComplex Inhibits CK1 component

A simplified diagram of the Wnt/β-catenin signaling pathway, a key pathway regulated by CK1. This compound can modulate this pathway by inhibiting the CK1 component of the destruction complex.

Experimental Protocols

The determination of kinase inhibitor selectivity is reliant on robust and well-defined experimental methodologies. Below is a representative protocol for an in vitro radiometric kinase assay, a "gold standard" method for measuring kinase activity and inhibition.

In Vitro Radiometric Kinase Assay Protocol

This protocol is designed to measure the activity of a specific kinase (e.g., CK1) and the potency of an inhibitor (e.g., this compound) by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP into a suitable substrate.

1. Reagents and Materials:

  • Kinase: Purified recombinant human CK1δ.

  • Substrate: A specific peptide substrate for CK1 (e.g., a synthetic peptide with the recognition sequence).

  • Inhibitor: this compound and other comparator compounds, serially diluted in DMSO.

  • Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.

  • [γ-³³P]ATP: 10 mCi/ml.

  • ATP: 10 mM stock solution.

  • Phosphoric Acid: 0.75% solution.

  • P81 phosphocellulose paper.

  • Scintillation counter.

2. Assay Procedure:

  • Prepare the Master Mix: For each reaction, prepare a master mix containing assay buffer, the appropriate concentration of the peptide substrate, and [γ-³³P]ATP. The final ATP concentration in the assay should be at or near the Km of the kinase for ATP.

  • Inhibitor Addition: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.

  • Kinase Addition: Add 10 µL of the diluted kinase solution to each well.

  • Initiate the Reaction: Start the kinase reaction by adding 10 µL of the master mix to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

  • Stop the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper.

  • Washing: Wash the P81 papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Air dry the P81 papers and measure the incorporated radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

cluster_workflow Experimental Workflow: Radiometric Kinase Assay A Prepare Master Mix (Buffer, Substrate, [γ-³³P]ATP) D Initiate Reaction (Add Master Mix) A->D B Add Inhibitor/DMSO to 96-well plate B->D C Add Kinase C->D E Incubate at 30°C D->E F Stop Reaction (Spot on P81 paper) E->F G Wash P81 Papers F->G H Measure Radioactivity (Scintillation Counter) G->H I Data Analysis (Calculate IC50) H->I

A flowchart outlining the key steps of an in vitro radiometric kinase assay for determining inhibitor potency.

Conclusion

This guide provides a comparative analysis of the cross-reactivity of this compound, a widely used inhibitor of casein kinase 1. The presented data demonstrates that while this compound is a valuable tool for studying CK1, researchers should be aware of its potential off-target effects on kinases such as SGK, S6K1, and MSK1. When a highly selective CK1 inhibitor is required, alternative compounds should be considered, though with careful evaluation of their own selectivity profiles, as exemplified by the broad off-target activity of PF-670462. The provided experimental protocol for a radiometric kinase assay offers a robust method for independently verifying inhibitor selectivity. By carefully considering the information presented in this guide, researchers can make more informed decisions when selecting kinase inhibitors for their studies, ultimately leading to more accurate and reproducible scientific findings.

References

A Comparative Guide to Casein Kinase 1 Inhibitors: CKI-7 Versus Other Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic differences between the casein kinase 1 (CK1) inhibitor CKI-7 and other commonly used CK1 inhibitors, including D4476, IC261, and PF-670462. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in selecting the most appropriate inhibitor for their studies.

Introduction to Casein Kinase 1 and its Inhibitors

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are ubiquitously expressed and play crucial roles in a multitude of cellular processes, including Wnt and Hedgehog signaling, circadian rhythms, and DNA repair. Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. Small molecule inhibitors of CK1 are invaluable tools for elucidating its physiological functions and for potential drug development. This guide focuses on comparing this compound, one of the earliest developed CK1 inhibitors, with other widely used inhibitors to highlight their distinct cellular effects.

Quantitative Comparison of CK1 Inhibitor Potency

The following table summarizes the in vitro potency (IC50 values) of this compound, D4476, IC261, and PF-670462 against CK1 isoforms. These values represent the concentration of the inhibitor required to reduce the kinase activity by 50% in a cell-free system and are indicative of the inhibitor's potency.

InhibitorTarget CK1 Isoform(s)IC50 (µM)Key Off-TargetsCell PermeabilityReference
This compound CK1δ6SGK, S6K1, MSK1Poor[1]
D4476 CK1 (pan)0.3p38αGood[2]
IC261 CK1δ/ε1TubulinGood[2][3]
PF-670462 CK1δ/ε0.014JNK, p38, EGFRGood[2]

Phenotypic Differences and Cellular Effects

The distinct pharmacological profiles of these inhibitors lead to varied phenotypic outcomes in cellular and organismal models.

This compound: As one of the first generation CK1 inhibitors, this compound exhibits relatively low potency and poor cell permeability, limiting its efficacy in cell-based assays.[2] Its off-target effects on other kinases, such as SGK, S6K1, and MSK1, can complicate the interpretation of experimental results.[4]

D4476: While more potent than this compound in vitro, D4476 shows significantly reduced activity in cellular assays, suggesting issues with intracellular target engagement or rapid metabolism.[2] Its inhibition of p38α MAP kinase is a notable off-target effect that should be considered when analyzing cellular phenotypes.[2]

IC261: IC261 is cell-permeable and has been widely used to probe CK1 function. However, it has a significant off-target activity of binding to tubulin and inhibiting microtubule polymerization.[2][3] This can lead to cell cycle arrest and apoptosis independent of its effects on CK1, making it crucial to validate findings with other CK1 inhibitors or genetic approaches.[3]

PF-670462: This compound is a potent inhibitor of CK1δ/ε in vitro. However, it is a non-selective kinase inhibitor, affecting other kinases like JNK, p38, and EGFR isoforms at higher concentrations.[2] Despite its potency, it has been reported to lack significant anti-cancer activity in some models.[2]

Experimental Protocols

To facilitate the independent validation and comparison of these inhibitors, detailed protocols for key experiments are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric method for determining the half-maximal inhibitory concentration (IC50) of a compound against a CK1 isoform.

Materials:

  • Recombinant CK1δ enzyme

  • α-casein (substrate)

  • [γ-³²P]ATP

  • Kinase reaction buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

  • Test inhibitors (this compound, D4476, IC261, PF-670462) dissolved in DMSO

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitors in DMSO.

  • In a microcentrifuge tube, prepare the kinase reaction mix containing kinase buffer, recombinant CK1δ, and α-casein.

  • Add the diluted inhibitor or DMSO (vehicle control) to the reaction mix and pre-incubate for 10 minutes at 30°C.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction for 20 minutes at 30°C.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Air-dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with CK1 inhibitors.

Materials:

  • Human cancer cell line (e.g., HCT116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • CK1 inhibitors (this compound, D4476, IC261, PF-670462)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the CK1 inhibitors for 48-72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of Wnt Signaling

This protocol is used to assess the effect of CK1 inhibitors on the Wnt/β-catenin signaling pathway by measuring the levels of key pathway proteins.

Materials:

  • Human cancer cell line with active Wnt signaling (e.g., SW480)

  • CK1 inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-LRP6, anti-Axin2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with CK1 inhibitors at various concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells, collect the lysates, and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions: anti-β-catenin (1:1000), anti-phospho-LRP6 (1:1000), anti-Axin2 (1:1000), anti-GAPDH (1:5000).

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control (GAPDH).

Visualizations

Signaling Pathway Diagrams

Wnt_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP6 LRP6 Wnt->LRP6 Dsh Dishevelled Frizzled->Dsh Axin Axin LRP6->Axin GSK3b GSK3β Dsh->GSK3b beta_catenin β-catenin GSK3b->beta_catenin P Axin->beta_catenin APC APC APC->beta_catenin CK1 CK1 CK1->beta_catenin P Proteasome Proteasome beta_catenin->Proteasome Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Gene Expression TCF_LEF->TargetGenes CKI_Inhibitor This compound, D4476, IC261, PF-670462 CKI_Inhibitor->CK1

Caption: Wnt/β-catenin signaling pathway and the role of CK1.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog PTCH1 Patched1 Hh->PTCH1 SMO Smoothened PTCH1->SMO Gli Gli SMO->Gli SUFU SUFU SUFU->Gli Gli_R Gli-R Gli->Gli_R Processing Gli_A Gli-A Gli->Gli_A CK1_cyto CK1 CK1_cyto->Gli P PKA PKA PKA->Gli P GSK3b_cyto GSK3β GSK3b_cyto->Gli P TargetGenes_Hh Target Gene Expression Gli_A->TargetGenes_Hh CKI_Inhibitor_Hh This compound, D4476, IC261, PF-670462 CKI_Inhibitor_Hh->CK1_cyto

Caption: Hedgehog signaling pathway and the role of CK1.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Phenotypic Assays cluster_analysis Data Analysis and Comparison cell_culture Cell Culture (e.g., HCT116, SW480) mtt_assay Cell Viability (MTT) Assay (GI50 Determination) cell_culture->mtt_assay western_blot Western Blot Analysis (Wnt/Hedgehog Pathway Proteins) cell_culture->western_blot inhibitor_prep Inhibitor Preparation (this compound, D4476, IC261, PF-670462) Serial Dilutions in_vitro_kinase In Vitro Kinase Assay (IC50 Determination) inhibitor_prep->in_vitro_kinase inhibitor_prep->mtt_assay inhibitor_prep->western_blot data_analysis Data Analysis - IC50/GI50 Calculation - Densitometry in_vitro_kinase->data_analysis mtt_assay->data_analysis western_blot->data_analysis comparison Comparative Analysis - Potency - Selectivity - Cellular Phenotype data_analysis->comparison

Caption: Workflow for comparing CK1 inhibitors.

Conclusion

References

A Head-to-Head In Vitro Comparison of CKI-7 and SR-3029: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, particularly for targeting pathways implicated in cancer and other diseases, the selection of a specific and potent tool is paramount. This guide provides a detailed head-to-head comparison of two notable casein kinase 1 (CK1) inhibitors, CKI-7 and SR-3029, based on available in vitro experimental data. This objective analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design.

Mechanism of Action and Target Profile

This compound is an ATP-competitive inhibitor of casein kinase 1 (CK1).[1][2] While it is widely used as a CK1 inhibitor, it also demonstrates activity against other kinases, including serum/glucocorticoid-regulated kinase (SGK), ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1).[1][2] This broader selectivity profile is a critical consideration for interpreting experimental outcomes.

SR-3029 , in contrast, is characterized as a potent and highly selective dual inhibitor of Casein Kinase 1 delta (CK1δ) and Casein Kinase 1 epsilon (CK1ε).[3][4][5] It also functions as an ATP-competitive inhibitor.[3][5] Its primary mechanism of action is the suppression of the Wnt/β-catenin signaling pathway.[3][6] By inhibiting CK1δ/ε, SR-3029 disrupts the phosphorylation events that lead to the stabilization and nuclear translocation of β-catenin, thereby downregulating the transcription of Wnt target genes.[3][6] While highly selective, at higher concentrations, SR-3029 can inhibit other kinases such as cyclin-dependent kinases (CDKs) and FMS-like tyrosine kinase 3 (FLT3).[4][5]

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro inhibitory potency of this compound and SR-3029 against their primary targets and key off-targets.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50KiNotes
SR-3029 CK1δ44 nM[3][4]97 nM[3][4]Potent and selective inhibition.[3]
CK1ε260 nM[3][4]97 nM[3][4]Potent and selective inhibition.[3]
This compound CK16 µM[1][2][7]8.5 µM[1][2][7]Weaker effect on casein kinase II.[1][2]

Table 2: Off-Target Kinase Inhibition Profile

CompoundOff-Target KinasesIC50Notes
SR-3029 CDK4/cyclin D3368 nM[4]Inhibition observed at concentrations higher than for primary targets.[4][5]
CDK6/cyclin D3427 nM[4]
CDK6/cyclin D1428 nM[4]
CDK4/cyclin D1576 nM[4]
FLT33000 nM[4]
This compound Cdc7-Selective Cdc7 kinase inhibitor.[1][2]
SGK-Also inhibits SGK, S6K1, and MSK1.[1][2]
S6K1-
MSK1-
CK290 µM[7]Selective for CK1 over CK2, PKC, CaMKII, and PKA.[7]
PKC>1000 µM[7]
CaMKII195 µM[7]
PKA550 µM[7]

Table 3: Cellular Activity

CompoundCell LineAssayEC50Notes
SR-3029 A375 (melanoma)MTT Assay86 nM[4]Demonstrates potent anti-proliferative effects.[8][9]

Signaling Pathway Inhibition

The differential selectivity of this compound and SR-3029 translates to distinct effects on downstream signaling pathways. SR-3029 is a more focused tool for interrogating CK1δ/ε-dependent pathways, most notably the Wnt/β-catenin pathway.[3][6] this compound, with its broader kinase inhibition profile, may have more pleiotropic effects, impacting not only CK1-regulated pathways but also those controlled by SGK, S6K1, and MSK1.

SR_3029_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds DVL Dishevelled (DVL) Frizzled->DVL activates LRP5_6 LRP5/6 LRP5_6->DVL Destruction_Complex Destruction Complex (GSK3β, Axin, APC, CK1δ/ε) DVL->Destruction_Complex inhibits GSK3b GSK3β Axin Axin APC APC CK1de CK1δ/ε SR3029 SR-3029 SR3029->CK1de inhibits beta_catenin β-catenin Ubiquitination Ubiquitination & Proteasomal Degradation beta_catenin->Ubiquitination beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc translocates Destruction_Complex->beta_catenin phosphorylates for degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF binds Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

Caption: Wnt/β-catenin pathway inhibition by SR-3029 via CK1δ/ε.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to aid in the interpretation and replication of findings.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against target kinases.

General Methodology:

  • Recombinant human kinases (e.g., CK1δ, CK1ε) are utilized in a multi-well plate format.

  • The kinase, a specific peptide or protein substrate, and ATP are combined in a reaction buffer.

  • The test compound (this compound or SR-3029) is added at various concentrations.

  • The reaction is incubated at a controlled temperature (e.g., 30°C) for a specified time.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity (³²P-ATP), fluorescence (e.g., TR-FRET), or luminescence (e.g., ADP-Glo).

  • The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using non-linear regression analysis.

Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal effective concentration (EC50) of the compound on cell viability.

General Methodology:

  • Cancer cells (e.g., A375 melanoma cells) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with a range of concentrations of the test compound or a vehicle control (e.g., DMSO).

  • After a specified incubation period (e.g., 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.[3]

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).[3]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[3]

  • EC50 values are calculated from the dose-response curve.[3]

Western Blotting

Objective: To detect and quantify the levels of specific proteins in cell lysates.

General Methodology:

  • Protein is extracted from cells treated with the test compound or control using a lysis buffer.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific to the protein of interest (e.g., β-catenin, phospho-β-catenin).

  • A secondary antibody conjugated to an enzyme (e.g., HRP) is applied.

  • A chemiluminescent substrate is added, and the resulting signal is detected, allowing for the visualization and quantification of the protein bands.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinase_assay In Vitro Kinase Assay (IC50 Determination) treatment Treatment with This compound or SR-3029 cell_culture Cell Culture (e.g., A375, MDA-MB-231) cell_culture->treatment mtt_assay Cell Viability Assay (MTT) (EC50 Determination) treatment->mtt_assay western_blot Western Blotting (Protein Expression/Phosphorylation) treatment->western_blot

Caption: Generalized in vitro experimental workflow.

Conclusion

SR-3029 and this compound are both valuable research tools for studying the roles of Casein Kinase 1. However, they possess distinct profiles that make them suitable for different experimental questions.

SR-3029 is the superior choice for specifically investigating the roles of CK1δ and CK1ε, particularly within the context of the Wnt/β-catenin pathway. Its high potency and selectivity make it a robust tool for cancer biology and drug development studies targeting this pathway.

This compound , on the other hand, is a broader-spectrum CK1 inhibitor. While useful for general studies of CK1 function, its off-target activities must be carefully considered when interpreting results. It may be suitable for studies where the simultaneous inhibition of CK1 and other kinases like SGK is desired, or for initial exploratory studies before moving to a more selective inhibitor.

Researchers should carefully consider the specific aims of their study to select the most appropriate inhibitor. For studies requiring precise targeting of CK1δ/ε and the Wnt/β-catenin pathway, the data strongly supports the use of SR-3029.

References

Assessing the Specificity of CKI-7: A Comparative Guide Using a Kinase Inhibitor Panel

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a kinase inhibitor is paramount for both elucidating biological pathways and developing targeted therapeutics. This guide provides an objective comparison of the casein kinase 1 (CK1) inhibitor, CKI-7, with more modern alternatives, supported by experimental data to highlight its specificity, or lack thereof.

This compound has historically been utilized as a tool compound to probe the function of CK1, a family of serine/threonine kinases integral to numerous cellular processes, including Wnt and Hedgehog signaling. However, emerging data from broader kinase inhibitor panels have revealed that this compound interacts with a number of unintended targets, potentially confounding experimental results and limiting its therapeutic potential. This guide will delve into the specificity of this compound, presenting its activity profile alongside more selective inhibitors and providing detailed experimental protocols for assessing kinase inhibitor specificity.

Quantitative Comparison of Kinase Inhibitor Activity

The following table summarizes the inhibitory activity of this compound against its primary target, CK1, and several known off-target kinases. For a comprehensive comparison, data for the more selective CK1 inhibitor, SR-3029, and the less selective inhibitor, PF-670462, are also included. This allows for a clearer understanding of the relative specificity of this compound.

InhibitorPrimary Target(s)IC50 (µM)Ki (µM)Known Off-Targets (IC50 in µM or as noted)Number of Off-Targets in Kinase Panel Screen (≥90% inhibition at 10 µM)
This compound CK1 6 [1][2][3]8.5 [1][2][3]SGK, S6K1, MSK1, Cdc7[1][2][3][4][5]Data not publicly available from a comprehensive screen
SR-3029CK1δ, CK1ε0.044 (CK1δ), 0.26 (CK1ε)[6]Not ReportedFLT3, CDK4/cyclin D1, CDK4/cyclin D3[7]6[7][8]
PF-670462CK1δ, CK1ε0.014 (CK1δ), 0.0077 (CK1ε)Not ReportedJNK, p38, EGFR isoforms44[8]

Note: IC50 and Ki values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used. The data presented here is for comparative purposes.

Experimental Protocols

To assess the specificity of a kinase inhibitor like this compound, a comprehensive kinase inhibitor profiling assay is essential. Below are detailed methodologies for conducting such experiments.

Protocol 1: Radiometric Kinase Inhibition Assay

This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a specific substrate.

Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • [γ-³³P]ATP

  • Non-radiolabeled ATP

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

  • Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, the specific kinase, and its substrate.

  • Inhibitor Addition: Add the diluted inhibitor to the reaction mixture. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Pre-incubation: Incubate the plate for 20 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-³³P]ATP to a final concentration of 10 µM.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Washing: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a phosphocellulose filter plate. Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Detection: Dry the plate, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: KinomeScan™ Competition Binding Assay

This is a high-throughput method that measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Objective: To quantitatively assess the binding affinity of an inhibitor across a broad range of kinases.

Materials:

  • DNA-tagged kinases

  • Immobilized active-site directed ligand on a solid support (e.g., beads)

  • Test inhibitor (e.g., this compound)

  • Assay buffer

  • Quantitative PCR (qPCR) reagents

Procedure:

  • Compound Preparation: Prepare the test inhibitor at a specified concentration (e.g., 10 µM) in the assay buffer.

  • Binding Reaction: In each well of a multi-well plate, combine the DNA-tagged kinase, the immobilized ligand, and the test inhibitor. A DMSO control is also included.

  • Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

  • Washing: Wash the solid support to remove unbound kinases.

  • Elution and Quantification: Elute the bound kinases from the solid support. The amount of kinase bound is quantified by measuring the amount of its corresponding DNA tag using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of the test inhibitor is compared to the amount bound in the DMSO control. The results are typically expressed as a percentage of control. A lower percentage indicates stronger binding of the inhibitor to the kinase. For a more detailed analysis, a full dose-response curve can be generated to determine the dissociation constant (Kd).

Visualizing Experimental Workflow and Signaling Pathways

To better understand the process of assessing kinase inhibitor specificity and the biological context of CK1 inhibition, the following diagrams are provided.

G cluster_0 Compound Preparation cluster_1 Kinase Assay cluster_2 Data Acquisition & Analysis Inhibitor Kinase Inhibitor (e.g., this compound) SerialDilution Serial Dilution in DMSO Inhibitor->SerialDilution DMSO DMSO Stock Solution AssayPlate Assay Plate Incubation SerialDilution->AssayPlate Addition of Inhibitor KinasePanel Panel of Purified Kinases KinasePanel->AssayPlate Substrate Specific Substrate + ATP Substrate->AssayPlate Detection Signal Detection (e.g., Radioactivity, Luminescence) AssayPlate->Detection DataAnalysis Data Analysis (% Inhibition) Detection->DataAnalysis IC50 IC50 Determination DataAnalysis->IC50

Experimental workflow for kinase inhibitor profiling.

G cluster_0 Wnt OFF State cluster_1 Wnt ON State DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin DestructionComplex->beta_catenin_off Phosphorylation Proteasome Proteasome beta_catenin_off->Proteasome Ubiquitination & Degradation Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Binds Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Activates DestructionComplex_inactivated Destruction Complex (Inactivated) Dsh->DestructionComplex_inactivated Inhibits beta_catenin_on β-catenin (Stabilized) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF Binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Activates CKI7 This compound CKI7->DestructionComplex Inhibits CK1

Simplified Wnt/β-catenin signaling pathway and the role of CK1.

Conclusion

While this compound has been a valuable tool in the study of casein kinase 1, a comprehensive assessment of its specificity reveals significant off-target effects. As demonstrated by the comparative data, newer inhibitors such as SR-3029 offer a much more selective profile, making them more suitable for dissecting the specific roles of CK1 isoforms in cellular signaling. The lack of publicly available, comprehensive kinome-wide profiling data for this compound further underscores the importance of utilizing well-characterized, selective inhibitors in modern research. For researchers and drug development professionals, a thorough understanding of an inhibitor's selectivity, as determined by the experimental protocols outlined in this guide, is crucial for the generation of reliable data and the development of safe and effective targeted therapies.

References

A Researcher's Guide to Confirming CKI-7's On-Target Effects and Differentiating Them from Off-Target Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the casein kinase 1 (CK1) inhibitor CKI-7, ensuring that observed cellular effects are a direct consequence of CK1 inhibition is paramount. This guide provides a comparative framework of experimental strategies to validate the on-target activity of this compound and distinguish it from potential off-target effects.

This compound is a potent, ATP-competitive inhibitor of casein kinase 1 (CK1), with a reported IC50 of 6 µM and a Ki of 8.5 µM.[1] However, like many kinase inhibitors, this compound is not entirely specific and has been shown to inhibit other kinases, including Cdc7, SGK, ribosomal S6 kinase-1 (S6K1), and mitogen- and stress-activated protein kinase-1 (MSK1).[1] This polypharmacology necessitates rigorous validation to confidently attribute a biological outcome to the inhibition of CK1.

This guide outlines several key experimental approaches, from biochemical assays to genetic manipulations, that can be employed to dissect the on- and off-target effects of this compound. By comparing the results from these orthogonal methods, researchers can build a robust case for the specific mechanism of action of this compound in their experimental system.

Comparative Strategies to Validate On-Target Effects

A multi-pronged approach is the most effective way to confirm that the biological effects of this compound are due to the inhibition of its intended target, CK1. Below is a comparison of key experimental strategies.

Experimental Strategy Principle Advantages Limitations
Biochemical Assays Directly measures the inhibitory activity of this compound against purified CK1 and a panel of other kinases.Quantitative (IC50/Ki values); allows for direct comparison of potency against on- and off-targets.Does not account for cellular factors like membrane permeability, intracellular ATP concentration, or target engagement in a native environment.
Use of a Structurally Unrelated Inhibitor Compares the phenotype induced by this compound with that of another CK1 inhibitor possessing a different chemical scaffold.If both inhibitors produce the same phenotype, it strengthens the conclusion that the effect is on-target.Requires a well-characterized, selective, and structurally distinct alternative inhibitor. Off-target effects of the second inhibitor must also be considered.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of CK1 upon this compound binding in intact cells or cell lysates.Directly demonstrates target engagement in a cellular context. Can be adapted for high-throughput screening.Does not directly measure kinase inhibition. Can be technically challenging to optimize.
Genetic Approaches (CRISPR/Cas9 Knockout/Knockdown) Compares the phenotype of this compound treatment in wild-type cells to that in cells where CK1 has been genetically removed or its expression reduced.Provides a high level of confidence in target validation by eliminating the target protein.Potential for genetic compensation. Does not rule out off-target effects on other proteins.
Rescue Experiment with a Drug-Resistant Mutant Expresses a mutated form of CK1 that is insensitive to this compound in cells. If the cellular phenotype is reversed upon expression of the mutant, it confirms on-target activity.Considered the "gold standard" for validating on-target effects. Directly links the inhibitor's effect to its binding to the target.Requires knowledge of the inhibitor's binding site to design an effective resistant mutant. Can be technically complex to implement.

Quantitative Comparison of this compound and Alternative CK1 Inhibitors

To aid in the selection of appropriate control compounds, the following table summarizes the reported inhibitory activities of this compound and several structurally unrelated CK1 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Inhibitor Chemical Scaffold CK1δ IC50 (nM) CK1ε IC50 (nM) Key Off-Targets Reference
This compound Isoquinoline6000-Cdc7, SGK, S6K1, MSK1[1]
D4476 Imidazole--p38, PDK1[2]
PF-670462 Imidazole1480JNK, p38, EGFR[3][4]
IC261 Indolinone10001000-[5]
SR-3029 Purine--Highly selective for CK1δ/ε[4]

Experimental Protocols

Protocol 1: Rescue Experiment with a Drug-Resistant CK1 Mutant

This protocol outlines the steps to validate that the effects of this compound are mediated through CK1 by "rescuing" the phenotype with a this compound-resistant mutant of CK1.

1. Generation of a this compound-Resistant CK1 Mutant:

  • Identify the gatekeeper residue in the ATP-binding pocket of the CK1 isoform of interest (e.g., by analyzing the crystal structure). Mutations in this residue often confer resistance to ATP-competitive inhibitors.

  • Use site-directed mutagenesis to create a plasmid encoding the CK1 mutant. For example, a bulky amino acid substitution at the gatekeeper residue can sterically hinder this compound binding.

  • Validate the expression of the mutant protein by Western blot.

  • Confirm the resistance of the mutant kinase to this compound using an in vitro kinase assay.

2. Cellular Rescue Experiment:

  • Cell Line Transfection/Transduction: Introduce the plasmid encoding the drug-resistant CK1 mutant or an empty vector control into the target cell line using a suitable transfection or lentiviral transduction method.

  • Cell Treatment: Treat the transfected/transduced cells and wild-type control cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO).

  • Phenotypic Analysis: After an appropriate incubation period, assess the cellular phenotype of interest (e.g., cell viability, apoptosis, protein phosphorylation).

  • Data Analysis: Compare the dose-response curves for this compound in wild-type cells, empty vector control cells, and cells expressing the resistant CK1 mutant. A rightward shift in the dose-response curve in the mutant-expressing cells indicates a rescue of the phenotype and confirms on-target activity.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm the direct binding of this compound to CK1 in a cellular environment.

1. Cell Treatment:

  • Culture the cells of interest to the desired confluency.

  • Treat the cells with this compound at a concentration where a biological effect is observed, and a vehicle control (DMSO).

2. Thermal Challenge:

  • Harvest the cells and resuspend them in a suitable buffer.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

3. Lysis and Separation of Soluble Fraction:

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

4. Protein Analysis:

  • Measure the protein concentration of the soluble fractions.

  • Analyze the amount of soluble CK1 in each sample by Western blotting using a specific anti-CK1 antibody.

5. Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble CK1 as a function of temperature for both the this compound-treated and vehicle-treated samples.

  • A shift in the melting curve to a higher temperature in the this compound-treated sample indicates that the inhibitor has bound to and stabilized CK1.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate key experimental logic and signaling pathways.

On_Target_vs_Off_Target_Logic cluster_experiment Experimental Observation cluster_hypothesis Hypotheses cluster_validation Validation Experiments Observed_Phenotype Cellular Phenotype (e.g., Apoptosis) On_Target On-Target Effect: This compound -> CK1 -> Phenotype Observed_Phenotype->On_Target Is it due to...? Off_Target Off-Target Effect: This compound -> Kinase X -> Phenotype Observed_Phenotype->Off_Target Rescue Rescue Experiment: Express this compound-resistant CK1 On_Target->Rescue Test with CRISPR CRISPR Knockout: Delete CK1 gene On_Target->CRISPR Test with Alt_Inhibitor Alternative Inhibitor: Use structurally different CK1 inhibitor On_Target->Alt_Inhibitor Test with Conclusion_On Conclusion: On-Target Effect Confirmed Rescue->Conclusion_On If phenotype is reversed Conclusion_Off Conclusion: Off-Target Effect Likely Rescue->Conclusion_Off If phenotype persists CRISPR->Conclusion_On If phenotype is mimicked CRISPR->Conclusion_Off If phenotype is unaffected Alt_Inhibitor->Conclusion_On If phenotype is reproduced Alt_Inhibitor->Conclusion_Off If phenotype is different

Caption: Logical workflow for differentiating on-target from off-target effects.

Wnt_Signaling_CK1_Inhibition cluster_wnt_off Wnt OFF cluster_wnt_on Wnt ON cluster_inhibitor_effects This compound Effects CK1_off CK1 beta_catenin_off β-catenin CK1_off->beta_catenin_off P GSK3b_off GSK3β GSK3b_off->beta_catenin_off P Axin_APC_off Axin/APC Complex Axin_APC_off->beta_catenin_off Degradation_off Degradation beta_catenin_off->Degradation_off Wnt Wnt Frizzled_LRP Frizzled/LRP Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Axin_APC_on Axin/APC Complex Dishevelled->Axin_APC_on Inhibits beta_catenin_on β-catenin Nucleus_on Nucleus beta_catenin_on->Nucleus_on TCF_LEF_on TCF/LEF Nucleus_on->TCF_LEF_on Gene_Expression_on Target Gene Expression TCF_LEF_on->Gene_Expression_on CKI7 This compound On_Target_Effect On-Target: Inhibits CK1 CKI7->On_Target_Effect Off_Target_Effect Off-Target: Inhibits Kinase X CKI7->Off_Target_Effect On_Target_Effect->CK1_off Phenotype_A Phenotype A On_Target_Effect->Phenotype_A Phenotype_B Phenotype B Off_Target_Effect->Phenotype_B

References

A Head-to-Head Comparison of CKI-7 and Other Small Molecule Inhibitors of the Wnt Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Wnt signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers and other diseases, making it a prime target for therapeutic intervention. This guide provides an objective comparison of CKI-7, a Casein Kinase 1 (CK1) inhibitor, with other widely used small molecule inhibitors that target the Wnt pathway at different points. The information presented is supported by experimental data to aid researchers in selecting the most appropriate tool for their specific needs.

The Canonical Wnt Signaling Pathway and Points of Inhibition

The canonical Wnt/β-catenin pathway is a crucial signaling cascade that regulates gene expression. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and LRP5/6, leads to the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes by associating with TCF/LEF transcription factors. Small molecule inhibitors have been developed to target various components of this cascade, from the cell surface to the nucleus.

Wnt_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD_LRP56 FZD/LRP5/6 Receptor Complex Wnt->FZD_LRP56 Binds Porcupine Porcupine (in ER) Porcupine->Wnt Palmitoylates (for secretion) DVL Dishevelled (DVL) FZD_LRP56->DVL Activates IWP2 IWP-2 (Porcupine Inhibitor) IWP2->Porcupine DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) DVL->DestructionComplex Inhibits beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto Phosphorylates for Degradation ubiquitination Proteasomal Degradation beta_catenin_cyto->ubiquitination beta_catenin_nu β-catenin beta_catenin_cyto->beta_catenin_nu Translocates CKI7 This compound (CK1 Inhibitor) CKI7->DestructionComplex Inhibits CK1 component XAV939 XAV939 / IWR-1-endo (Tankyrase Inhibitors) Tankyrase Tankyrase XAV939->Tankyrase Tankyrase->DestructionComplex Promotes Axin Degradation TCF_LEF TCF/LEF beta_catenin_nu->TCF_LEF Binds CBP CBP TCF_LEF->CBP Recruits TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) CBP->TargetGenes Activates Transcription ICG001 ICG-001 (β-catenin/CBP Inhibitor) ICG001->CBP Blocks β-catenin interaction TOPFlash_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells 1. Seed HEK293T cells in 96-well plate transfect 2. Co-transfect with TOPFlash/FOPFlash & Renilla plasmids seed_cells->transfect stimulate 3. Stimulate Wnt pathway (e.g., Wnt3a CM) transfect->stimulate add_inhibitor 4. Add serial dilutions of inhibitors stimulate->add_inhibitor lyse 5. Lyse cells after 16-24h incubation add_inhibitor->lyse measure_luc 6. Measure Firefly & Renilla Luciferase Activity lyse->measure_luc analyze 7. Normalize data & calculate IC50 measure_luc->analyze

Validating the Role of CKI-7 in Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CKI-7, a casein kinase I (CKI) inhibitor, with other well-known modulators of apoptosis, focusing on their effects on caspase activity. The data presented herein is based on published experimental findings and is intended to assist researchers in designing and interpreting experiments aimed at validating the role of this compound in programmed cell death.

Introduction to this compound and its Role in Apoptosis

This compound is a small molecule inhibitor of casein kinase I (CKI). While not a direct inducer of apoptosis on its own, this compound has been shown to significantly enhance apoptosis induced by other agents, such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). Its mechanism of action is linked to the modulation of the extrinsic apoptosis pathway. Specifically, the alpha isoform of Casein Kinase I (CKIα) can phosphorylate the Fas-Associated Death Domain (FADD) adapter protein at Serine 194. This phosphorylation is associated with FADD's non-apoptotic functions, including cell cycle progression. By inhibiting CKIα, this compound is believed to prevent this phosphorylation, thereby increasing the availability of FADD to participate in the formation of the Death-Inducing Signaling Complex (DISC), a critical step in the activation of caspase-8 and the subsequent executioner caspases-3 and -7.

Comparative Analysis of Caspase-3/7 Activation

To objectively evaluate the efficacy of this compound in promoting apoptosis, its effect on caspase-3/7 activity is compared with that of Staurosporine, a potent broad-spectrum protein kinase inhibitor and a well-established apoptosis inducer, and U0126, a specific inhibitor of MEK1/2. The following table summarizes the quantitative data on caspase-3/7 activation from various studies.

CompoundTarget(s)Cell LineTreatment ConditionsCaspase-3/7 Activity (Fold Change vs. Control)Reference
This compound + TRAIL Casein Kinase IαHT-29 (Colon Carcinoma)This compound (concentration not specified) + TRAIL"Dramatically increased" (Qualitative)[This guide's synthesized understanding]
Staurosporine Broad-spectrum protein kinase inhibitorHuman Corneal Endothelial Cells0.2 µM for 12 hours~8-fold[1]
Staurosporine Broad-spectrum protein kinase inhibitorRat Neonatal Cardiac Myocytes0.25-1 µM for 4-8 hours5 to 8-fold[2]
U0126 MEK1/2Human Keratinocytes20 µM for 24 hours~2.5-fold[3]

Experimental Protocols

Caspase-Glo® 3/7 Assay

This protocol outlines the steps for a homogeneous, luminescent assay to measure the activities of caspases-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled multi-well plates suitable for luminescence measurements

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound, Staurosporine, U0126) and apoptosis inducer (e.g., TRAIL)

  • Luminometer

Procedure:

  • Cell Plating: Seed cells in a white-walled 96-well plate at a density of 1 x 104 cells per well in 100 µL of cell culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • For this compound potentiation studies, pre-treat cells with desired concentrations of this compound for a specified time before adding an apoptosis inducer like TRAIL.

    • For direct apoptosis induction studies, treat cells with various concentrations of Staurosporine or U0126.

    • Include appropriate vehicle controls for each compound.

    • Incubate for the desired treatment period (e.g., 4, 8, 12, or 24 hours).

  • Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.

  • Lysis and Caspase Reaction:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with no cells) from all experimental readings.

    • Calculate the fold change in caspase activity by dividing the average luminescence of treated samples by the average luminescence of the vehicle-treated control samples.

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms discussed, the following diagrams have been generated using the Graphviz DOT language.

This compound Experimental Workflow for Caspase Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Caspase-Glo® 3/7 Assay cluster_analysis Data Analysis cell_culture Seed cells in 96-well plate incubation_24h Incubate for 24h cell_culture->incubation_24h add_cki7 Add this compound incubation_24h->add_cki7 Pre-treatment add_controls Add Comparators (Staurosporine, U0126) & Vehicle incubation_24h->add_controls add_inducer Add Apoptosis Inducer (e.g., TRAIL) add_cki7->add_inducer incubation_treatment Incubate for desired duration add_inducer->incubation_treatment add_controls->incubation_treatment add_reagent Add Caspase-Glo® 3/7 Reagent incubation_treatment->add_reagent incubation_rt Incubate at RT add_reagent->incubation_rt read_luminescence Measure Luminescence incubation_rt->read_luminescence calculate_fold_change Calculate Fold Change vs. Control read_luminescence->calculate_fold_change

Experimental workflow for caspase-3/7 assay.

Proposed Mechanism of this compound in TRAIL-Induced Apoptosis cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRAIL TRAIL DR4_5 DR4/DR5 TRAIL->DR4_5 Binds DISC DISC Formation DR4_5->DISC Recruits FADD & Pro-caspase-8 FADD FADD pFADD p-FADD (Ser194) (Non-apoptotic functions) FADD->pFADD FADD->DISC CKIa CKIα CKIa->FADD Phosphorylates CKI7 This compound CKI7->CKIa Inhibits caspase8 Active Caspase-8 DISC->caspase8 Activates procaspase8 Pro-caspase-8 procaspase8->DISC procaspase3_7 Pro-caspase-3/7 caspase8->procaspase3_7 Cleaves & Activates caspase3_7 Active Caspase-3/7 procaspase3_7->caspase3_7 apoptosis Apoptosis caspase3_7->apoptosis Executes

Signaling pathway of this compound's role in apoptosis.

Conclusion

The available evidence strongly suggests that this compound plays a significant, albeit indirect, role in promoting apoptosis by inhibiting CKIα-mediated phosphorylation of FADD, thereby sensitizing cells to inducers of the extrinsic apoptotic pathway like TRAIL. While direct quantitative comparisons of this compound's potency against established apoptosis inducers are limited by the available data, its ability to dramatically enhance TRAIL-induced caspase activation highlights its potential as a valuable research tool and a possible component of combination therapies. Further dose-response studies are warranted to fully elucidate the quantitative effects of this compound on caspase activity in various cell lines and in combination with different apoptotic stimuli.

References

A Comparative Guide to the In Vivo Efficacy of CKI-7 and Next-Generation CK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the first-generation Casein Kinase 1 (CK1) inhibitor, CKI-7, with that of select next-generation CK1 inhibitors. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and clinical development programs.

Introduction to Casein Kinase 1 Inhibition

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are integral to a multitude of cellular processes, including cell cycle regulation, DNA repair, and key signaling pathways such as Wnt/β-catenin and p53.[1][2] Dysregulation of CK1 activity has been implicated in the pathogenesis of various diseases, most notably cancer, making it an attractive target for therapeutic intervention.[2] this compound was one of the first identified inhibitors of CK1. While it has been a valuable research tool, its limited potency and selectivity have driven the development of next-generation inhibitors with improved pharmacological properties and greater therapeutic potential. This guide focuses on the in vivo evidence supporting the efficacy of these newer agents in comparison to this compound.

Comparative In Vivo Efficacy

The following tables summarize the available quantitative data on the in vivo anti-tumor activity of this compound and several next-generation CK1 inhibitors.

Table 1: In Vivo Efficacy of this compound

InhibitorCancer ModelDosing RegimenKey Outcomes
This compoundPhiladelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL) Xenograft (SCID-Beige mice)Dose-dependentDemonstrated anti-tumor activity.[3] Specific quantitative data on tumor growth inhibition and survival is not readily available in public literature.

Table 2: In Vivo Efficacy of Next-Generation CK1 Inhibitors

InhibitorCancer ModelDosing RegimenKey Outcomes
SR-3029 (CK1δ/ε inhibitor)Triple-Negative Breast Cancer (TNBC) Xenografts (MDA-MB-231, MDA-MB-468)20 mg/kg/day, intraperitoneally (i.p.)Significant tumor growth inhibition; tumor regression observed in some cases.[4]
HER2+ Breast Cancer Xenografts (SKBR3, BT474)20 mg/kg/day, i.p.Significant tumor growth inhibition.[4]
Basal-like Invasive Ductal Carcinoma Patient-Derived Xenograft (PDX)20 mg/kg/day, i.p.Effective inhibition of tumor growth.[4]
BTX-A51 (CK1α, CDK7, CDK9 inhibitor)Acute Myeloid Leukemia (AML) Genetically Engineered and Patient-Derived Xenograft ModelsNot specifiedProlonged survival.[1]
Relapsed/Refractory AML and high-risk Myelodysplastic Syndrome (MDS) (Phase 1 Clinical Trial)21mg, three days/week10% of patients experienced complete remission with incomplete count recovery (CRi).[1]
PF-670462 (CK1δ/ε inhibitor)Chronic Lymphocytic Leukemia (CLL) Murine Models (Eµ-TCL1)Not specifiedSlowed accumulation of leukemic cells, prevented anemia, and resulted in significantly longer overall survival.[5] Synergistic effects observed with ibrutinib.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo xenograft studies used to evaluate the efficacy of CK1 inhibitors.

General Subcutaneous Xenograft Model Protocol

This protocol outlines the general procedure for establishing and utilizing a subcutaneous xenograft model to test the anti-tumor efficacy of a CK1 inhibitor.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, or a Ph+ ALL cell line) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2). Cells are harvested during the logarithmic growth phase.

  • Animal Models: Immunocompromised mice, such as athymic nude or SCID-Beige mice (6-8 weeks old), are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of 1 x 10⁶ to 10 x 10⁷ cancer cells in a sterile medium (e.g., PBS or media mixed with Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. The tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.

  • Drug Administration: The CK1 inhibitor is formulated in an appropriate vehicle and administered to the treatment group via a specified route (e.g., oral gavage, intraperitoneal injection) at a defined dose and schedule. The control group receives the vehicle only.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a maximum allowable size, or after a predefined treatment period. Tumor growth inhibition (TGI) is calculated. Body weight is monitored as an indicator of toxicity. Tumors may be excised for further analysis (e.g., Western blot, immunohistochemistry).

Specific Protocol for SR-3029 in a Breast Cancer Xenograft Model

This protocol is adapted from studies evaluating SR-3029 in breast cancer models.[4]

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Female immunodeficient mice (e.g., nude or SCID).

  • Implantation: 5 x 10⁶ MDA-MB-231 cells in a 1:1 mixture of PBS and Matrigel are injected into the mammary fat pad (orthotopic model).

  • Treatment: Once tumors are palpable and have reached an average volume of 100-150 mm³, mice are randomized. SR-3029 is administered daily via intraperitoneal (i.p.) injection at a dose of 20 mg/kg.

  • Efficacy Evaluation: Tumor volumes and body weights are measured twice weekly. The study continues for a specified duration (e.g., 21-28 days) or until a predetermined endpoint is reached.

Protocol for BTX-A51 in a Patient-Derived Xenograft (PDX) Model of AML

This protocol is based on methodologies for establishing and utilizing AML PDX models.[6]

  • Patient Samples: Mononuclear cells are isolated from the bone marrow or peripheral blood of AML patients.

  • Animal Model: Highly immunodeficient mice such as NOD/SCID gamma (NSG) mice are used to support the engraftment of human hematopoietic cells.

  • Engraftment: 2-10 x 10⁶ primary AML cells are injected intravenously (tail vein) into each mouse.

  • Monitoring Engraftment: Engraftment of human leukemia cells (hCD45+) in the peripheral blood of the mice is monitored by flow cytometry, starting 3-4 weeks post-injection.

  • Treatment: Once a consistent level of engraftment is achieved, mice are randomized into treatment and control groups. BTX-A51 is administered according to the specified dose and schedule.

  • Efficacy Assessment: The percentage of hCD45+ cells in the peripheral blood is monitored weekly. Overall survival of the mice is a key endpoint.

Signaling Pathways and Mechanisms of Action

CK1 inhibitors exert their anti-tumor effects by modulating key signaling pathways that are often dysregulated in cancer. The diagrams below, generated using the DOT language for Graphviz, illustrate the role of CK1 in the Wnt/β-catenin and p53 signaling pathways.

Wnt/β-catenin Signaling Pathway

Wnt_Signaling cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nuc cluster_inhibitor CK1 Inhibition CK1a_off CK1α Beta_Catenin_off β-catenin CK1a_off->Beta_Catenin_off P GSK3b_off GSK3β GSK3b_off->Beta_Catenin_off P Axin_APC Axin/APC Complex Axin_APC->CK1a_off Axin_APC->GSK3b_off Axin_APC->Beta_Catenin_off Proteasome Proteasomal Degradation Beta_Catenin_off->Proteasome TCF_off TCF Genes_off Wnt Target Genes (OFF) TCF_off->Genes_off Repression Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dsh Dsh Frizzled_LRP->Dsh Dsh->Axin_APC Inhibition Beta_Catenin_on β-catenin Nucleus Nucleus Beta_Catenin_on->Nucleus Accumulation & Translocation Beta_Catenin_nuc β-catenin TCF_on TCF Beta_Catenin_nuc->TCF_on Genes_on Wnt Target Genes (ON) TCF_on->Genes_on Activation CK1_Inhibitor CK1 Inhibitor (e.g., SR-3029) CK1_Inhibitor->CK1a_off Inhibits p53_Signaling cluster_regulation p53 Regulation cluster_response Cellular Response cluster_inhibition CK1α Inhibition CK1a_p53 CK1α MDM2 MDM2 CK1a_p53->MDM2 Phosphorylates & Activates p53_active Active p53 CK1a_p53->p53_active Stabilization & Activation p53 p53 MDM2->p53 Ubiquitinates Proteasome_p53 Proteasomal Degradation p53->Proteasome_p53 Cell_Cycle_Arrest Cell Cycle Arrest p53_active->Cell_Cycle_Arrest Apoptosis Apoptosis p53_active->Apoptosis CK1a_Inhibitor CK1α Inhibitor (e.g., BTX-A51) CK1a_Inhibitor->CK1a_p53 Inhibits Stress Cellular Stress (e.g., DNA Damage) Stress->p53_active

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for CKI-7

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of the laboratory environment is paramount. Adherence to rigorous safety protocols, particularly in the handling and disposal of potent chemical compounds like CKI-7, is a cornerstone of responsible research. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and compliance with environmental standards. By providing value beyond the product itself, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of deep trust.

This compound, a potent inhibitor of Casein Kinase 1 (CK1), is a valuable tool in studying various cellular signaling pathways. However, its biological activity necessitates careful management as a hazardous chemical waste. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or poured down the drain.

This compound: Key Data for Handling and Disposal

A clear understanding of a compound's properties is critical for its safe management. The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 358.67 g/mol
Formula C₁₁H₁₂ClN₃O₂S·2HCl
Appearance Solid
Solubility - Water: Soluble to 10 mM
- DMSO: Soluble to 50 mM
Storage Temperature -20°C
IC₅₀ for CK1 6 µM
Kᵢ for CK1 8.5 µM

Operational Plan for this compound Disposal: A Step-by-Step Guide

The following protocols provide detailed methodologies for the disposal of this compound in its various forms within a laboratory setting.

Procedure 1: Disposal of Solid this compound Waste

This procedure applies to unused, expired, or surplus solid this compound powder.

  • Personal Protective Equipment (PPE): Before handling, ensure you are wearing appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Waste Collection:

    • If possible, collect the solid this compound waste in its original container. Ensure the cap is tightly sealed.

    • If the original container is not available, transfer the waste to a new, clearly labeled, and sealable hazardous waste container.

  • Labeling:

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed container in a designated and secure hazardous waste accumulation area, segregated from incompatible materials.

  • Pickup:

    • Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department.

Procedure 2: Disposal of Liquid this compound Waste (DMSO Solutions)

This compound is often dissolved in solvents like Dimethyl Sulfoxide (DMSO) for experimental use. These solutions require specific disposal procedures.[1][2]

  • PPE: Wear appropriate PPE, including a lab coat, chemical splash goggles, and butyl rubber gloves, as DMSO can penetrate nitrile gloves.[1]

  • Waste Collection:

    • Collect all liquid waste containing this compound and DMSO in a dedicated, leak-proof, and chemically compatible hazardous waste container (e.g., high-density polyethylene (B3416737) or glass).[1][3]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS.

  • Labeling:

    • Label the container with "Hazardous Waste" and list all chemical constituents with their approximate percentages (e.g., "this compound in DMSO, <1%").

  • Storage:

    • Store the sealed container in a designated hazardous waste accumulation area, preferably within a flammable materials storage cabinet.

  • Pickup:

    • Schedule a pickup with your institution's EHS department.

Procedure 3: Disposal of this compound Contaminated Materials

This category includes items such as pipette tips, centrifuge tubes, gloves, and spill cleanup materials that have come into contact with this compound.

  • PPE: Continue to wear appropriate PPE during the collection of contaminated materials.

  • Waste Collection:

    • Place all contaminated solid waste into a designated, sealed hazardous waste bag or container.[3]

    • Contaminated sharps (needles, scalpels) must be disposed of in a designated, puncture-proof sharps container.

  • Labeling:

    • Label the bag or container as "Hazardous Waste: this compound Contaminated Materials."

  • Storage:

    • Store the sealed container in the designated hazardous waste accumulation area.

  • Pickup:

    • Arrange for disposal through your institution's EHS department.

Visualizing Key Processes

To further clarify the procedures and the biological context of this compound, the following diagrams have been generated.

CKI7_Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid Solid this compound Solid_Container Sealed & Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid this compound (e.g., in DMSO) Liquid_Container Sealed & Labeled Liquid Waste Container Liquid->Liquid_Container Contaminated Contaminated Labware (Gloves, Tips, etc.) Contaminated_Container Sealed & Labeled Solid Waste Bag/Container Contaminated->Contaminated_Container Storage_Area Designated Hazardous Waste Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Contaminated_Container->Storage_Area EHS_Pickup EHS Pickup & Off-site Disposal Storage_Area->EHS_Pickup

Caption: this compound Waste Disposal Workflow

Caption: Wnt/β-catenin Signaling and this compound Inhibition

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.